molecular formula C21H25FN4O2 B15587573 Brr2-IN-2

Brr2-IN-2

カタログ番号: B15587573
分子量: 384.4 g/mol
InChIキー: WAFNVKVWBPXGHK-CGSMKXTHSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Brr2-IN-2 is a useful research compound. Its molecular formula is C21H25FN4O2 and its molecular weight is 384.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C21H25FN4O2

分子量

384.4 g/mol

IUPAC名

(3S,3'R,5'S)-5-fluoro-3'-methyl-1'-(1-methylimidazole-4-carbonyl)-5'-(2-methylpropyl)spiro[1H-indole-3,2'-pyrrolidine]-2-one

InChI

InChI=1S/C21H25FN4O2/c1-12(2)7-15-8-13(3)21(26(15)19(27)18-10-25(4)11-23-18)16-9-14(22)5-6-17(16)24-20(21)28/h5-6,9-13,15H,7-8H2,1-4H3,(H,24,28)/t13-,15+,21+/m1/s1

InChIキー

WAFNVKVWBPXGHK-CGSMKXTHSA-N

製品の起源

United States

Foundational & Exploratory

Brr2-IN-2: A Technical Guide to its Mechanism of Action as a Spliceosome Helicase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism of action of Brr2-IN-2, a potent inhibitor of the spliceosomal RNA helicase Brr2. It is intended for an audience with a strong background in molecular biology, biochemistry, and drug discovery.

Introduction: The Critical Role of Brr2 in Pre-mRNA Splicing

Pre-mRNA splicing, the process of removing introns and ligating exons, is a fundamental step in eukaryotic gene expression, carried out by the spliceosome, a large and dynamic ribonucleoprotein (RNP) complex. The transitions between the various stages of splicing are driven by several ATP-dependent RNA helicases that remodel the spliceosome's intricate network of RNA-protein interactions.

Brr2 (also known as SNRNP200) is a key player in this process, specifically responsible for the catalytic activation of the spliceosome.[1][2] It is a unique member of the Ski2-like family of RNA helicases and an integral component of the U5 small nuclear ribonucleoprotein (snRNP).[1] The primary function of Brr2 is to unwind the U4/U6 di-snRNA duplex, an essential conformational change that allows the U6 snRNA to form the catalytic core of the spliceosome.[1][2] This ATP-dependent helicase activity must be tightly regulated to ensure the fidelity and correct timing of splicing.[1][2]

Mechanism of Action of this compound

This compound is a small molecule inhibitor that targets the enzymatic activity of the Brr2 helicase. It belongs to a class of compounds characterized by a spiro[indole-3,2'-pyrrolidin]-2(1H)-one scaffold. The primary mechanism of action of this compound is the inhibition of the RNA-dependent ATPase activity of Brr2. As ATP hydrolysis is the energy source for the helicase function of Brr2, its inhibition directly leads to the cessation of RNA duplex unwinding.

The inhibition of Brr2's helicase activity by this compound prevents the crucial unwinding of the U4/U6 snRNA duplex. This stalls the spliceosome in an inactive state, preventing the formation of the catalytic active site and thereby blocking the splicing of pre-mRNA.

Quantitative Data

The inhibitory potency of this compound and its analogs has been quantified through in vitro enzymatic assays. The following table summarizes the key data from the primary literature.

CompoundTargetAssayIC50Reference
This compound (Compound 30) Brr2ATPase Assay42 nMIto M, et al. (2017)
Compound 32a Brr2ATPase Assay21 nMIto M, et al. (2017)
Compound 33a Brr2ATPase Assay21 nMIto M, et al. (2017)
Compound 32a Brr2Helicase Assay480 nMIto M, et al. (2017)
Compound 33a Brr2Helicase Assay480 nMIto M, et al. (2017)

Experimental Protocols

The characterization of Brr2 inhibitors such as this compound relies on specific biochemical assays to measure their impact on the enzyme's functions. The detailed protocols below are based on standard methodologies employed in the field.

Brr2 RNA-Dependent ATPase Assay

This assay quantifies the ATP hydrolysis activity of Brr2 in the presence of an RNA substrate and varying concentrations of the inhibitor.

Principle: The rate of ATP hydrolysis is measured by detecting the amount of ADP produced over time. This is often accomplished using a coupled enzyme system where the generation of ADP is linked to a change in fluorescence or absorbance.

Methodology:

  • Reagents and Materials:

    • Recombinant human Brr2 protein

    • U4/U6 RNA duplex substrate

    • ATP

    • Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl2, 2 mM DTT, 0.01% Tween-20)

    • ADP detection kit (e.g., ADP-Glo™ Kinase Assay)

    • This compound or other test compounds dissolved in DMSO

    • 384-well microplates

  • Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a 384-well plate, add the assay buffer, Brr2 protein, and the U4/U6 RNA duplex. c. Add the serially diluted this compound to the wells. Include controls with DMSO only (no inhibitor) and no enzyme. d. Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for compound binding. e. Initiate the reaction by adding a solution of ATP to all wells. f. Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). g. Stop the reaction and measure the amount of ADP produced according to the manufacturer's protocol for the ADP detection kit. h. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Brr2 Helicase Assay

This assay directly measures the ability of Brr2 to unwind a double-stranded RNA substrate and the inhibitory effect of the compound on this process.

Principle: A radiolabeled or fluorescently-labeled RNA duplex is used as a substrate. The unwinding of the duplex by Brr2 separates the two strands, which can be resolved and quantified by gel electrophoresis.

Methodology:

  • Reagents and Materials:

    • Recombinant human Brr2 protein

    • A double-stranded RNA substrate with one strand labeled (e.g., with 32P or a fluorescent dye). This is often a model duplex or the U4/U6 snRNA duplex.

    • ATP

    • Helicase assay buffer (similar to the ATPase assay buffer)

    • This compound or other test compounds dissolved in DMSO

    • Stop buffer (containing EDTA to chelate Mg2+ and a loading dye)

    • Native polyacrylamide gel

  • Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In reaction tubes, combine the helicase assay buffer, Brr2 protein, and the labeled RNA duplex substrate. c. Add the serially diluted this compound to the tubes and include a DMSO-only control. d. Incubate at room temperature for a pre-determined time (e.g., 15 minutes). e. Initiate the unwinding reaction by adding ATP. f. Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30 minutes). g. Stop the reaction by adding the stop buffer. h. Separate the unwound single-stranded RNA from the double-stranded duplex by native polyacrylamide gel electrophoresis (PAGE). i. Visualize the RNA bands using autoradiography or fluorescence imaging. j. Quantify the intensity of the bands corresponding to the duplex and the unwound single strand to determine the percentage of unwinding. k. Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Visualizations

Signaling and Experimental Pathways

Brr2_Mechanism_of_Action cluster_spliceosome Spliceosome Activation Pathway Precatalytic_Spliceosome Pre-catalytic Spliceosome (U4/U6 base-paired) Brr2 Brr2 Helicase Precatalytic_Spliceosome->Brr2 ADP_Pi ADP + Pi Brr2->ADP_Pi hydrolyzes U4_U6_unwinding U4/U6 Duplex Unwinding Brr2->U4_U6_unwinding Helicase Activity ATP ATP ATP->Brr2 binds Active_Spliceosome Catalytically Active Spliceosome U4_U6_unwinding->Active_Spliceosome Splicing Pre-mRNA Splicing Active_Spliceosome->Splicing Brr2_IN_2 This compound Brr2_IN_2->Brr2 Inhibits ATPase Activity

Caption: Role of Brr2 in spliceosome activation and its inhibition by this compound.

Experimental_Workflow HTS High-Throughput Screening (RNA-dependent ATPase assay) Hit_Validation Hit Validation & SAR Study HTS->Hit_Validation Optimization Chemical Optimization Hit_Validation->Optimization Lead_Compound Lead Compound (e.g., this compound) Optimization->Lead_Compound ATPase_Assay ATPase IC50 Determination Lead_Compound->ATPase_Assay Helicase_Assay Helicase IC50 Determination Lead_Compound->Helicase_Assay Selectivity_Assay Selectivity Profiling (vs. other helicases) Lead_Compound->Selectivity_Assay

Caption: Workflow for the discovery and characterization of Brr2 inhibitors.

Logical_Relationship Brr2_IN_2 This compound Binds_Brr2 Binds to Brr2 Brr2_IN_2->Binds_Brr2 Inhibit_ATPase Inhibition of ATPase Activity Binds_Brr2->Inhibit_ATPase Inhibit_Helicase Inhibition of Helicase Activity Inhibit_ATPase->Inhibit_Helicase Block_U4_U6 Blockade of U4/U6 Duplex Unwinding Inhibit_Helicase->Block_U4_U6 Stall_Spliceosome Spliceosome Stalls in Inactive State Block_U4_U6->Stall_Spliceosome Inhibit_Splicing Inhibition of pre-mRNA Splicing Stall_Spliceosome->Inhibit_Splicing

Caption: Logical flow from this compound binding to the inhibition of splicing.

References

Brr2-IN-2: A Chemical Probe for Splicing Regulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pre-mRNA splicing is a fundamental cellular process responsible for the removal of non-coding introns and the ligation of coding exons, ultimately leading to the production of mature messenger RNA (mRNA). This intricate process is carried out by the spliceosome, a dynamic macromolecular machine composed of small nuclear RNAs (snRNAs) and numerous proteins. The fidelity and regulation of splicing are critical for normal gene expression, and dysregulation is implicated in a variety of human diseases, including cancer and genetic disorders.

At the heart of the spliceosome's dynamic rearrangements is the DEAH-box RNA helicase Brr2 (also known as SNRNP200), a key enzyme that utilizes the energy from ATP hydrolysis to remodel RNA-protein complexes. Brr2's primary role is to unwind the U4/U6 di-snRNA duplex, a critical step for the catalytic activation of the spliceosome. Given its central role, Brr2 is a compelling target for chemical probe development to enable a deeper understanding of the splicing process and for potential therapeutic intervention.

This technical guide provides a comprehensive overview of Brr2-IN-2 (also known as Brr2 inhibitor 9 or C9), a potent and selective allosteric inhibitor of the Brr2 helicase. This document details its mechanism of action, quantitative biochemical and cellular activity, and provides detailed experimental protocols for its use as a chemical probe.

Mechanism of Action

This compound is an allosteric inhibitor of the Brr2 helicase.[1][2][3] Unlike competitive inhibitors that bind to the ATP or RNA binding sites, this compound binds to a novel allosteric pocket located at the interface between the N-terminal and C-terminal helicase cassettes of Brr2.[1][2] This binding event induces a conformational change that likely disrupts the cooperative action of the two cassettes, leading to the inhibition of both ATPase and helicase activities.

The allosteric nature of this compound confers a higher degree of selectivity compared to inhibitors targeting the highly conserved ATP-binding pocket of helicases.[1][2] This specificity makes it a valuable tool for dissecting the precise functions of Brr2 in the complex cellular environment.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity.

Table 1: In Vitro Biochemical Activity of this compound

ParameterAssaySpeciesValueReference
IC50 Brr2 ATPase ActivityHuman1.8 µM[4]
IC50 Brr2-U4 snRNA Binding (EMSA)Human2.3 µM[4]
Ki Brr2 Binding (SPR)Human0.9 µM[4]

Table 2: Selectivity Profile of this compound

TargetClassIC50Selectivity (fold vs. Brr2)Reference
Brr2 RNA Helicase (SF2)1.8 µM-[4]
DDX3X RNA Helicase (DEAD-box)> 50 µM> 27[4]
DDX5 RNA Helicase (DEAD-box)> 50 µM> 27[4]
DHX9 RNA Helicase (DEAH-box)> 50 µM> 27[4]
eIF4AIII RNA Helicase (DEAD-box)> 50 µM> 27[4]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

Brr2 ATPase Activity Assay

This assay measures the ATP hydrolysis activity of Brr2 in the presence of RNA and the inhibitor.

Materials:

  • Recombinant human Brr2 protein

  • Poly(A) RNA

  • ATP

  • This compound (or other test compounds)

  • Assay Buffer: 20 mM HEPES-KOH (pH 7.5), 150 mM KCl, 1.5 mM MgCl2, 0.5 mM DTT

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ATP detection reagent

  • 384-well plates

Procedure:

  • Prepare a solution of Brr2 protein and poly(A) RNA in assay buffer.

  • Add this compound or DMSO vehicle control to the wells of a 384-well plate.

  • Add the Brr2/poly(A) RNA mixture to the wells.

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding ATP to a final concentration of 100 µM.

  • Incubate the reaction for 60 minutes at 37°C.

  • Stop the reaction and measure the amount of remaining ATP using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Calculate the percentage of ATP consumed and determine the IC50 value for this compound.

Brr2 Helicase (RNA Unwinding) Assay

This assay directly measures the ability of Brr2 to unwind a duplex RNA substrate.

Materials:

  • Recombinant human Brr2 protein

  • Duplex RNA substrate with a 3' overhang, with one strand labeled (e.g., with a fluorescent dye or biotin)

  • ATP

  • This compound (or other test compounds)

  • Helicase Assay Buffer: 20 mM HEPES-KOH (pH 7.5), 150 mM KCl, 1.5 mM MgCl2, 0.5 mM DTT, 5% glycerol

  • Stop Solution: 50 mM EDTA, 0.5% SDS, 0.1% bromophenol blue, 0.1% xylene cyanol, 25% glycerol

  • Native polyacrylamide gel (e.g., 10%)

  • TBE buffer

Procedure:

  • Prepare the annealed duplex RNA substrate.

  • In a reaction tube, combine Brr2 protein and the labeled duplex RNA substrate in helicase assay buffer.

  • Add this compound or DMSO vehicle control.

  • Incubate for 15 minutes at room temperature.

  • Initiate the unwinding reaction by adding ATP to a final concentration of 2 mM.

  • Incubate the reaction for 30 minutes at 37°C.

  • Stop the reaction by adding an equal volume of stop solution.

  • Resolve the RNA species (duplex and single-stranded) on a native polyacrylamide gel.

  • Visualize the labeled RNA strand using an appropriate imaging system.

  • Quantify the amount of unwound single-stranded RNA to determine the helicase activity and the inhibitory effect of this compound.

In Vitro Splicing Assay

This assay assesses the effect of this compound on the splicing of a pre-mRNA substrate in a cell-free system.

Materials:

  • HeLa cell nuclear extract

  • 32P-labeled pre-mRNA substrate (e.g., MINX)

  • ATP

  • This compound (or other test compounds)

  • Splicing Reaction Buffer (part of the nuclear extract preparation)

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Urea-polyacrylamide gel (e.g., 15%)

Procedure:

  • Set up splicing reactions containing HeLa nuclear extract, 32P-labeled pre-mRNA, and ATP.

  • Add this compound at various concentrations or a DMSO vehicle control.

  • Incubate the reactions at 30°C for a time course (e.g., 0, 30, 60, 90 minutes).

  • Stop the reactions by adding proteinase K and incubating at 37°C for 30 minutes.

  • Extract the RNA using phenol:chloroform:isoamyl alcohol and precipitate with ethanol.

  • Resuspend the RNA in formamide (B127407) loading dye.

  • Separate the RNA species (pre-mRNA, mRNA, splicing intermediates, and intron lariat) on a urea-polyacrylamide gel.

  • Visualize the radiolabeled RNA by autoradiography.

  • Analyze the accumulation of splicing intermediates and the reduction of mature mRNA to determine the effect of this compound on splicing.

Visualizations

Signaling Pathways and Workflows

Brr2_in_Spliceosome_Activation cluster_pre_spliceosome Pre-Spliceosome Assembly cluster_spliceosome Spliceosome cluster_Brr2_action Brr2 Action cluster_inhibition Inhibition by this compound U4_U6 U4/U6 di-snRNP B_complex B Complex (catalytically inactive) U4_U6->B_complex Recruitment U5 U5 snRNP U5->B_complex Brr2_U5 Brr2 (inactive) part of U5 snRNP Brr2_U5->B_complex B_act_complex B_act Complex (catalytically active) B_complex->B_act_complex Activation Brr2_active Brr2 (active) B_complex->Brr2_active U4_U6_unwinding U4/U6 Unwinding Brr2_active->U4_U6_unwinding ATP Hydrolysis U4_release U4 snRNP Release U4_U6_unwinding->U4_release U4_release->B_act_complex Brr2_IN_2 This compound Brr2_IN_2->Brr2_active

Caption: Role of Brr2 in Spliceosome Activation and Inhibition by this compound.

Brr2_Inhibition_Mechanism Brr2 Brr2 Helicase N-terminal Cassette (Active) C-terminal Cassette (Inactive) Allosteric Pocket Inactive_Brr2 Brr2 (Inactive Conformation) N-terminal Cassette C-terminal Cassette Brr2->Inactive_Brr2 Conformational Change Brr2_IN_2 This compound Brr2_IN_2->Brr2:pocket Binds to allosteric pocket ATP ATP ATP->Brr2:nc Binding Blocked RNA U4/U6 RNA RNA->Brr2:nc Binding Blocked Inactive_Brr2->Inactive_Brr2 Experimental_Workflow_Brr2_IN_2 cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays ATPase ATPase Assay Helicase Helicase Assay EMSA EMSA (Binding Assay) InVitroSplicing In Vitro Splicing (Nuclear Extract) CellBasedSplicing Cell-Based Splicing (e.g., RT-PCR, RNA-seq) Brr2_IN_2 This compound Brr2_IN_2->ATPase Determine IC50 Brr2_IN_2->Helicase Confirm Unwinding Inhibition Brr2_IN_2->EMSA Assess RNA Binding Inhibition Brr2_IN_2->InVitroSplicing Analyze Splicing Intermediates Brr2_IN_2->CellBasedSplicing Evaluate Effects on Splicing in Cells

References

Brr2-IN-2: An In-Depth Technical Guide on its Effect on Spliceosome Assembly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of Brr2-IN-2, a small molecule inhibitor of the spliceosomal RNA helicase Brr2, on the intricate process of spliceosome assembly. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the associated molecular pathways and workflows. The information presented herein is intended to support research and development efforts targeting the spliceosome for therapeutic intervention.

Introduction to Brr2 and its Role in Splicing

Pre-mRNA splicing, a fundamental step in eukaryotic gene expression, is catalyzed by the spliceosome, a large and dynamic ribonucleoprotein (RNP) complex. The assembly of the spliceosome is a highly regulated process involving the ordered recruitment of small nuclear ribonucleoproteins (snRNPs) and numerous protein factors. The DEAH-box RNA helicase Brr2 is a crucial component of the U5 snRNP and plays a pivotal role in the activation of the spliceosome.[1][2] Its primary function is to unwind the U4/U6 snRNA duplex, a critical conformational rearrangement that allows the U6 snRNA to form the catalytic core of the spliceosome.[1][3] Given its essential role, the activity of Brr2 is tightly controlled through both intra- and intermolecular interactions, notably by the spliceosomal protein Prp8.[4] Dysregulation of Brr2 activity has been linked to diseases such as Retinitis Pigmentosa, making it an attractive target for therapeutic development.[5]

This compound: Mechanism of Action

This compound belongs to a class of allosteric inhibitors that target the Brr2 helicase. While specific data for a compound exclusively named "this compound" is limited in publicly available literature, extensive information exists for a closely related and likely identical compound, Brr2 inhibitor C9 (also known as Brr2 Inhibitor 9).[6][7] This guide will henceforth refer to the data available for Brr2 inhibitor C9 as representative of the this compound class of compounds.

Brr2 inhibitor C9 acts as an allosteric inhibitor, binding to a pocket distinct from the ATP- and RNA-binding sites of Brr2.[3][6] X-ray crystallography studies have revealed that this inhibitor binds at an interface between the N-terminal and C-terminal helicase cassettes of Brr2.[3] This binding event induces a conformational change in the enzyme, which in turn leads to a reduction in its ATPase activity and its affinity for RNA substrates.[6] By inhibiting the fundamental helicase activity of Brr2, this compound effectively stalls the spliceosome assembly process prior to catalytic activation.

Quantitative Data on the Effects of this compound (as Brr2 inhibitor C9)

The inhibitory effects of Brr2 inhibitor C9 have been quantified in several key biochemical and cellular assays. The following tables summarize the available data, providing a clear comparison of its potency across different functional aspects of Brr2 and the spliceosome.

Parameter Value Assay Reference
Binding Affinity (Ki)0.9 µMSurface Plasmon Resonance (SPR)[6]
ATPase Activity (IC50)1.8 µMRNA-dependent ATPase Assay[6]
RNA Binding (IC50)2.3 µMElectrophoretic Mobility Shift Assay (EMSA)[6]
Table 1: Biochemical Inhibition Data for Brr2 inhibitor C9.
Assay Concentration Effect Reference
In vitro Splicing (HeLa cell nuclear extract)5 µM75% reduction in mature mRNA formation; accumulation of A and B spliceosome complexes[6]
Table 2: Cellular and In Vitro Splicing Inhibition Data for Brr2 inhibitor C9.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to reproduce and build upon these findings.

Brr2 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by Brr2 in the presence of an RNA substrate and the inhibitor.

Materials:

  • Recombinant human Brr2 (catalytic core domain)

  • U4/U6 snRNA duplex

  • This compound (or Brr2 inhibitor C9) dissolved in DMSO

  • Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1.5 mM MgCl₂, 1 mM DTT

  • [γ-³²P]ATP

  • Thin Layer Chromatography (TLC) plates (PEI Cellulose F)

  • Developing Buffer: 0.5 M LiCl, 1 M Formic Acid

Procedure:

  • Prepare a reaction mixture containing Brr2, U4/U6 snRNA duplex, and varying concentrations of this compound in the assay buffer.

  • Pre-incubate the mixture at 30°C for 15 minutes.

  • Initiate the reaction by adding [γ-³²P]ATP to a final concentration of 1 mM.

  • Incubate the reaction at 30°C.

  • At various time points, quench a small aliquot of the reaction by adding it to an equal volume of 1 M formic acid.

  • Spot the quenched reaction onto a TLC plate.

  • Develop the TLC plate in the developing buffer until the solvent front reaches near the top.

  • Dry the TLC plate and expose it to a phosphor screen.

  • Quantify the amount of released ³²P-phosphate and unreacted [γ-³²P]ATP using a phosphorimager.

  • Calculate the rate of ATP hydrolysis and determine the IC50 value for the inhibitor.[8]

Electrophoretic Mobility Shift Assay (EMSA) for Brr2-RNA Binding

This assay assesses the ability of this compound to disrupt the binding of Brr2 to its RNA substrate.

Materials:

  • Recombinant human Brr2

  • ³²P-labeled U4 snRNA

  • This compound (or Brr2 inhibitor C9) dissolved in DMSO

  • Binding Buffer: 20 mM HEPES pH 7.5, 150 mM KCl, 1.5 mM MgCl₂, 1 mM DTT, 5% glycerol

  • Native polyacrylamide gel (e.g., 4-6%)

  • TBE Buffer (Tris-borate-EDTA)

Procedure:

  • Prepare binding reactions containing a fixed concentration of ³²P-labeled U4 snRNA and varying concentrations of Brr2.

  • In a separate set of reactions, include a fixed concentration of Brr2 and varying concentrations of this compound.

  • Incubate the reactions at room temperature for 30 minutes to allow binding to reach equilibrium.

  • Add a loading dye to each reaction.

  • Load the samples onto a pre-run native polyacrylamide gel.

  • Perform electrophoresis at a low voltage in a cold room to prevent dissociation of the complexes.

  • Dry the gel and expose it to a phosphor screen.

  • Quantify the amount of free RNA and Brr2-bound RNA to determine the fraction of RNA bound at each inhibitor concentration.

  • Calculate the IC50 value for the disruption of RNA binding.

In Vitro Splicing Assay

This assay evaluates the effect of this compound on the overall splicing reaction in a cell-free system.

Materials:

  • HeLa cell nuclear extract

  • ³²P-labeled pre-mRNA substrate (e.g., MINX)

  • This compound (or Brr2 inhibitor C9) dissolved in DMSO

  • Splicing Reaction Buffer: 12 mM HEPES pH 7.9, 60 mM KCl, 3.2 mM MgCl₂, 0.5 mM ATP, 20 mM creatine (B1669601) phosphate

  • Proteinase K

  • Phenol:chloroform:isoamyl alcohol

  • Urea-polyacrylamide gel (e.g., 12-15%)

  • TBE Buffer

Procedure:

  • Set up splicing reactions containing HeLa nuclear extract, ³²P-labeled pre-mRNA, and varying concentrations of this compound in the splicing reaction buffer.[9][10]

  • Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes).

  • Stop the reactions by adding Proteinase K and incubating at 37°C for 15 minutes.

  • Extract the RNA using phenol:chloroform:isoamyl alcohol and precipitate with ethanol.

  • Resuspend the RNA pellet in a formamide-based loading buffer.

  • Denature the samples by heating at 95°C for 5 minutes.

  • Separate the RNA species (pre-mRNA, mRNA, lariat (B8276320) intermediate, intron lariat) on a urea-polyacrylamide gel.

  • Dry the gel and expose it to a phosphor screen.

  • Quantify the different RNA species to determine the extent of splicing inhibition.[11][12]

Visualizations

The following diagrams, created using the DOT language, illustrate key pathways and workflows related to the action of this compound.

spliceosome_assembly_inhibition cluster_pre_spliceosome Pre-Spliceosome Assembly cluster_activation Spliceosome Activation cluster_catalysis Catalysis U1 U1 snRNP A_complex A Complex U1->A_complex binds 5'SS U2 U2 snRNP U2->A_complex binds branch point Tri_snRNP U4/U6.U5 tri-snRNP B_complex B Complex A_complex->B_complex Tri-snRNP recruitment Brr2 Brr2 B_complex->Brr2 B_act_complex Bact Complex C_complex C Complex B_act_complex->C_complex U4_U6_unwinding U4/U6 Unwinding Brr2->U4_U6_unwinding ATP hydrolysis U4_U6_unwinding->B_act_complex Spliced_mRNA Spliced mRNA C_complex->Spliced_mRNA Brr2_IN_2 This compound Brr2_IN_2->Brr2 Inhibits

Figure 1: Inhibition of Spliceosome Activation by this compound.

experimental_workflow_ic50 cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection & Analysis reagents Prepare Reagents (Brr2, RNA, Buffer, Inhibitor) serial_dilution Serial Dilution of this compound reagents->serial_dilution incubation Incubate Reaction Mixtures serial_dilution->incubation measurement Measure Activity (e.g., ATPase, RNA binding) incubation->measurement data_analysis Data Analysis measurement->data_analysis ic50 Determine IC50 data_analysis->ic50

Figure 2: General Workflow for IC50 Determination of this compound.

brr2_mechanism_of_inhibition cluster_active_state Active State Brr2 Brr2 Helicase ATP_binding ATP Binding Brr2->ATP_binding RNA_binding RNA Binding Brr2->RNA_binding Brr2_IN_2 This compound Brr2->Brr2_IN_2 Allosteric Binding Conformational_change Conformational Change ATP_binding->Conformational_change RNA_binding->Conformational_change Unwinding U4/U6 Unwinding Conformational_change->Unwinding Inhibited_Brr2 Inactive Brr2 Conformation Brr2_IN_2->Inhibited_Brr2 Inhibited_Brr2->ATP_binding Blocks Inhibited_Brr2->RNA_binding Reduces Affinity

Figure 3: Allosteric Inhibition Mechanism of this compound.

Conclusion

This compound represents a valuable chemical probe for studying the dynamics of spliceosome assembly and a potential starting point for the development of novel therapeutics. Its allosteric mechanism of action offers a specific means of modulating Brr2 helicase activity, thereby impeding the critical U4/U6 unwinding step required for spliceosome activation. The quantitative data and experimental protocols provided in this guide serve as a foundational resource for researchers in the field of pre-mRNA splicing and drug discovery. Further investigation into the cellular effects and potential for therapeutic application of this class of inhibitors is warranted.

References

An In-depth Technical Guide to the Cellular Targets of the Brr2-IN-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the cellular targets and mechanism of action of the allosteric inhibitor Brr2-IN-2, also known as Brr2 inhibitor C9. This compound is a potent and selective inhibitor of the spliceosomal RNA helicase Brr2, a key enzyme in the activation of the spliceosome. By binding to an allosteric site, this compound induces conformational changes that impair the enzyme's ATPase and helicase activities, leading to the inhibition of pre-mRNA splicing and the proliferation of cancer cells with dysregulated splicing. This document details the quantitative biochemical and cellular data for this compound, provides in-depth experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows.

Introduction to Brr2 and its Role in Splicing

Pre-mRNA splicing is a fundamental process in eukaryotic gene expression, where non-coding introns are removed and coding exons are ligated to form mature messenger RNA (mRNA). This intricate process is catalyzed by the spliceosome, a large and dynamic ribonucleoprotein (RNP) complex. The spliceosome is composed of five small nuclear RNAs (snRNAs; U1, U2, U4, U5, and U6) and over 150 proteins. Its assembly and function are highly regulated and involve a series of ATP-dependent remodeling steps driven by RNA helicases.

Brr2 (also known as SNRNP200) is a crucial RNA helicase of the Ski2-like subfamily and a core component of the U5 snRNP. It plays a pivotal role during the activation of the spliceosome by catalyzing the ATP-dependent unwinding of the U4/U6 di-snRNA duplex. This unwinding is a critical step that releases the U4 snRNA and allows the U6 snRNA to form the catalytic core of the spliceosome.[1] Given its essential role, the activity of Brr2 is tightly regulated to ensure the correct timing of spliceosome activation.[2] Dysregulation of Brr2 activity has been associated with diseases such as cancer and retinitis pigmentosa.[3][4]

This compound: An Allosteric Inhibitor of Brr2

This compound (also referred to as Brr2 inhibitor 9 or C9) is a small molecule inhibitor identified through a high-throughput screen for compounds that modulate the ATPase activity of Brr2.[3] It represents a first-in-class allosteric inhibitor of this essential splicing factor.

Mechanism of Action

This compound binds to a novel allosteric pocket located between the N-terminal and C-terminal helicase cassettes of the Brr2 protein.[3] This binding event is distinct from the ATP- and RNA-binding sites. The interaction of this compound with this allosteric site induces conformational changes that ultimately lead to the inhibition of Brr2's enzymatic functions in two key ways:

  • Inhibition of ATPase Activity: this compound potently inhibits the RNA-dependent ATPase activity of Brr2.[5]

  • Interference with RNA Binding: The inhibitor disrupts the binding of Brr2 to its U4 snRNA substrate.[5]

By inhibiting both ATP hydrolysis and substrate binding, this compound effectively blocks the U4/U6 unwinding activity of Brr2, which is a prerequisite for the catalytic activation of the spliceosome.[5]

Mechanism of Action of this compound cluster_Brr2 Brr2 Helicase Brr2 Brr2 Protein ATPase ATPase Activity Brr2->ATPase drives RNA_Binding RNA Binding Brr2->RNA_Binding enables Helicase Helicase Activity ATPase->Helicase powers Spliceosome_Activation Spliceosome Activation Helicase->Spliceosome_Activation enables RNA_Binding->Helicase is required for Brr2_IN_2 This compound Brr2_IN_2->ATPase Inhibits Brr2_IN_2->RNA_Binding Inhibits Allosteric_Site Allosteric Site Brr2_IN_2->Allosteric_Site Binds to Splicing Pre-mRNA Splicing Spliceosome_Activation->Splicing is essential for

Figure 1. Allosteric inhibition of Brr2 by this compound.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data for the in vitro and cellular activities of this compound.

Table 1: In Vitro Biochemical Activity of this compound
ParameterTargetValueAssayReference
Ki Brr20.9 µMSurface Plasmon Resonance (SPR)[5]
IC50 Brr2 ATPase Activity1.8 µMRNA-dependent ATPase Assay[5]
IC50 Brr2-RNA Binding2.3 µMElectrophoretic Mobility Shift Assay (EMSA)[5]
Table 2: Selectivity Profile of this compound Against Other RNA Helicases
Off-TargetIC50Selectivity (fold vs. Brr2)AssayReference
DDX3X > 50 µM> 27ATPase Assay[5]
DDX5 > 50 µM> 27ATPase Assay[5]
DHX9 > 50 µM> 27ATPase Assay[5]
eIF4AIII > 50 µM> 27ATPase Assay[5]

Note: A comprehensive proteome-wide off-target analysis for this compound using methods such as chemoproteomics or cellular thermal shift assay (CETSA) has not been reported in the public domain as of the last update of this document. The available data indicates good selectivity against a panel of related RNA helicases.

Table 3: Cellular Activity of this compound
ActivityCell Line/SystemEffectConcentrationReference
Pre-mRNA Splicing Inhibition HeLa Cell Nuclear Extract75% reduction in mature mRNA5 µM[5]
Anti-proliferative Activity HeLa (Cervical Cancer)Inhibition of proliferation-[5]
HCT116 (Colorectal Cancer)Inhibition of proliferation-[5]
MDA-MB-231 (Breast Cancer)Inhibition of proliferation-[5]

Cellular Effects of this compound

The primary cellular consequence of Brr2 inhibition by this compound is the disruption of pre-mRNA splicing.

Inhibition of Spliceosome Activation

By preventing the unwinding of the U4/U6 duplex, this compound stalls the spliceosome at a pre-activation stage. In in vitro splicing assays using HeLa cell nuclear extracts, treatment with this compound leads to a dose-dependent reduction in the formation of mature mRNA and an accumulation of splicing intermediates, specifically the A and B complexes.[5]

Effect of this compound on Spliceosome Assembly E_complex E Complex A_complex A Complex E_complex->A_complex B_complex B Complex A_complex->B_complex Brr2_activation Brr2-mediated U4/U6 unwinding B_complex->Brr2_activation B_act_complex B_act Complex C_complex C Complex B_act_complex->C_complex Spliced_mRNA Spliced mRNA C_complex->Spliced_mRNA Brr2_IN_2 This compound Brr2_IN_2->Brr2_activation BLOCKS Brr2_activation->B_act_complex

Figure 2. this compound stalls spliceosome assembly before the B_act complex formation.

Anti-proliferative Effects in Cancer Cells

Many cancer cells exhibit dysregulated splicing and are particularly vulnerable to splicing inhibitors. This compound has been shown to inhibit the proliferation of several cancer cell lines, including those derived from cervical, colorectal, and breast cancers.[5] This suggests that targeting Brr2 could be a promising therapeutic strategy for cancers that are dependent on aberrant splicing.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

RNA-dependent ATPase Assay

This assay measures the ability of Brr2 to hydrolyze ATP in the presence of an RNA substrate, and the inhibition of this activity by this compound.

  • Reagents and Materials:

    • Recombinant human Brr2 protein

    • Poly(A) RNA as a substrate

    • ATP, [γ-32P]ATP

    • Assay buffer: 20 mM HEPES-KOH (pH 7.5), 150 mM KCl, 1.5 mM MgCl2, 0.5 mM DTT

    • This compound in DMSO

    • Thin-layer chromatography (TLC) plates (PEI-cellulose F)

    • Developing buffer: 0.5 M LiCl, 1 M formic acid

    • Stop solution: 0.5 M EDTA

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, poly(A) RNA (e.g., 50 ng/µL), and recombinant Brr2 protein (e.g., 5 nM).

    • Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding a mixture of ATP and [γ-32P]ATP to a final concentration of 1 mM.

    • Incubate the reaction at 37°C.

    • At various time points, take aliquots of the reaction and quench them by adding an equal volume of stop solution.

    • Spot the quenched reaction aliquots onto a TLC plate.

    • Develop the TLC plate in the developing buffer to separate the unhydrolyzed [γ-32P]ATP from the released 32P-labeled inorganic phosphate (B84403) (32Pi).

    • Dry the TLC plate and expose it to a phosphor screen.

    • Quantify the amount of 32Pi and unhydrolyzed ATP using a phosphor imager.

    • Calculate the percentage of ATP hydrolysis and determine the IC50 value for this compound.

Helicase (RNA Unwinding) Assay

This assay directly measures the ability of Brr2 to unwind a duplex RNA substrate and the effect of this compound on this activity.

  • Reagents and Materials:

    • Recombinant human Brr2 protein

    • Duplex RNA substrate: A short 32P-labeled RNA oligonucleotide annealed to a longer complementary unlabeled RNA strand.

    • Helicase assay buffer: 40 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl2, 1.5 mM DTT, 0.1 mg/mL BSA

    • ATP

    • This compound in DMSO

    • Stop buffer: 40 mM Tris-HCl (pH 7.4), 50 mM NaCl, 25 mM EDTA, 1% SDS, 10% glycerol, bromophenol blue, xylene cyanol

    • Native polyacrylamide gel (e.g., 8%)

  • Procedure:

    • Prepare the 32P-labeled duplex RNA substrate by annealing the radiolabeled short RNA to the long unlabeled RNA.

    • In a reaction tube, combine the helicase assay buffer, recombinant Brr2 protein, and varying concentrations of this compound or DMSO.

    • Add the duplex RNA substrate to the reaction mixture and pre-incubate for 15 minutes at 30°C.

    • Initiate the unwinding reaction by adding ATP to a final concentration of 1 mM.

    • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding stop buffer.

    • Resolve the RNA species (duplex substrate and unwound single-stranded product) on a native polyacrylamide gel.

    • Dry the gel and expose it to a phosphor screen.

    • Quantify the bands corresponding to the duplex and single-stranded RNA to determine the percentage of unwinding.

    • Calculate the inhibition of unwinding activity by this compound.

In Vitro Pre-mRNA Splicing Assay

This assay assesses the effect of this compound on the splicing of a pre-mRNA substrate in a cell-free system.

  • Reagents and Materials:

    • HeLa cell nuclear extract

    • 32P-labeled pre-mRNA substrate (e.g., derived from an adenovirus major late transcript)

    • Splicing reaction buffer components (ATP, creatine (B1669601) phosphate, MgCl2)

    • This compound in DMSO

    • Proteinase K

    • Phenol:chloroform:isoamyl alcohol

    • Ethanol (B145695)

    • Denaturing polyacrylamide gel (e.g., 15% acrylamide, 8 M urea)

  • Procedure:

    • Set up the splicing reactions by combining HeLa nuclear extract, splicing buffer components, and the 32P-labeled pre-mRNA substrate.

    • Add varying concentrations of this compound or DMSO to the reactions.

    • Incubate the reactions at 30°C for a specified time (e.g., 1-2 hours) to allow splicing to occur.

    • Stop the reactions by adding proteinase K to digest the proteins.

    • Extract the RNA from the reaction mixture using phenol:chloroform:isoamyl alcohol, followed by ethanol precipitation.

    • Resuspend the RNA pellet in loading buffer.

    • Separate the RNA species (pre-mRNA, splicing intermediates, and mature mRNA) on a denaturing polyacrylamide gel.

    • Dry the gel and expose it to a phosphor screen.

    • Quantify the bands corresponding to the different RNA species to assess the extent of splicing inhibition.

Cancer Cell Proliferation (MTT) Assay

This assay measures the effect of this compound on the viability and proliferation of cancer cells.

  • Reagents and Materials:

    • Cancer cell lines (e.g., HeLa, HCT116, MDA-MB-231)

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a specified period (e.g., 72 hours).

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

    • Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cell proliferation.

Experimental Workflow for this compound Characterization cluster_invitro In Vitro Assays cluster_cellular Cellular Assays ATPase_Assay ATPase Assay IC50_ATPase IC50 (ATPase) ATPase_Assay->IC50_ATPase Helicase_Assay Helicase Assay IC50_Helicase IC50 (Helicase) Helicase_Assay->IC50_Helicase Splicing_Assay In Vitro Splicing Splicing_Inhibition Splicing Inhibition Splicing_Assay->Splicing_Inhibition Selectivity_Assay Selectivity Profiling Selectivity Selectivity Data Selectivity_Assay->Selectivity Proliferation_Assay Cell Proliferation Assay IC50_Prolif IC50 (Proliferation) Proliferation_Assay->IC50_Prolif Cellular_Splicing Cellular Splicing Analysis Splicing_Changes Splicing Changes Cellular_Splicing->Splicing_Changes Brr2_IN_2 This compound Brr2_IN_2->ATPase_Assay Brr2_IN_2->Helicase_Assay Brr2_IN_2->Splicing_Assay Brr2_IN_2->Selectivity_Assay Brr2_IN_2->Proliferation_Assay Brr2_IN_2->Cellular_Splicing

Figure 3. Workflow for characterizing the activity of this compound.

Conclusion and Future Directions

This compound is a valuable chemical probe for studying the function of the Brr2 helicase and its role in pre-mRNA splicing. Its allosteric mechanism of action provides a unique tool to dissect the complex regulation of the spliceosome. The anti-proliferative effects of this compound in cancer cells highlight the potential of targeting Brr2 for therapeutic intervention.

Future research should focus on a comprehensive, proteome-wide analysis of the cellular targets of this compound to fully understand its selectivity and potential off-target effects. Techniques such as chemoproteomics and cellular thermal shift assays would be invaluable in this regard. Furthermore, detailed studies on the effects of this compound on alternative splicing in different cellular contexts will provide deeper insights into the role of Brr2 in regulating gene expression. The continued development and characterization of Brr2 inhibitors based on the this compound scaffold may lead to novel therapeutic agents for the treatment of splicing-related diseases.

References

Brr2-IN-2 and the Therapeutic Targeting of the Spliceosomal Helicase Brr2 in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: While the specific molecule "Brr2-IN-2" is not documented in publicly available scientific literature, the inquiry points to a significant and emerging area of cancer research: the therapeutic targeting of the spliceosomal RNA helicase Brr2 (also known as SNRNP200). This guide provides an in-depth overview of Brr2's function, its role in cancer, and the development of small molecule inhibitors, using the well-characterized "Brr2 inhibitor C9" as a primary example to illustrate the principles and methodologies in this field. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Brr2 (SNRNP200): A Core Component of the Spliceosome

Brr2 is a crucial ATP-dependent RNA helicase that plays a central role in the catalytic activation of the spliceosome, the molecular machine responsible for pre-mRNA splicing. Splicing is the process of removing non-coding introns from pre-mRNA and ligating the coding exons to produce mature mRNA.

Structure and Function:

Brr2 possesses a unique tandem structure consisting of two helicase cassettes, an N-terminal cassette (NC) and a C-terminal cassette (CC). Only the N-terminal cassette is catalytically active, responsible for both ATP hydrolysis and RNA unwinding. The C-terminal cassette is inactive but plays a regulatory role. Brr2's primary function during spliceosome activation is to unwind the U4/U6 di-snRNA duplex, a critical step that allows for the conformational rearrangements necessary for the spliceosome to become catalytically active. The activity of Brr2 is tightly regulated by other spliceosomal proteins, such as Prp8, to ensure the fidelity and timing of splicing.

The Role of Brr2 in Cancer

Dysregulation of pre-mRNA splicing is increasingly recognized as a hallmark of cancer. Alterations in the expression or activity of core spliceosomal components, including Brr2, can lead to aberrant splicing of genes involved in critical cellular processes such as cell cycle control, apoptosis, and metabolism, thereby promoting tumorigenesis.

Recent studies have specifically implicated Brr2 (SNRNP200) in certain cancers. For instance, augmented SNRNP200 levels have been identified in the glycolytic subtype of triple-negative breast cancer (TNBC). In this context, elevated SNRNP200 facilitates the splicing of genes encoding key metabolic enzymes, leading to metabolic reprogramming that supports tumor growth. Targeting SNRNP200 in this cancer subtype has been shown to impede tumor metabolism and enhance the efficacy of immunotherapy. This highlights Brr2 as a promising therapeutic target in oncology.

Therapeutic Targeting of Brr2: A New Frontier in Cancer Therapy

The essential role of Brr2 in splicing and its association with cancer make it an attractive target for therapeutic intervention. The development of small molecule inhibitors that can modulate Brr2's helicase activity is an active area of research. These inhibitors can be broadly categorized based on their mechanism of action.

As "this compound" is not publicly described, we will focus on a well-characterized allosteric inhibitor, Brr2 inhibitor C9 , as a case study.

Brr2 Inhibitor C9: An Allosteric Modulator

Brr2 inhibitor C9 is a potent and selective allosteric inhibitor of the Brr2 helicase. Unlike competitive inhibitors that bind to the active site, allosteric inhibitors bind to a different site on the enzyme, inducing a conformational change that alters its activity.

Mechanism of Action:

Crystal structures have revealed that Brr2 inhibitor C9 binds to an unexpected allosteric site located between the N-terminal and C-terminal helicase cassettes.[1] This binding event locks the helicase in a conformation that is not conducive to its function, thereby inhibiting its ATPase and RNA unwinding activities.

cluster_0 Brr2 Helicase Active_Brr2 Active Conformation U4_U6_unwinding U4/U6 Unwinding Active_Brr2->U4_U6_unwinding catalyzes Inactive_Brr2 Inactive Conformation Splicing_Inhibition Splicing Inhibition Inactive_Brr2->Splicing_Inhibition leads to Brr2_inhibitor_C9 Brr2 inhibitor C9 Allosteric_Site Allosteric Site Brr2_inhibitor_C9->Allosteric_Site binds to Allosteric_Site->Inactive_Brr2 induces

Mechanism of action of Brr2 inhibitor C9.

Quantitative Data for Brr2 Inhibitors

The potency of Brr2 inhibitors is determined through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the effectiveness of an inhibitor.

InhibitorTargetAssay TypeIC50Reference
Brr2 inhibitor C9 Human Brr2ATPase activity1.8 µM[2]
Human Brr2U4 snRNA binding (EMSA)2.3 µM[2]
HeLa cellsCell proliferationConcentration-dependent inhibition[2]
HCT116 cellsCell proliferationConcentration-dependent inhibition[2]
MDA-MB-231 cellsCell proliferationConcentration-dependent inhibition[2]
TP-061 Human Brr2ATPase activity (ADP-Glo)21 nM[3]
Human Brr2Unwinding assay480 nM[3]
Compound 12 Human Brr2Helicase activity5.3 µM[4]

Experimental Protocols

The characterization of Brr2 inhibitors involves a series of well-defined experimental protocols. Below are detailed methodologies for key assays.

Brr2 Helicase Activity Assay (Gel-Based Unwinding Assay)

This assay directly measures the ability of Brr2 to unwind a model RNA duplex, such as a radioactively labeled U4/U6 di-snRNA substrate.[5]

Methodology:

  • Reaction Setup: In a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1.5 mM DTT, 0.1 mg/ml BSA, 8% glycerol), combine purified recombinant Brr2 protein with the radioactively labeled U4/U6 di-snRNA substrate.

  • Inhibitor Addition: Add the Brr2 inhibitor (e.g., Brr2 inhibitor C9) at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

  • Initiation of Unwinding: Initiate the unwinding reaction by adding ATP to a final concentration of 1 mM.

  • Time Course and Quenching: At specific time points, take aliquots of the reaction and stop the reaction by adding a quench buffer containing EDTA and a loading dye.

  • Gel Electrophoresis: Separate the unwound single-stranded RNA from the duplex RNA on a native polyacrylamide gel.

  • Visualization and Quantification: Visualize the RNA bands using autoradiography and quantify the percentage of unwound RNA at each inhibitor concentration to determine the IC50 value.

Start Start Reaction_Setup Set up reaction with Brr2 and labeled RNA Start->Reaction_Setup Add_Inhibitor Add Brr2 inhibitor or vehicle Reaction_Setup->Add_Inhibitor Initiate_Reaction Initiate with ATP Add_Inhibitor->Initiate_Reaction Time_Course Incubate and take time points Initiate_Reaction->Time_Course Quench Stop reaction with quench buffer Time_Course->Quench PAGE Separate on native PAGE Quench->PAGE Visualize Visualize and quantify unwinding PAGE->Visualize End End Visualize->End

Workflow for a Brr2 helicase activity assay.

Brr2 ATPase Activity Assay

This assay measures the ATP hydrolysis activity of Brr2, which is coupled to its helicase function. A common method is the malachite green assay, which detects the release of inorganic phosphate (B84403) (Pi).

Methodology:

  • Reaction Setup: In a 96-well plate, set up reactions containing Brr2, its RNA substrate (e.g., U4/U6 di-snRNA), and the Brr2 inhibitor at various concentrations in an appropriate reaction buffer.

  • Initiation of Reaction: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30 minutes).

  • Phosphate Detection: Stop the reaction and detect the amount of free phosphate by adding a malachite green reagent. This reagent forms a colored complex with inorganic phosphate.[6]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

  • Data Analysis: Generate a standard curve using known concentrations of phosphate. Calculate the amount of Pi produced in each reaction and determine the IC50 of the inhibitor.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of Brr2 inhibitors on the viability and proliferation of cancer cells. The MTT assay is a colorimetric assay based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells.[7]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the Brr2 inhibitor or vehicle control for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Determination: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value of the inhibitor.

Conclusion and Future Directions

The spliceosomal helicase Brr2 represents a compelling target for the development of novel anti-cancer therapies. The discovery of potent and selective inhibitors like Brr2 inhibitor C9 demonstrates the feasibility of targeting this essential enzyme. While the specific molecule "this compound" remains to be publicly characterized, the ongoing research in this area holds great promise for the future of cancer treatment, particularly for cancers with dysregulated splicing. Future work will likely focus on optimizing the potency and pharmacokinetic properties of existing Brr2 inhibitors, identifying predictive biomarkers for patient stratification, and exploring combination therapies to enhance their anti-tumor efficacy.

References

The Gatekeeper of Spliceosome Activation: A Technical Guide to the Function of Brr2 Helicase in pre-mRNA Splicing

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the core functions, regulatory mechanisms, and experimental analysis of the essential pre-mRNA splicing factor, Brr2 helicase.

This technical guide provides a comprehensive overview of the Brr2 helicase, a crucial enzyme in the pre-mRNA splicing process, intended for researchers, scientists, and professionals in drug development. We will explore its intricate structure, multifaceted functions, and the complex regulatory networks that govern its activity, with a focus on quantitative data and detailed experimental methodologies.

Core Function and Significance

The fidelity of gene expression in eukaryotes is critically dependent on the precise removal of non-coding introns from pre-messenger RNA (pre-mRNA), a process catalyzed by a large and dynamic ribonucleoprotein complex known as the spliceosome. The activation of the spliceosome is a key regulatory checkpoint in this pathway, requiring substantial conformational and compositional rearrangements. At the heart of this activation lies the Brr2 helicase.

Brr2, a member of the Ski2-like family of Superfamily 2 (SF2) helicases, is a core component of the U5 small nuclear ribonucleoprotein (snRNP). Its primary and most well-characterized function is the ATP-dependent unwinding of the extensive base-pairing between U4 and U6 snRNAs.[1] This remodeling event is a prerequisite for the catalytic activation of the spliceosome, as it liberates the U6 snRNA to form the catalytic core of the spliceosome.[2][3] Beyond this central role, Brr2 is also implicated in the disassembly of the spliceosome after the catalytic steps of splicing are complete.[3]

Structural Architecture of Brr2

Brr2 possesses a unique and complex architecture that is fundamental to its function and regulation. It is distinguished from many other helicases by its tandem helicase cassette structure.[3][4]

  • N-terminal Helicase Cassette (NC): This cassette is catalytically active, containing the conserved motifs required for ATP binding and hydrolysis, as well as for RNA binding and unwinding.[3] The enzymatic activity of the NC alone is essential for splicing in vivo.[3]

  • C-terminal Helicase Cassette (CC): In contrast to the NC, the CC is catalytically inactive due to non-canonical residues in its ATP-binding and hydrolysis motifs.[3] However, it is not a passive component; the CC plays a crucial role in the intramolecular regulation of Brr2's activity, acting as an auto-activator.[5]

  • N-Terminal Region (NTR): Preceding the tandem helicase cassettes is a long N-terminal region of approximately 500 residues.[2] This region is not merely a linker but a key regulatory domain that can auto-inhibit the helicase activity of the NC through mechanisms of substrate competition and conformational clamping.[2]

Each helicase cassette is further subdivided into several domains, including two RecA-like domains, a winged-helix (WH) domain, and a Sec63 homology unit, which itself comprises a helical bundle (HB), a helix-loop-helix (HLH), and an immunoglobulin-like (IG) domain.[2]

The intricate regulatory network of Brr2 activity

Given that Brr2 is a stable component of the spliceosome from the pre-catalytic B complex onwards, its potent helicase activity must be tightly controlled to prevent premature U4/U6 unwinding and to ensure the correct timing of spliceosome activation and disassembly.[6] This regulation is achieved through a sophisticated interplay of intra- and intermolecular interactions.

Intramolecular Regulation

As mentioned, the different domains of Brr2 engage in self-regulation:

  • NTR-mediated Auto-inhibition: The N-terminal region can fold back onto the helicase core, sterically hindering the binding of the U4/U6 snRNA substrate and locking the helicase in an inactive conformation.[2][5]

  • CC-mediated Auto-activation: The inactive C-terminal cassette can allosterically stimulate the ATPase and helicase activities of the N-terminal cassette.[5]

Intermolecular Regulation by Spliceosomal Proteins

Several other spliceosomal proteins act as trans-regulators of Brr2, with the U5 snRNP protein Prp8 being the most prominent.

  • The Dual Role of Prp8: Prp8 is a large, scaffolding protein that intimately interacts with Brr2. Its C-terminal region, which contains an RNase H-like (RH) domain and a Jab1/MPN-like domain, can exert both positive and negative control over Brr2.[3][7]

    • Inhibition: The Prp8 RH domain can bind to the single-stranded region of U4 snRNA that Brr2 uses as a loading site, thereby acting as a competitive inhibitor.[8] Furthermore, the C-terminal tail of the Prp8 Jab1 domain can directly occlude the RNA-binding tunnel of Brr2's active N-terminal cassette, effectively blocking substrate entry.[5][9]

    • Activation: The globular core of the Prp8 Jab1 domain, upon removal of its inhibitory C-terminal tail, can stimulate the helicase activity of Brr2.[9][10] This activation is thought to be crucial for overcoming the energy barrier of U4/U6 unwinding at the appropriate time.

  • Other Regulatory Factors: The GTPase Snu114 and the B complex-specific protein FBP21 have also been identified as modulators of Brr2 activity, adding further layers to its complex regulation.[3][11]

Quantitative Analysis of Brr2 Helicase Activity

The functional characterization of Brr2 and its regulators has been substantiated by quantitative biochemical assays. The following tables summarize key quantitative data from the literature.

ParameterConditionValueReference
RNA Binding Affinity (Kd) hBrr2 T1 binding to U4/U6 di-snRNA~100 nM[12]
hBrr2 T1-SS-linear binding to U4/U6 di-snRNA~250 nM[12]
hBrr2 T1-SS-rot+ binding to U4/U6 di-snRNA~50 nM[12]
ATPase Activity Basal ATPase rate of yBrr2Low[13]
RNA-stimulated ATPase rate of yBrr2Significantly Increased[13]
yBrr2 ATPase rate with Prp8-CTFInhibited[13]

Note: The specific values for ATPase rates can vary depending on the experimental conditions (e.g., enzyme and substrate concentrations, temperature). The general trends of stimulation by RNA and inhibition by Prp8-CTF are consistently observed.

Key Experimental Methodologies

The elucidation of Brr2's function has been made possible through a variety of sophisticated experimental techniques. Detailed protocols for some of the key assays are provided below.

In Vitro U4/U6 Unwinding Assay

This assay directly measures the helicase activity of Brr2 on its natural substrate.

Principle: A radioactively labeled U4/U6 di-snRNA duplex is incubated with purified Brr2 in the presence of ATP. The unwinding of the duplex results in the separation of the labeled U4 snRNA from the U6 snRNA, which can be resolved by native polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography.

Protocol:

  • Substrate Preparation: Prepare radioactively labeled U4/U6 di-snRNA by in vitro transcription, incorporating a radiolabeled nucleotide (e.g., [α-³²P]UTP) into one of the snRNAs (typically U4). Anneal the labeled and unlabeled snRNAs to form the duplex.

  • Reaction Setup: In a typical reaction, combine purified Brr2 protein, the labeled U4/U6 substrate, and reaction buffer (containing Mg²⁺ and other necessary salts) in a microcentrifuge tube.

  • Initiation: Start the reaction by adding ATP to a final concentration of 1-5 mM.

  • Incubation: Incubate the reaction at a temperature optimal for the enzyme (e.g., 30°C for yeast Brr2) for a defined time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a quench buffer containing EDTA (to chelate Mg²⁺) and a high concentration of a non-denaturing loading dye.

  • Electrophoresis: Resolve the reaction products on a native polyacrylamide gel. The intact U4/U6 duplex will migrate slower than the unwound, single-stranded U4 snRNA.

  • Analysis: Dry the gel and expose it to a phosphor screen or X-ray film. Quantify the bands corresponding to the duplex and the unwound product to determine the percentage of unwound substrate over time.

RNA-stimulated ATPase Assay

This assay measures the rate of ATP hydrolysis by Brr2, which is coupled to its helicase activity.

Principle: The hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi) is monitored. A common method involves using [γ-³²P]ATP and measuring the release of ³²P-labeled inorganic phosphate.

Protocol:

  • Reaction Setup: Combine purified Brr2, a stimulating RNA substrate (e.g., U4/U6 di-snRNA or poly(A)), and reaction buffer in a microcentrifuge tube.

  • Initiation: Start the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate at the optimal temperature for a defined time course.

  • Quenching: Stop the reaction by adding a solution containing a high concentration of unlabeled phosphate and an acid (e.g., formic acid).

  • Separation: Separate the unhydrolyzed [γ-³²P]ATP from the released ³²Pi using thin-layer chromatography (TLC). A solvent system is chosen that allows for the differential migration of ATP and Pi.

  • Analysis: Expose the TLC plate to a phosphor screen and quantify the spots corresponding to ATP and Pi. The rate of ATP hydrolysis can then be calculated.

Yeast Two-Hybrid (Y2H) Assay

This genetic method is used to identify protein-protein interactions in vivo.

Principle: The transcription of a reporter gene is activated only when two proteins of interest, fused to the DNA-binding domain (DBD) and the activation domain (AD) of a transcription factor, respectively, interact with each other, thereby reconstituting the functional transcription factor.

Protocol:

  • Vector Construction: Clone the coding sequence of Brr2 (or a domain of interest) into a "bait" vector, fusing it to the DBD. Clone the coding sequence of a potential interacting partner (e.g., Prp8) into a "prey" vector, fusing it to the AD.

  • Yeast Transformation: Co-transform a suitable yeast reporter strain with the bait and prey plasmids.

  • Selection: Plate the transformed yeast on selective media that lacks specific nutrients (e.g., tryptophan and leucine) to select for cells containing both plasmids.

  • Interaction Assay: Plate the selected yeast on a second selective medium that also lacks a nutrient whose synthesis is dependent on the reporter gene (e.g., histidine). Growth on this medium indicates a positive interaction. A more quantitative assay using a colorimetric reporter like β-galactosidase (lacZ) can also be performed.

Cross-linking and Mass Spectrometry (CLMS)

This powerful technique provides high-resolution information about protein-protein and protein-RNA interaction interfaces.

Principle: Proteins and/or RNA are covalently cross-linked in their native state. The complex is then digested, and the resulting cross-linked peptides (or peptide-RNA adducts) are identified by mass spectrometry, providing distance constraints that can be used to map interaction surfaces.

Protocol:

  • Cross-linking: Incubate the purified Brr2-containing complex with a cross-linking reagent (e.g., a UV-activatable cross-linker for protein-RNA interactions, or a chemical cross-linker like disuccinimidyl suberate (B1241622) for protein-protein interactions).

  • Quenching: Stop the cross-linking reaction.

  • Denaturation and Digestion: Denature the protein complex and digest it into smaller peptides using a protease (e.g., trypsin). For protein-RNA cross-links, an RNase digestion step is also included.

  • Enrichment (Optional): Enrich for cross-linked species using chromatography techniques.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis: Use specialized software to identify the cross-linked peptides and map the interaction sites on the protein and/or RNA sequences.

Visualizing Brr2's Functional Relationships

The complex interplay of domains and regulatory factors governing Brr2's activity can be visualized using logical diagrams.

Brr2_Structure_Function Brr2 Domain Architecture and Function cluster_Brr2 Brr2 Helicase cluster_NC Active Core NTR N-Terminal Region (NTR) NC N-Terminal Cassette (NC) (Active) NTR->NC Auto-inhibits ATP_hydrolysis ATP Hydrolysis NC->ATP_hydrolysis drives RNA_unwinding RNA Unwinding NC->RNA_unwinding drives CC C-Terminal Cassette (CC) (Inactive) CC->NC Auto-activates Brr2_Regulation_Pathway Regulation of Brr2 Activity by Prp8 cluster_Prp8 Prp8 C-Terminal Region Prp8_RH RNase H-like Domain U4_ssRNA U4 ssRNA Loading Site Prp8_RH->U4_ssRNA Competitively Binds Inhibition Inhibition of Brr2 Activity Prp8_RH->Inhibition Prp8_Jab1 Jab1/MPN Domain Prp8_Jab1_tail Jab1 C-terminal Tail Prp8_Jab1->Prp8_Jab1_tail Brr2_NC Brr2 N-Terminal Cassette (Active) Prp8_Jab1->Brr2_NC Stimulates (without tail) Activation Activation of Brr2 Activity Prp8_Jab1->Activation Brr2_tunnel RNA-binding Tunnel Prp8_Jab1_tail->Brr2_tunnel Occludes Prp8_Jab1_tail->Inhibition Brr2_NC->U4_ssRNA binds to Brr2_NC->Brr2_tunnel contains Experimental_Workflow Experimental Workflow for Brr2 Activity Analysis cluster_purification Protein & RNA Preparation cluster_assays Biochemical Assays cluster_interaction Interaction Studies protein_exp Recombinant Protein Expression & Purification (Brr2, Prp8 fragments) unwinding_assay U4/U6 Unwinding Assay protein_exp->unwinding_assay atpase_assay ATPase Assay protein_exp->atpase_assay binding_assay RNA Binding Assay (e.g., EMSA) protein_exp->binding_assay y2h Yeast Two-Hybrid (Y2H) protein_exp->y2h clms Cross-linking Mass Spectrometry (CLMS) protein_exp->clms rna_synth In Vitro Transcription of U4/U6 snRNA (with radiolabeling) rna_synth->unwinding_assay rna_synth->atpase_assay rna_synth->binding_assay Helicase Activity Helicase Activity unwinding_assay->Helicase Activity ATP Hydrolysis Rate ATP Hydrolysis Rate atpase_assay->ATP Hydrolysis Rate Binding Affinity (Kd) Binding Affinity (Kd) binding_assay->Binding Affinity (Kd) In Vivo Interactions In Vivo Interactions y2h->In Vivo Interactions Interaction Interfaces Interaction Interfaces clms->Interaction Interfaces

References

Unraveling the Engine of Splicing: An In-depth Technical Guide to the ATPase Activity of Brr2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pre-mRNA splicing, a fundamental process in eukaryotic gene expression, is orchestrated by the spliceosome, a dynamic and intricate molecular machine. At the heart of the spliceosome's remodeling events lies Brr2 (also known as SNRNP200), a crucial RNA helicase responsible for unwinding the U4/U6 snRNA duplex. This ATP-dependent step is a prerequisite for the catalytic activation of the spliceosome and the subsequent excision of introns. Understanding the nuances of Brr2's ATPase activity is paramount for elucidating the mechanisms of splicing regulation and for the development of novel therapeutics targeting splicing-related diseases. This technical guide provides a comprehensive overview of the ATPase activity of Brr2, including its structural basis, regulation, and the experimental methodologies used to probe its function.

Structural and Functional Overview of Brr2

Brr2 is a large and highly conserved protein belonging to the Ski2-like family of SF2 helicases. A defining feature of Brr2 is its unique architecture, consisting of two tandem helicase cassettes. However, only the N-terminal cassette (NC) possesses both ATPase and helicase activity, while the C-terminal cassette (CC) is catalytically inactive but plays a crucial regulatory role.[1][2] Each cassette is composed of dual RecA-like domains, a winged-helix (WH) domain, and a Sec63 homology unit.[1][3]

The primary function of Brr2's ATPase activity is to power the unwinding of the U4/U6 snRNA duplex, a critical step for the conformational rearrangements that lead to the formation of the spliceosome's active site.[1][4] This helicase activity is essential for the transition from the inactive B complex to the catalytically active Bact complex of the spliceosome.

Regulation of Brr2 ATPase Activity

The ATPase and helicase activities of Brr2 are tightly regulated to ensure the fidelity and proper timing of splicing. This regulation occurs through both intramolecular and intermolecular interactions.

Intramolecular Regulation

Brr2's activity is modulated by its own structural elements. The N-terminal region (NTR) of Brr2 acts as an autoinhibitory domain, folding back onto the helicase cassettes to prevent premature U4/U6 unwinding.[1] Conversely, the inactive C-terminal cassette can stimulate the activity of the N-terminal cassette, highlighting a complex interplay between the different domains of the protein.[1]

Intermolecular Regulation by Prp8

A key regulator of Brr2 is the large spliceosomal protein Prp8. The C-terminal region of Prp8, containing an RNase H-like domain and a Jab1/MPN-like domain, directly interacts with Brr2 and exerts both positive and negative control over its activity.[1][2] The Jab1/MPN domain of Prp8 can stimulate the helicase activity of Brr2, likely by promoting a more processive unwinding of the U4/U6 duplex.[1] In contrast, the Prp8 C-terminal fragment can also inhibit the RNA-dependent ATPase activity of Brr2, suggesting a sophisticated mechanism for fine-tuning Brr2's function at different stages of the splicing cycle.[2]

The intricate regulation of Brr2's ATPase activity is crucial for preventing premature spliceosome activation and for ensuring that the unwinding of U4/U6 occurs only after the spliceosome has correctly assembled on the pre-mRNA.

Signaling Pathway of Brr2 Regulation by Prp8

Brr2_Regulation_by_Prp8 cluster_Prp8 Prp8 cluster_Brr2 Brr2 Prp8_CTD C-terminal Domain Jab1 Jab1/MPN Domain RNaseH RNase H-like Domain Inhibition Inhibition of ATPase Activity Prp8_CTD->Inhibition Brr2_NC N-terminal Cassette (Active) Jab1->Brr2_NC Binds to Stimulation Stimulation of Helicase Activity Jab1->Stimulation U4U6 U4/U6 snRNA RNaseH->U4U6 Competes with Brr2 for binding Brr2_NC->U4U6 Unwinds Brr2_CC C-terminal Cassette (Inactive) Brr2_CC->Brr2_NC Stimulates Brr2_NTR N-terminal Region (Autoinhibitory) Brr2_NTR->Brr2_NC Inhibits Activation Spliceosome Activation U4U6->Activation Inhibition->Brr2_NC Stimulation->Brr2_NC Enhances processivity ATPase_Assay_Workflow Start Start Reaction_Setup Set up reaction mixture: - Brr2 protein - U4/U6 snRNA substrate - Assay buffer - [γ-³²P]ATP Start->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Time_Points Take aliquots at different time points Incubation->Time_Points Quench Quench reaction with EDTA Time_Points->Quench TLC Spot samples on a TLC plate Quench->TLC Separation Separate ATP and free phosphate (B84403) (Pi) by chromatography TLC->Separation Analysis Quantify radioactive ATP and Pi signals Separation->Analysis Calculation Calculate percentage of ATP hydrolyzed and determine ATPase rate Analysis->Calculation End End Calculation->End Helicase_Assay_Workflow Start Start Substrate_Prep Prepare ³²P-labeled U4/U6 snRNA duplex Start->Substrate_Prep Reaction_Setup Set up reaction mixture: - Brr2 protein - Labeled U4/U6 duplex - Assay buffer Substrate_Prep->Reaction_Setup Pre_Incubation Pre-incubate at 30°C Reaction_Setup->Pre_Incubation Initiation Initiate reaction with ATP Pre_Incubation->Initiation Time_Points Take aliquots at different time points Initiation->Time_Points Quench Stop reaction with EDTA and loading dye Time_Points->Quench PAGE Separate duplex and single-stranded RNA by native PAGE Quench->PAGE Analysis Visualize and quantify radioactive bands PAGE->Analysis Calculation Calculate percentage of unwound RNA Analysis->Calculation End End Calculation->End

References

Methodological & Application

Application Notes and Protocols for Brr2-IN-2 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brr2 (also known as SNRNP200) is a crucial RNA helicase involved in the activation of the spliceosome, a key molecular machine responsible for pre-mRNA splicing. Its role in unwinding the U4/U6 snRNA duplex is a critical step for catalytic activation of the spliceosome. Dysregulation of Brr2 activity has been implicated in diseases such as Retinitis Pigmentosa and certain cancers, making it an attractive target for therapeutic intervention. Brr2-IN-2 is a potent inhibitor of the ATPase activity of Brr2, offering a valuable tool for studying the biological functions of this helicase and for potential drug development. These application notes provide detailed protocols for utilizing this compound and a related allosteric inhibitor, Brr2 inhibitor C9, in cell culture experiments to investigate their effects on cellular processes.

Product Information

This compound (Compound 30)

This compound is a spiro[indole-3,2'-pyrrolidin]-2(1H)-one based inhibitor of Brr2. It exhibits potent inhibition of the ATPase activity of Brr2.

Brr2 inhibitor C9

Brr2 inhibitor C9 is an allosteric inhibitor of the spliceosomal RNA helicase Brr2. It binds to a site distinct from the ATP and RNA binding sites, providing a different mode of inhibition.

Data Presentation

InhibitorTargetAssayIC50Reference
This compound (Compound 30) Brr2ATPase Activity42 nM[1][2][3]
Brr2 inhibitor C9 Brr2ATPase Activity1.8 µM[4]
Brr2 inhibitor C9 Brr2RNA Binding (U4 snRNA)2.3 µM[4]
Cell LineTreatmentEffectReference
HeLa, HCT116, MDA-MB-231Brr2 inhibitor C9Inhibition of proliferation[4]
HeLaBrr2 inhibitor C9 (5 µM, 24h)Blocks pre-mRNA splicing, leading to accumulation of splicing intermediates.[4]

Signaling Pathway and Experimental Workflow Diagrams

Brr2_Splicing_Pathway cluster_spliceosome Spliceosome Activation Pre-catalytic Spliceosome (B complex) Pre-catalytic Spliceosome (B complex) Activated Spliceosome (Bact complex) Activated Spliceosome (Bact complex) Pre-catalytic Spliceosome (B complex)->Activated Spliceosome (Bact complex) Brr2 Catalytic Steps\n(Splicing) Catalytic Steps (Splicing) Activated Spliceosome (Bact complex)->Catalytic Steps\n(Splicing) U4/U6 snRNP U4/U6 snRNP U4 + U6 snRNPs U4 + U6 snRNPs U4/U6 snRNP->U4 + U6 snRNPs ATP -> ADP+Pi This compound This compound This compound->Pre-catalytic Spliceosome (B complex) Inhibits Brr2 ATPase activity

Figure 1: Simplified signaling pathway showing the role of Brr2 in spliceosome activation and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell Culture Cell Culture Treat cells with this compound Treat cells with this compound Cell Culture->Treat cells with this compound Compound Preparation Compound Preparation Compound Preparation->Treat cells with this compound Cell Viability Assay Cell Viability Assay Treat cells with this compound->Cell Viability Assay Western Blot Western Blot Treat cells with this compound->Western Blot RT-qPCR RT-qPCR Treat cells with this compound->RT-qPCR

References

Application Notes and Protocols for Brr2-IN-2, an Inhibitor of Brr2 ATPase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brr2 (also known as SNRNP200) is a crucial RNA helicase essential for the activation of the spliceosome, the cellular machinery responsible for intron removal from pre-mRNA. A key step in spliceosome activation is the ATP-dependent unwinding of the U4/U6 snRNA duplex, a reaction catalyzed by the ATPase activity of Brr2. Inhibition of this activity presents a promising therapeutic strategy for diseases associated with splicing dysregulation, such as various cancers and genetic disorders like Retinitis Pigmentosa. Brr2-IN-2 is a small molecule inhibitor of Brr2 ATPase activity, offering a valuable tool for studying the functional roles of Brr2 and for potential therapeutic development. These application notes provide detailed protocols for utilizing this compound to inhibit Brr2 ATPase and helicase activity, as well as for assessing its effects in a cellular context.

Quantitative Data for Brr2 Inhibitors

The following table summarizes the available quantitative data for Brr2 inhibitors. While specific data for this compound is limited, data for other well-characterized inhibitors are included for comparison.

InhibitorTargetAssay TypeIC50KiReference
This compound Brr2ATPase Activity42 nMNot Reported[1]
Brr2 Inhibitor C9 Brr2ATPase Activity1.8 µMNot Reported[2]
Brr2 Inhibitor C9 Brr2SPR Binding AssayNot Reported0.9 µM[2]

Signaling Pathway and Experimental Workflow

To understand the context of Brr2 inhibition, the following diagrams illustrate the pre-mRNA splicing pathway and a general workflow for evaluating Brr2 inhibitors.

spliceosome_pathway E_complex E Complex A_complex A Complex E_complex->A_complex B_complex B Complex (pre-catalytic) A_complex->B_complex B_act_complex Bact Complex (activated) B_complex->B_act_complex U4/U6 Unwinding (Brr2 mediated) C_complex C Complex (catalytic) B_act_complex->C_complex First catalytic step P_complex P Complex (post-catalytic) C_complex->P_complex Second catalytic step Disassembly Spliceosome Disassembly P_complex->Disassembly mRNA release Brr2_Inhibitor This compound Brr2_Inhibitor->B_complex Inhibits

Caption: The pre-mRNA splicing pathway, highlighting Brr2's role in U4/U6 unwinding during the transition from the B to the Bact complex, the step inhibited by this compound.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays ATPase_Assay Brr2 ATPase Activity Assay Helicase_Assay Brr2 Helicase (U4/U6 Unwinding) Assay Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT) Splicing_Reporter Splicing Reporter Assay Inhibitor This compound Inhibitor->ATPase_Assay Determine IC50 Inhibitor->Helicase_Assay Determine IC50 Inhibitor->Cell_Viability Determine cellular IC50 Inhibitor->Splicing_Reporter Assess effect on splicing

Caption: A generalized experimental workflow for characterizing the inhibitory activity of this compound, from biochemical validation to cellular effects.

Experimental Protocols

Brr2 ATPase Activity Assay

This protocol is adapted from methods used for measuring the activity of RNA-dependent ATPases. The release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis is quantified.

Materials:

  • Recombinant human Brr2 protein

  • This compound

  • U4/U6 RNA duplex substrate

  • Assay Buffer: 20 mM HEPES-KOH (pH 7.9), 100 mM KCl, 1.5 mM MgCl2, 0.5 mM DTT, 5% glycerol

  • ATP solution (e.g., 10 mM stock)

  • Malachite green phosphate detection solution

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

    • Prepare a working solution of U4/U6 RNA duplex in Assay Buffer.

    • Prepare a working solution of ATP in Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add 10 µL of the diluted this compound or vehicle control (DMSO in Assay Buffer) to each well.

    • Add 20 µL of recombinant Brr2 protein (e.g., at a final concentration of 25 nM) to each well, except for the no-enzyme control wells.

    • Add 10 µL of U4/U6 RNA duplex (e.g., at a final concentration of 1 µM) to stimulate ATPase activity.

    • Pre-incubate the plate at 30°C for 15 minutes.

  • Initiate Reaction:

    • Initiate the reaction by adding 10 µL of ATP solution (e.g., to a final concentration of 1 mM).

    • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Detection:

    • Stop the reaction and detect the released phosphate by adding 150 µL of malachite green solution to each well.

    • Incubate at room temperature for 15-20 minutes to allow color development.

    • Measure the absorbance at 620-650 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance from the no-enzyme control wells.

    • Generate a standard curve using known concentrations of phosphate.

    • Calculate the amount of Pi released in each well.

    • Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Brr2 Helicase (U4/U6 Unwinding) Assay

This protocol describes a gel-based assay to directly measure the unwinding of a radiolabeled U4/U6 RNA duplex by Brr2.

Materials:

  • Recombinant human Brr2 protein

  • This compound

  • Radiolabeled U4/U6 RNA duplex (e.g., 32P-labeled U6)

  • Helicase Assay Buffer: 20 mM HEPES-KOH (pH 7.5), 50 mM NaCl, 5 mM MgCl2, 1 mM DTT

  • ATP solution (e.g., 10 mM stock)

  • Loading Dye: 50% glycerol, 0.1% bromophenol blue, 0.1% xylene cyanol

  • Native polyacrylamide gel (e.g., 6-8%)

  • Phosphorimager system

Procedure:

  • Prepare Reaction Mix:

    • In microcentrifuge tubes, prepare the reaction mixtures on ice.

    • For each reaction, combine Helicase Assay Buffer, recombinant Brr2 protein (e.g., 50 nM), and the desired concentration of this compound or vehicle control.

    • Add the radiolabeled U4/U6 RNA duplex (e.g., 1 nM).

    • Pre-incubate on ice for 10 minutes.

  • Initiate Unwinding:

    • Initiate the reaction by adding ATP to a final concentration of 2 mM.

    • Incubate at 30°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Stop Reaction and Analyze:

    • Stop the reaction by adding an equal volume of Loading Dye containing 20 mM EDTA and 0.5% SDS.

    • Load the samples onto a native polyacrylamide gel.

    • Run the gel at a constant voltage in a cold room (4°C) to separate the duplex RNA from the single-stranded unwound RNA.

    • Dry the gel and expose it to a phosphor screen.

  • Data Analysis:

    • Visualize the bands using a phosphorimager.

    • Quantify the intensity of the bands corresponding to the duplex and single-stranded RNA.

    • Calculate the percentage of unwound RNA at each time point and inhibitor concentration.

    • Plot the percentage of unwinding against time for each inhibitor concentration. To determine the IC50, plot the initial rate of unwinding against the logarithm of this compound concentration.

Cellular Assay for Brr2 Inhibition

This protocol outlines a method to assess the effect of this compound on the viability of cancer cell lines, which are often sensitive to spliceosome inhibition.

Materials:

  • Cancer cell lines (e.g., HeLa, HCT116, MDA-MB-231)[2]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Inhibitor Treatment:

    • Prepare a serial dilution of this compound in complete medium from a concentrated stock in DMSO. The final DMSO concentration should be below 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.

    • Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the cellular IC50 value.

References

Application Notes and Protocols for Cell-Based Assays Using Brr2-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brr2-IN-2 (also known as Brr2 inhibitor C9) is a potent and selective allosteric inhibitor of the spliceosomal RNA helicase Brr2. Brr2 is an essential component of the spliceosome, the cellular machinery responsible for pre-mRNA splicing. Specifically, Brr2 utilizes its ATP-dependent helicase activity to unwind the U4/U6 snRNA duplex, a critical step for the catalytic activation of the spliceosome.[1] Inhibition of Brr2 disrupts this process, leading to a global inhibition of pre-mRNA splicing, which can subsequently induce cell cycle arrest and apoptosis, particularly in cancer cells with a high dependency on efficient splicing.

These application notes provide detailed protocols for utilizing this compound in common cell-based assays to investigate its effects on cell viability, apoptosis, and pre-mRNA splicing.

Data Presentation

In Vitro Activity of this compound
Target/AssayMethodSpeciesIC50Reference
Brr2 ATPase ActivityATPase AssayHuman1.8 µM[1]
Brr2-U4 snRNA BindingElectrophoretic Mobility Shift Assay (EMSA)Human2.3 µM[1]
Cellular Activity of this compound
Cell LineCancer TypeAssayIncubation TimeIC50Reference
HeLaCervical CancerMTT Assay72 hours5.3 µM[1]
HCT116Colorectal CancerMTT Assay72 hours6.1 µM[1]
MDA-MB-231Breast CancerMTT Assay72 hours7.5 µM[1]

Signaling Pathway and Mechanism of Action

This compound acts as an allosteric inhibitor of the Brr2 helicase. By binding to a site distinct from the ATP- and RNA-binding sites, it modulates the enzyme's conformation, leading to a reduction in its catalytic activity. This inhibition prevents the unwinding of the U4/U6 snRNA duplex, a prerequisite for the formation of the spliceosome's active site. The resulting global disruption of pre-mRNA splicing leads to the accumulation of unspliced transcripts and the generation of aberrant mRNAs. These events can trigger cellular stress responses, leading to cell cycle arrest and ultimately, apoptosis.

Brr2_Inhibition_Pathway cluster_spliceosome Spliceosome Activation cluster_inhibition Inhibition by this compound cluster_cellular_effects Cellular Consequences U4/U6 snRNP U4/U6 snRNP Brr2 Brr2 U4/U6 snRNP->Brr2 unwinding Activated Spliceosome Activated Spliceosome Brr2->Activated Spliceosome enables Splicing_Inhibition Splicing_Inhibition Brr2->Splicing_Inhibition Brr2_IN_2 Brr2_IN_2 Brr2_IN_2->Brr2 allosteric inhibition Cell_Cycle_Arrest Cell_Cycle_Arrest Splicing_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: Signaling pathway illustrating the mechanism of action of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from the methodology used to determine the anti-proliferative effects of this compound on cancer cell lines.[1]

Workflow:

Figure 2: Experimental workflow for the MTT-based cell viability assay.

Materials:

  • Cancer cell lines (e.g., HeLa, HCT116, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

  • Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of treatment, prepare serial dilutions of this compound in complete culture medium. It is recommended to test a range of concentrations (e.g., 0.1 µM to 50 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

  • Incubation: Incubate the cells with the compound for 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: After the incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes a common method for detecting apoptosis by flow cytometry. While a specific protocol for this compound is not available, this is a standard assay to assess apoptosis induced by splicing inhibitors.

Workflow:

A Seed and treat cells with this compound B Harvest cells (including supernatant) A->B C Wash with PBS and Binding Buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Figure 3: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Cells of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in appropriate culture vessels and treat with this compound at the desired concentrations for a specified time (e.g., 24-48 hours). Include a vehicle control.

  • Cell Harvesting:

    • For adherent cells, collect the culture medium (which may contain apoptotic floating cells).

    • Wash the adherent cells with PBS and detach them using a gentle method like trypsinization.

    • Combine the detached cells with the collected medium.

    • For suspension cells, simply collect the cells.

  • Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cellular Splicing Assay (RT-PCR)

This protocol provides a method to assess the impact of this compound on the splicing of specific pre-mRNAs in cells. The choice of target genes can be based on those known to be sensitive to splicing inhibition.

Workflow:

A Treat cells with this compound B Isolate total RNA A->B C Reverse Transcription (cDNA synthesis) B->C D PCR with primers flanking a target intron/exon C->D E Analyze PCR products by gel electrophoresis D->E F Quantify band intensities E->F

References

Application of Brr2-IN-2 in High-Throughput Screening for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brr2 (also known as SNRNP200) is a crucial RNA helicase involved in the catalytic activation of the spliceosome, the cellular machinery responsible for pre-mRNA splicing. Its primary function is to unwind the U4/U6 di-snRNA duplex, a critical step for the conformational rearrangements required for splicing catalysis. Dysregulation of splicing is implicated in various diseases, including cancer and genetic disorders, making Brr2 an attractive therapeutic target. Brr2-IN-2 is a small molecule inhibitor that allosterically targets Brr2, providing a valuable tool for studying its function and for the development of novel therapeutics. This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) campaigns.

Mechanism of Action of Brr2 and Inhibition by this compound

The spliceosome undergoes a series of dynamic rearrangements to accurately remove introns from pre-mRNA. Brr2, a core component of the U5 snRNP, utilizes the energy from ATP hydrolysis to unwind the U4/U6 snRNA duplex. This unwinding releases the U4 snRNA and allows the U6 snRNA to form the catalytic core of the spliceosome.[1][2] The activity of Brr2 is tightly regulated by other spliceosomal proteins, such as Prp8.[3]

This compound and its analogue, Brr2 inhibitor C9, are allosteric inhibitors of Brr2.[2][4][5] They bind to a site distinct from the ATP- and RNA-binding sites, inducing a conformational change that inhibits the enzyme's ATPase activity and its ability to bind and unwind its RNA substrate.[2][4][5] This leads to a stall in spliceosome activation and an accumulation of pre-mRNA.

Brr2_Signaling_Pathway cluster_spliceosome Spliceosome Activation Pre-catalytic Spliceosome (B complex) Pre-catalytic Spliceosome (B complex) U4/U6 snRNP U4/U6 snRNP Pre-catalytic Spliceosome (B complex)->U4/U6 snRNP includes Catalytically Active Spliceosome (Bact complex) Catalytically Active Spliceosome (Bact complex) U4/U6 snRNP->Catalytically Active Spliceosome (Bact complex) enables formation of U5 snRNP U5 snRNP Brr2 Brr2 U5 snRNP->Brr2 contains Brr2->U4/U6 snRNP unwinds ATP ATP ATP->Brr2 hydrolyzes This compound This compound This compound->Brr2 inhibits Prp8 Prp8 Prp8->Brr2 regulates

Figure 1: Simplified signaling pathway of Brr2 in spliceosome activation and its inhibition by this compound.

Quantitative Data for Brr2 Inhibitor C9 (this compound analogue)

The following table summarizes the inhibitory activities of Brr2 inhibitor C9, which is considered a close analogue of this compound. This data is crucial for designing HTS assays and for interpreting screening results.

ParameterValueAssay TypeReference
IC50 (ATPase activity) 1.8 µMRNA-dependent ATPase Assay[5]
IC50 (U4 snRNA binding) 2.3 µMElectrophoretic Mobility Shift Assay (EMSA)[5]
Pre-mRNA Splicing Inhibition 75% reduction at 5 µMHeLa Cell Nuclear Extract Splicing Assay[5]

High-Throughput Screening (HTS) Experimental Protocols

Several HTS-compatible assays can be employed to identify and characterize Brr2 inhibitors. The choice of assay depends on the available instrumentation and the specific goals of the screening campaign. Below are detailed protocols for three common HTS methods.

RNA-Dependent ATPase Assay

This assay directly measures the enzymatic activity of Brr2 by quantifying the amount of ADP produced in the presence of its RNA substrate. It is a robust method for primary screening of large compound libraries.

ATPase_Assay_Workflow cluster_workflow RNA-Dependent ATPase HTS Workflow start Start dispense_reagents Dispense Assay Buffer, Brr2 Enzyme, and U4/U6 snRNA Substrate to 384-well plate start->dispense_reagents dispense_compounds Dispense this compound (or test compounds) and Controls (DMSO, positive control) dispense_reagents->dispense_compounds initiate_reaction Initiate reaction by adding ATP dispense_compounds->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop reaction and add ADP detection reagent (e.g., Transcreener ADP²) incubate->stop_reaction read_plate Read plate (Fluorescence Polarization, TR-FRET, or Fluorescence Intensity) stop_reaction->read_plate analyze_data Analyze data and calculate % inhibition and IC50 values read_plate->analyze_data end End analyze_data->end

Figure 2: Experimental workflow for a Brr2 RNA-dependent ATPase HTS assay.

Materials:

  • Recombinant human Brr2 protein

  • U4/U6 di-snRNA substrate

  • This compound (or other test compounds)

  • ATP

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT, 0.01% (v/v) Tween-20

  • ADP Detection Kit (e.g., Transcreener® ADP² FP, TR-FRET, or FI Assay)

  • 384-well, low-volume, black, flat-bottom plates

  • Plate reader capable of measuring fluorescence polarization, TR-FRET, or fluorescence intensity

Protocol:

  • Reagent Preparation: Prepare stock solutions of Brr2, U4/U6 snRNA, ATP, and this compound in the assay buffer. The final concentration of Brr2 and U4/U6 snRNA should be empirically determined to be in the linear range of the assay.

  • Compound Dispensing: Using an acoustic liquid handler or pin tool, dispense test compounds and controls (e.g., DMSO for negative control, a known Brr2 inhibitor for positive control) into the 384-well plates.

  • Enzyme and Substrate Addition: Add a mixture of Brr2 enzyme and U4/U6 snRNA substrate to each well.

  • Reaction Initiation: Initiate the enzymatic reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for Brr2.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear phase.

  • Detection: Stop the reaction and add the ADP detection reagent according to the manufacturer's instructions. Incubate for the recommended time.

  • Data Acquisition: Read the plate using a plate reader with the appropriate settings for the chosen detection method (FP, TR-FRET, or FI).

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls and determine the IC50 values for active compounds.

Fluorescence Polarization (FP) Based RNA Binding Assay

This assay measures the binding of a fluorescently labeled RNA substrate to the Brr2 protein. Inhibition of this interaction by a small molecule like this compound results in a decrease in the fluorescence polarization signal.

FP_Assay_Workflow cluster_workflow Fluorescence Polarization HTS Workflow start Start dispense_reagents Dispense Assay Buffer and fluorescently labeled U4 snRNA to 384-well plate start->dispense_reagents dispense_compounds Dispense this compound (or test compounds) and Controls (DMSO, positive control) dispense_reagents->dispense_compounds add_protein Add Brr2 protein to initiate binding dispense_compounds->add_protein incubate Incubate at room temperature to reach binding equilibrium add_protein->incubate read_plate Read fluorescence polarization incubate->read_plate analyze_data Analyze data and calculate % displacement and IC50 values read_plate->analyze_data end End analyze_data->end

Figure 3: Experimental workflow for a Brr2 fluorescence polarization HTS assay.

Materials:

  • Recombinant human Brr2 protein

  • Fluorescently labeled U4 snRNA (e.g., 5'-FAM-U4)

  • This compound (or other test compounds)

  • Binding Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl₂, 1 mM DTT, 0.01% (v/v) Triton X-100

  • 384-well, low-volume, black plates

  • Plate reader with fluorescence polarization capabilities

Protocol:

  • Reagent Preparation: Prepare stock solutions of Brr2, fluorescently labeled U4 snRNA, and this compound in the binding buffer. The optimal concentrations of Brr2 and the labeled RNA should be determined by titration experiments to achieve a stable and significant FP window.

  • Compound Dispensing: Dispense test compounds and controls into the 384-well plates.

  • Labeled RNA Addition: Add the fluorescently labeled U4 snRNA to all wells.

  • Protein Addition: Add the Brr2 protein to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a sufficient time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

  • Data Acquisition: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: Calculate the percent displacement of the fluorescent probe for each compound and determine the IC50 values for active compounds.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay can be configured to measure either Brr2's interaction with a binding partner or its helicase activity. For a helicase assay, a donor fluorophore is attached to one end of a dsRNA substrate and a quencher or acceptor fluorophore is on the other. Unwinding of the duplex separates the donor and acceptor, leading to an increase in the donor's fluorescence signal.

TRFRET_Assay_Workflow cluster_workflow TR-FRET Helicase HTS Workflow start Start dispense_reagents Dispense Assay Buffer and TR-FRET U4/U6 snRNA substrate to 384-well plate start->dispense_reagents dispense_compounds Dispense this compound (or test compounds) and Controls (DMSO, positive control) dispense_reagents->dispense_compounds add_enzyme Add Brr2 enzyme dispense_compounds->add_enzyme initiate_reaction Initiate reaction by adding ATP add_enzyme->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate read_plate Read TR-FRET signal at two wavelengths (donor and acceptor) incubate->read_plate analyze_data Calculate FRET ratio and % inhibition, then determine IC50 read_plate->analyze_data end End analyze_data->end

Figure 4: Experimental workflow for a Brr2 TR-FRET helicase HTS assay.

Materials:

  • Recombinant human Brr2 protein

  • Custom synthesized U4/U6 snRNA duplex with a lanthanide donor (e.g., Europium) on one strand and an acceptor fluorophore (e.g., d2) on the complementary strand in close proximity.

  • This compound (or other test compounds)

  • ATP

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% (v/v) BSA

  • 384-well, low-volume, black or white plates (depending on the plate reader)

  • TR-FRET compatible plate reader

Protocol:

  • Reagent Preparation: Prepare stock solutions of Brr2, the TR-FRET U4/U6 substrate, ATP, and this compound in the assay buffer.

  • Compound Dispensing: Dispense test compounds and controls into the 384-well plates.

  • Substrate Addition: Add the TR-FRET U4/U6 substrate to all wells.

  • Enzyme Addition: Add the Brr2 enzyme to all wells.

  • Reaction Initiation: Start the unwinding reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a suitable time to allow for sufficient substrate unwinding in the control wells.

  • Data Acquisition: Read the plate in a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths after a time delay.

  • Data Analysis: Calculate the ratio of the acceptor to donor emission signals. Determine the percent inhibition for each compound based on the change in the FRET ratio and calculate IC50 values for active compounds.

Conclusion

This compound is a valuable chemical probe for investigating the function of the Brr2 helicase and a promising starting point for the development of novel therapeutics targeting splicing dysregulation. The protocols outlined in this document provide a framework for the application of this compound in high-throughput screening campaigns to identify and characterize new Brr2 inhibitors. The choice of HTS assay will depend on the specific resources and goals of the research program, but each of the described methods offers a robust platform for inhibitor discovery.

References

Application Notes and Protocols for Brr2-IN-2, a Potent Allosteric Inhibitor of the Spliceosomal RNA Helicase Brr2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pre-mRNA splicing, a fundamental step in eukaryotic gene expression, is carried out by the spliceosome, a large and dynamic molecular machine. The ATP-dependent RNA helicase Brr2 is a core component of the spliceosome, essential for its activation. Brr2, a Ski2-like helicase, is part of the U5 small nuclear ribonucleoprotein (snRNP) and is responsible for unwinding the U4/U6 snRNA duplex, a critical conformational change that allows for the catalytic steps of splicing to proceed.[1][2] Given its crucial role, the precise regulation of Brr2 activity is vital for accurate and efficient splicing.

Brr2-IN-2 (also known as Brr2 inhibitor C9) is a potent and selective allosteric inhibitor of the human Brr2 helicase.[2][3] This small molecule provides a powerful tool for the temporal synchronization of spliceosome activity, enabling detailed studies of spliceosome dynamics, regulation, and the functional consequences of splicing inhibition. These application notes provide a summary of this compound's properties and detailed protocols for its use in synchronizing spliceosome activity in biochemical and cell-based assays.

Mechanism of Action

This compound functions as an allosteric inhibitor of Brr2.[2][3] It binds to a site distinct from the ATP- and RNA-binding sites, inducing a conformational change that inhibits the enzyme's activity.[1] Specifically, this compound has been shown to potently inhibit the RNA-dependent ATPase activity of Brr2 and disrupt its binding to its natural substrate, the U4 snRNA.[3] By inhibiting Brr2, this compound effectively stalls the spliceosome at a pre-activation stage, leading to an accumulation of spliceosomal B complexes and preventing the formation of catalytically active spliceosomes. This reversible inhibition allows for the synchronization of a population of spliceosomes, which can then be released from the block to study subsequent steps of the splicing cycle.

Mechanism of this compound Action cluster_0 Spliceosome Activation Pathway cluster_1 Inhibition by this compound U4/U6.U5 tri-snRNP U4/U6.U5 tri-snRNP Pre-catalytic Spliceosome (B complex) Pre-catalytic Spliceosome (B complex) U4/U6.U5 tri-snRNP->Pre-catalytic Spliceosome (B complex) Recruitment to pre-mRNA Activated Spliceosome (Bact complex) Activated Spliceosome (Bact complex) Pre-catalytic Spliceosome (B complex)->Activated Spliceosome (Bact complex) Brr2-mediated U4/U6 unwinding This compound This compound Inactive Brr2 Inactive Brr2 This compound->Inactive Brr2 Allosteric Binding Inactive Brr2->Pre-catalytic Spliceosome (B complex) Inhibits U4/U6 unwinding

Caption: Mechanism of this compound in stalling spliceosome activation.

Quantitative Data

The following table summarizes the key quantitative data for this compound (Brr2 inhibitor C9) based on published literature.[3]

ParameterValueAssaySource
IC50 (ATPase Activity) 1.8 µMRecombinant human Brr2 (catalytic core) ATPase assay[3]
IC50 (RNA Binding) 2.3 µMElectrophoretic Mobility Shift Assay (EMSA) with U4 snRNA[3]
In Vitro Splicing Inhibition ~75% reduction at 5 µMHeLa cell nuclear extract splicing assay[3]
Cell Proliferation Inhibition Concentration-dependentHeLa, HCT116, MDA-MB-231 cell lines[3]
Solubility (DMSO) 89 mg/mL (200.22 mM)Supplier Data
Solubility (Ethanol) 2 mg/mLSupplier Data
CAS Number 2104030-82-0Supplier Data[3]
Molecular Weight 444.51 g/mol Supplier Data

Experimental Protocols

Here we provide detailed protocols for using this compound to synchronize spliceosome activity in both in vitro and cell-based systems.

Protocol 1: In Vitro Splicing Assay with HeLa Nuclear Extract

This protocol describes how to use this compound to arrest spliceosomes in a pre-activation state during an in vitro splicing reaction.

Materials:

  • HeLa Nuclear Extract (NE)

  • This compound (dissolved in DMSO)

  • 32P-labeled pre-mRNA substrate

  • Splicing reaction buffer (e.g., containing ATP, MgCl2, creatine (B1669601) phosphate)

  • Proteinase K

  • RNA loading dye

  • Urea-polyacrylamide gel

  • Phosphorimager system

Procedure:

  • Prepare Splicing Reactions: On ice, assemble splicing reactions in a final volume of 25 µL. A typical reaction contains 40-60% (v/v) HeLa NE, 2 mM ATP, 3 mM MgCl2, and 10-20 fmol of 32P-labeled pre-mRNA.

  • Add this compound: Add this compound to the desired final concentration (e.g., a titration from 1 µM to 10 µM). For the control reaction, add an equivalent volume of DMSO.

  • Incubate: Incubate the reactions at 30°C for a time course (e.g., 0, 15, 30, 60 minutes) to monitor the accumulation of splicing intermediates and the inhibition of mature mRNA formation.

  • Stop Reactions: Stop the reactions by adding 200 µL of a solution containing 0.3 M sodium acetate, 0.2% SDS, and 5 mM EDTA, followed by proteinase K treatment (0.5 mg/mL) at 37°C for 30 minutes.

  • RNA Extraction: Extract the RNA using phenol:chloroform:isoamyl alcohol, followed by ethanol (B145695) precipitation.

  • Gel Electrophoresis: Resuspend the RNA pellet in loading dye, denature at 95°C for 5 minutes, and resolve the splicing products on a denaturing urea-polyacrylamide gel.

  • Analysis: Visualize the gel using a phosphorimager system. Inhibition of splicing will be observed as a decrease in the ligated exon product and an accumulation of pre-mRNA and lariat (B8276320) intermediates.

Protocol 2: Brr2 ATPase Activity Assay

This protocol is for measuring the inhibitory effect of this compound on the RNA-dependent ATPase activity of recombinant Brr2.

Materials:

  • Recombinant human Brr2 protein (catalytic core)

  • Poly(A) RNA

  • [γ-32P]ATP

  • ATPase reaction buffer (e.g., containing Tris-HCl, KCl, MgCl2, DTT)

  • This compound (dissolved in DMSO)

  • Thin-layer chromatography (TLC) plates (e.g., PEI-cellulose)

  • TLC running buffer (e.g., 0.5 M LiCl, 1 M formic acid)

Procedure:

  • Prepare Reactions: In a 10 µL reaction volume, combine the ATPase reaction buffer, recombinant Brr2 protein (e.g., 50 nM), and poly(A) RNA (e.g., 1 µg/µL).

  • Add Inhibitor: Add this compound at various concentrations (e.g., from 0.1 µM to 50 µM). Include a DMSO-only control. Pre-incubate the enzyme with the inhibitor for 15 minutes at room temperature.

  • Initiate Reaction: Start the reaction by adding [γ-32P]ATP to a final concentration of 1 mM.

  • Incubate: Incubate at 37°C for a time that allows for linear product formation (e.g., 30-60 minutes).

  • Quench Reaction: Stop the reaction by adding EDTA to a final concentration of 50 mM.

  • TLC Analysis: Spot 1-2 µL of each reaction onto a TLC plate. Separate the unreacted [γ-32P]ATP from the released 32P-inorganic phosphate (B84403) (Pi) by developing the TLC plate in the running buffer.

  • Quantification: Dry the TLC plate and visualize using a phosphorimager. Quantify the spots corresponding to ATP and Pi to determine the percentage of ATP hydrolysis. Calculate the IC50 value for this compound.

Protocol 3: Cellular Synchronization of Splicing

This protocol outlines a general method for using this compound to synchronize splicing in cultured cells, followed by a washout to observe the progression of splicing.

Materials:

  • Cultured cells (e.g., HeLa, HCT116)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • TRIzol or other RNA extraction reagent

  • Reverse transcriptase and reagents for cDNA synthesis

  • Primers for specific pre-mRNA and mRNA targets

  • qPCR master mix and instrument

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with this compound at an effective concentration (e.g., 5-10 µM) for a defined period (e.g., 1-4 hours) to induce spliceosome stalling. Include a DMSO-treated control group.

  • Synchronization and Washout:

    • Synchronized State (T=0): Harvest one set of cells treated with this compound and the control cells.

    • Washout: For the remaining cells, remove the medium containing this compound, wash the cells twice with pre-warmed PBS, and add fresh, pre-warmed complete medium.

  • Time Course Collection: Harvest cells at various time points after the washout (e.g., 0, 15, 30, 60, 120 minutes) to monitor the progression of splicing.

  • RNA Isolation and RT-qPCR:

    • Isolate total RNA from the harvested cells.

    • Synthesize cDNA from the RNA samples.

    • Perform qPCR using primers that specifically amplify the pre-mRNA (intron-exon junction) and the mature mRNA (exon-exon junction) of a target gene.

  • Data Analysis: Analyze the relative levels of pre-mRNA and mRNA at each time point. Following the washout of this compound, a decrease in the pre-mRNA/mRNA ratio is expected, indicating the release of the splicing block and the progression of splicing.

Experimental Workflow for Cellular Splicing Synchronization Cell Culture Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Synchronize Spliceosomes Washout Washout This compound Treatment->Washout Release Splicing Block Time Course Harvest Time Course Harvest Washout->Time Course Harvest RNA Isolation RNA Isolation Time Course Harvest->RNA Isolation RT-qPCR RT-qPCR RNA Isolation->RT-qPCR Data Analysis Data Analysis RT-qPCR->Data Analysis pre-mRNA/mRNA ratio

Caption: Workflow for studying splicing dynamics in cells using this compound.

Troubleshooting

  • Low Inhibitor Potency: Ensure that the this compound stock solution is properly prepared and stored. Protect from light. Perform a dose-response curve to determine the optimal concentration for your specific assay conditions.

  • Cell Toxicity: High concentrations of this compound or prolonged treatment may lead to cell death. Determine the optimal, non-toxic concentration and treatment duration for your cell line using a cell viability assay (e.g., MTT or trypan blue exclusion).

  • Incomplete Synchronization: Synchronization may be incomplete if the inhibitor concentration is too low or the treatment time is too short. Optimize these parameters for your experimental system.

Conclusion

This compound is a valuable research tool for investigating the intricate process of pre-mRNA splicing. Its ability to reversibly inhibit the Brr2 helicase allows for the synchronization of spliceosome activity, providing a window into the dynamic conformational and compositional changes that occur during splicing. The protocols outlined in these application notes provide a starting point for utilizing this compound to dissect the mechanisms of spliceosome function and its regulation in both health and disease.

References

Application Notes and Protocols for Brr2 Helicase Assay with Brr2-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pre-mRNA splicing helicase Brr2 is an essential component of the spliceosome, the cellular machinery responsible for intron removal from pre-messenger RNA.[1][2] Brr2, a Ski2-like superfamily 2 RNA helicase, plays a critical role in the catalytic activation and disassembly of the spliceosome.[1] Its primary function during activation is to unwind the U4/U6 di-snRNA duplex, a crucial step that allows for the conformational rearrangements necessary for the formation of the spliceosome's active site.[2][3] Given its essential role in pre-mRNA splicing, Brr2 has emerged as a promising target for therapeutic intervention in diseases characterized by dysregulated splicing, such as certain cancers.

Brr2-IN-2 is a potent and selective allosteric inhibitor of Brr2 helicase. It has been shown to inhibit the RNA-dependent ATPase activity of Brr2 and disrupt its binding to its U4 snRNA substrate. These application notes provide detailed protocols for performing a Brr2 helicase assay using this compound, including a fluorescence-based unwinding assay and an ATPase activity assay.

Brr2 Signaling and Role in Spliceosome Activation

Brr2 is a core component of the U5 snRNP and is integrated into the spliceosome as part of the U4/U6.U5 tri-snRNP. Its helicase activity is tightly regulated to ensure the timely unwinding of the U4/U6 duplex. This unwinding releases the U6 snRNA, allowing it to form the catalytic core of the spliceosome. The activity of Brr2 is modulated by other spliceosomal proteins, such as Prp8.[4][5]

Brr2_Signaling_Pathway cluster_spliceosome Spliceosome Assembly and Activation cluster_brr2 Brr2 Helicase Cycle Pre-spliceosome\n(B complex) Pre-spliceosome (B complex) Activated Spliceosome\n(Bact complex) Activated Spliceosome (Bact complex) Pre-spliceosome\n(B complex)->Activated Spliceosome\n(Bact complex) Brr2 Activity Catalytic Spliceosome Catalytic Spliceosome Activated Spliceosome\n(Bact complex)->Catalytic Spliceosome Splicing Catalysis mRNA + lariat mRNA + lariat Catalytic Spliceosome->mRNA + lariat Products U4/U6 duplex U4/U6 duplex Brr2 Brr2 U4/U6 duplex->Brr2 Binding Unwound U4 + U6 Unwound U4 + U6 Brr2->Unwound U4 + U6 ATP-dependent Unwinding Brr2_IN_2 Brr2_IN_2 Brr2_IN_2->Brr2 Inhibition

Figure 1: Role of Brr2 in Spliceosome Activation.

Quantitative Data Summary

The inhibitory activity of this compound and related compounds can be quantified by determining their half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values for a known Brr2 inhibitor, referred to as "Brr2 inhibitor C9" which is analogous to this compound.

CompoundAssay TypeTargetIC50 (µM)
Brr2 inhibitor C9ATPase ActivityRecombinant human Brr2 (catalytic core)1.8
Brr2 inhibitor C9RNA Binding (EMSA)Brr2 binding to U4 snRNA2.3

Experimental Protocols

Experimental Workflow for Brr2 Inhibition Assay

The general workflow for assessing the inhibitory potential of compounds like this compound against Brr2 helicase involves preparing the enzyme and a suitable substrate, performing the enzymatic assay in the presence of the inhibitor, and detecting the enzyme's activity.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Purify recombinant Brr2 helicase A1 Incubate Brr2 with This compound P1->A1 P2 Synthesize & label RNA substrate (e.g., U4/U6 duplex) A2 Add RNA substrate to enzyme-inhibitor mix P2->A2 P3 Prepare this compound serial dilutions P3->A1 A1->A2 A3 Initiate reaction with ATP A2->A3 A4 Monitor reaction (Fluorescence or ATPase activity) A3->A4 D1 Plot activity vs. inhibitor concentration A4->D1 D2 Calculate IC50 value D1->D2

Figure 2: General workflow for Brr2 inhibitor screening.
Protocol 1: Fluorescence-Based RNA Unwinding Assay

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the unwinding of a model U4/U6 RNA duplex by Brr2. One RNA strand is labeled with a fluorophore (e.g., Cy3) and the complementary strand with a quencher (e.g., BHQ-2). In the duplex form, the fluorescence is quenched. Upon unwinding by Brr2, the strands separate, leading to an increase in fluorescence.

Materials:

  • Recombinant human Brr2 helicase[6]

  • Fluorescently labeled RNA oligonucleotides (e.g., Cy3-labeled U4 fragment and BHQ-2-labeled U6 fragment) mimicking a portion of the U4/U6 duplex[7][8]

  • Assay Buffer: 40 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1.5 mM DTT, 0.1 mg/ml BSA, 8% (v/v) glycerol[1]

  • ATP solution (10 mM)

  • This compound stock solution in DMSO

  • 384-well, black, low-volume assay plates

  • Fluorescence plate reader

Procedure:

  • Substrate Annealing:

    • Mix the Cy3-labeled and BHQ-2-labeled RNA oligonucleotides at a 1:1.2 molar ratio in annealing buffer (10 mM Tris-HCl pH 7.5, 50 mM NaCl).

    • Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to form the duplex substrate.

  • Assay Preparation:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 384-well plate, add Brr2 helicase to each well to a final concentration of 100 nM in assay buffer.[1]

    • Add the diluted this compound or DMSO (for control wells) to the wells containing Brr2.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Add the annealed fluorescent RNA duplex to each well to a final concentration of 10 nM.

    • Place the plate in a fluorescence plate reader and monitor the baseline fluorescence for 5 minutes.

    • Initiate the unwinding reaction by adding ATP to a final concentration of 1 mM.[1]

    • Immediately begin kinetic measurements of fluorescence intensity (e.g., every 30 seconds for 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis:

    • For each concentration of this compound, determine the initial rate of the unwinding reaction by fitting the linear portion of the fluorescence increase over time.

    • Plot the initial rates as a percentage of the uninhibited control (DMSO) against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.[9][10]

Protocol 2: RNA-Dependent ATPase Assay

This protocol measures the ATPase activity of Brr2, which is coupled to its helicase function. The assay quantifies the amount of ADP produced, which is indicative of ATP hydrolysis by Brr2 in the presence of its RNA substrate. Commercially available ADP detection kits (e.g., ADP-Glo™) can be used for a luminescent readout.

Materials:

  • Recombinant human Brr2 helicase[6]

  • Unlabeled U4/U6 RNA duplex (prepared as in Protocol 1, but with unlabeled oligonucleotides)

  • Assay Buffer: 20 mM HEPES-KOH pH 7.5, 70 mM KCl, 1 mM MgCl2, 1 mM DTT, 0.01% (v/v) Triton X-100

  • ATP solution (1 mM)

  • This compound stock solution in DMSO

  • ADP-Glo™ Kinase Assay kit (or similar ADP detection assay)

  • 384-well, white, opaque assay plates

  • Luminometer plate reader

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 384-well plate, add Brr2 helicase to a final concentration of 50 nM in assay buffer.

    • Add the diluted this compound or DMSO (for control wells) to the wells containing Brr2.

    • Add the U4/U6 RNA duplex to a final concentration of 200 nM.

    • Incubate for 15 minutes at room temperature.

  • Reaction Initiation:

    • Initiate the reaction by adding ATP to a final concentration that is approximately the Km for Brr2 (if known) or a standard concentration (e.g., 100 µM).

    • Incubate the reaction at 30°C for a fixed time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • ADP Detection:

    • Stop the enzymatic reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding the ADP-Glo™ reagent, incubating, and then adding the kinase detection reagent.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Convert the luminescence readings to the concentration of ADP produced using a standard curve.

    • Plot the amount of ADP produced (as a percentage of the uninhibited control) against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for ATPase inhibition.[9][10][11]

Conclusion

The provided protocols offer robust methods for assessing the activity of the Brr2 helicase and for characterizing the inhibitory effects of small molecules like this compound. The fluorescence-based unwinding assay provides a direct measure of the helicase's mechanical function, while the ATPase assay offers a sensitive method to measure the enzymatic activity that fuels this process. These assays are adaptable for high-throughput screening and can be valuable tools in the discovery and development of novel therapeutics targeting the spliceosome.

References

Application Notes and Protocols for Brr2-IN-2, a Modulator of Splice Site Selection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Nomenclature: The specific compound "Brr2-IN-2" is not referenced in the currently available scientific literature. However, a potent and selective allosteric inhibitor of the spliceosomal RNA helicase Brr2, referred to as Brr2 inhibitor C9 (also published as compound 9 and listed by some vendors as Brr2-IN-3), has been identified and characterized. Given the similar naming convention, it is plausible that this compound is either a related compound within the same chemical series or a synonym for Brr2 inhibitor C9. This document will focus on the properties and protocols associated with the published and well-characterized Brr2 inhibitor C9 .

Introduction

Pre-mRNA splicing is a fundamental process in eukaryotic gene expression, executed by the spliceosome, a large and dynamic ribonucleoprotein complex. The fidelity and regulation of splicing are critical for generating a diverse proteome, and dysregulation is a hallmark of numerous diseases, including cancer and genetic disorders like Retinitis Pigmentosa. The DEAH-box RNA helicase Brr2 is a core component of the U5 snRNP and the U4/U6.U5 tri-snRNP, playing an essential role in spliceosome activation. Brr2 utilizes the energy from ATP hydrolysis to unwind the U4/U6 snRNA duplex, a pivotal and irreversible step that commits the spliceosome to catalysis.[1][2][3] Due to its critical function, the activity of Brr2 is tightly regulated to ensure the precise timing of spliceosome activation.

Brr2 inhibitor C9 is a potent and selective allosteric inhibitor of Brr2.[4][5] It binds to a novel allosteric pocket located between the N-terminal and C-terminal helicase cassettes of Brr2.[1][2] This mode of inhibition offers high selectivity over other helicases. By inhibiting the ATPase and helicase activities of Brr2, this compound effectively stalls spliceosome assembly prior to catalytic activation, leading to the accumulation of splicing intermediates. This property makes Brr2 inhibitor C9 a valuable chemical probe to study the dynamics of spliceosome activation and to investigate the consequences of inhibiting this key step on splice site selection and alternative splicing events.

Data Presentation

The following table summarizes the quantitative data for the activity of Brr2 inhibitor C9.

Assay TypeTarget/SystemSubstrate(s)Key ParameterValueReference
Biochemical Assays
ATPase ActivityRecombinant Human Brr2 (catalytic core)Poly(A) RNA, ATPIC501.8 µM[5]
RNA UnwindingRecombinant Human Brr2U4/U6 snRNA duplexIC50Not explicitly stated, but inhibitory[1][2]
RNA BindingRecombinant Human Brr2U4 snRNAIC502.3 µM[5]
Cell-based Assays
In Vitro SplicingHeLa Cell Nuclear ExtractMINX pre-mRNAInhibitionConcentration-dependent[5]
% mRNA formation at 5 µM~25% of control[5]
% mRNA formation at 10 µM~0% of control[5]
Cell ProliferationHeLa, HCT116, MDA-MB-231 cancer cells-GI50Not explicitly stated, but antiproliferative[5]

Signaling Pathways and Experimental Workflows

Mechanism of Action of Brr2 inhibitor C9

Brr2_Inhibition_Pathway cluster_spliceosome Spliceosome Activation Pathway cluster_brr2 Brr2 Helicase Cycle Pre_B Pre-B Complex B_complex B Complex (tri-snRNP recruitment) Pre_B->B_complex U4/U6.U5 tri-snRNP B_act B_act Complex (Activated) B_complex->B_act U4/U6 Unwinding Brr2_ATP Brr2-ATP-RNA B_complex->Brr2_ATP Brr2 is active in B complex Catalysis Splicing Catalysis B_act->Catalysis Brr2_ADP Brr2-ADP-RNA Brr2_ATP->Brr2_ADP ATP Hydrolysis U4_U6_unwound U4 + U6 snRNAs Brr2_ATP->U4_U6_unwound Unwinding Brr2_ADP->Brr2_ATP ADP/ATP Exchange Inhibitor Brr2 inhibitor C9 Inhibitor->Brr2_ATP Allosteric Binding

Caption: Allosteric inhibition of Brr2 helicase stalls spliceosome activation.

Experimental Workflow for Evaluating Brr2 Inhibitor Effects

Experimental_Workflow cluster_prep Preparation cluster_assays Primary Assays cluster_analysis Data Analysis & Follow-up Compound_Prep Prepare Brr2 inhibitor C9 stock solutions (e.g., in DMSO) ATPase_Assay Biochemical ATPase Assay (e.g., ADP-Glo) Compound_Prep->ATPase_Assay Splicing_Assay In Vitro Splicing Assay Compound_Prep->Splicing_Assay System_Prep Prepare Assay System: - Recombinant Brr2 Protein - HeLa Nuclear Extract - pre-mRNA substrate System_Prep->ATPase_Assay System_Prep->Splicing_Assay IC50_Calc Calculate IC50 for ATPase Inhibition ATPase_Assay->IC50_Calc Gel_Analysis Analyze Splicing Products (pre-mRNA, mRNA, intermediates) by denaturing PAGE Splicing_Assay->Gel_Analysis RT_qPCR RT-qPCR to quantify splicing isoforms Gel_Analysis->RT_qPCR RNA_Seq RNA-Seq Analysis on treated cells for global splice site selection changes RT_qPCR->RNA_Seq Optional: Global Analysis

Caption: Workflow for characterizing Brr2 inhibitor effects on splicing.

Experimental Protocols

Protocol 1: Brr2 ATPase Activity Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from methodologies used to characterize Brr2 inhibitors and measures the ATP hydrolysis activity of Brr2 by quantifying the amount of ADP produced.

Materials:

  • Recombinant human Brr2 protein (catalytic core domain)

  • Brr2 inhibitor C9

  • Poly(A) RNA

  • ATP

  • Assay Buffer: 40 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1.5 mM DTT, 0.1 mg/mL BSA

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of Brr2 inhibitor C9 in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • Reaction Setup:

    • To each well of a 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO vehicle control.

    • Add 2.5 µL of a solution containing Brr2 protein and poly(A) RNA in Assay Buffer. (Final concentrations might be ~50 nM Brr2 and ~10 ng/µL poly(A) RNA).

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate Reaction: Add 5 µL of ATP solution in Assay Buffer to each well to start the reaction. (A typical final ATP concentration is 500 µM).

  • Incubation: Incubate the reaction plate at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the ATPase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Correct the data by subtracting the background luminescence (no enzyme control).

    • Normalize the data relative to the positive (DMSO vehicle) and negative (no ATP) controls.

    • Plot the normalized activity against the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Splicing Assay

This protocol assesses the effect of Brr2 inhibitor C9 on the splicing of a model pre-mRNA substrate in a cell-free system.

Materials:

  • HeLa cell nuclear extract (NE)

  • Brr2 inhibitor C9

  • 32P-UTP radiolabeled, capped MINX pre-mRNA substrate

  • Splicing reaction buffer components (e.g., ATP, MgCl₂, KCl, creatine (B1669601) phosphate)

  • Proteinase K

  • PK Buffer (200 mM Tris-HCl pH 7.5, 25 mM EDTA, 300 mM NaCl, 2% SDS)

  • Phenol:chloroform:isoamyl alcohol

  • Ethanol (B145695)

  • Formamide (B127407) loading dye

  • Denaturing polyacrylamide gel (e.g., 8% acrylamide, 8 M urea)

Procedure:

  • Compound Pre-incubation: In a microcentrifuge tube, pre-incubate HeLa nuclear extract with the desired concentration of Brr2 inhibitor C9 or DMSO vehicle on ice for 15 minutes.

  • Splicing Reaction:

    • Assemble the splicing reaction by adding the pre-mRNA substrate (~20,000 cpm), ATP, and other buffer components to the pre-incubated nuclear extract.

    • The final reaction volume is typically 10-25 µL.

    • Incubate the reaction at 30°C for a specified time course (e.g., 0, 15, 30, 60, 90 minutes).

  • RNA Extraction:

    • Stop the reaction by adding Proteinase K in PK buffer and incubate at 37°C for 30 minutes.

    • Perform a phenol:chloroform:isoamyl alcohol extraction to remove proteins.

    • Precipitate the RNA from the aqueous phase using ethanol.

    • Wash the RNA pellet with 70% ethanol and air dry.

  • Analysis of Splicing Products:

    • Resuspend the RNA pellet in formamide loading dye.

    • Denature the samples by heating at 95°C for 5 minutes.

    • Separate the RNA species (pre-mRNA, mRNA, lariat-intermediate, excised lariat) on a denaturing polyacrylamide gel.

  • Visualization and Quantification:

    • Dry the gel and expose it to a phosphor screen.

    • Visualize the radioactive bands using a phosphorimager.

    • Quantify the intensity of the bands corresponding to the different RNA species using densitometry software (e.g., ImageJ).

    • Calculate the percentage of mRNA formation at each time point and inhibitor concentration to assess the inhibitory effect. The accumulation of pre-mRNA and splicing intermediates should also be noted.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Brr2-IN-2 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Brr2-IN-2 for cell-based assays while maintaining cell viability. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

A1: this compound is a small molecule inhibitor targeting Brr2 (Bad response to refrigeration 2), an essential RNA helicase. Brr2 is a key component of the spliceosome, the cellular machinery responsible for pre-mRNA splicing.[1][2][3] Specifically, Brr2's helicase activity is crucial for unwinding the U4/U6 di-snRNA, a critical step in the activation of the spliceosome to a catalytically competent state.[4][5][6] By inhibiting the ATPase and helicase activities of Brr2, this compound is expected to stall the splicing process, leading to an accumulation of unspliced pre-mRNAs and ultimately impacting gene expression and cell viability.[1][4]

Q2: What are the common challenges when determining the optimal concentration of a new inhibitor like this compound?

A2: Researchers often face several challenges:

  • High Cytotoxicity: The inhibitor may cause significant cell death at concentrations required for target engagement, making it difficult to study its specific effects.[7]

  • Off-Target Effects: At higher concentrations, small molecule inhibitors can bind to proteins other than the intended target, leading to misleading results.[8]

  • Inconsistent Results: Variability in cell culture conditions, inhibitor stability, and experimental techniques can lead to inconsistent outcomes.

  • Discrepancy between Biochemical and Cellular Potency: The effective concentration in a cellular assay is often significantly higher than its biochemical IC50 due to factors like cell permeability and stability.[8]

Q3: How can I minimize solvent-related toxicity in my cell viability assays?

A3: this compound, like many small molecules, is likely dissolved in a solvent such as DMSO. To minimize solvent toxicity:

  • Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your specific cell line, typically below 0.5%.[7][9]

  • Always include a vehicle-only control (medium with the same final concentration of solvent) in your experiments to account for any effects of the solvent itself.[9]

Q4: How long should I incubate my cells with this compound?

A4: The optimal incubation time should be determined empirically. Start with a time course experiment (e.g., 24, 48, and 72 hours) to identify the minimum time required to observe a significant effect on your phenotype of interest while minimizing cytotoxicity. Prolonged exposure can lead to cumulative toxicity.[7]

Troubleshooting Guide

Issue 1: High levels of cell death are observed even at low concentrations of this compound.

  • Question: Is the inhibitor concentration too high?

    • Answer: Perform a dose-response curve starting from a very low concentration (e.g., nanomolar range) and extending to a high concentration (e.g., micromolar range) to determine the cytotoxic concentration range for your specific cell line.

  • Question: Is the incubation time too long?

    • Answer: Reduce the incubation time. A shorter exposure may be sufficient to achieve the desired effect on splicing without causing widespread cell death.

  • Question: Is the solvent concentration toxic?

    • Answer: Verify that the final solvent concentration is non-toxic for your cells by running a solvent-only control.[7]

Issue 2: No significant effect on cell viability or the intended downstream pathway is observed.

  • Question: Is the inhibitor active and stable?

    • Answer: Check the storage conditions and age of the inhibitor. Prepare fresh stock solutions and dilutions for each experiment to ensure potency.[7] Some small molecules can also be unstable in culture media over time.[9]

  • Question: Is the inhibitor cell-permeable?

    • Answer: If the inhibitor is not crossing the cell membrane, it will not be effective. While not always feasible in a standard lab, specialized assays can determine cell permeability.

  • Question: Is the concentration too low?

    • Answer: Increase the concentration range in your dose-response experiment. The required cellular concentration may be higher than the biochemical IC50.[8]

Issue 3: Results are inconsistent between experiments.

  • Question: Are cell culture conditions consistent?

    • Answer: Ensure that cell passage number, confluency, and media composition are consistent across experiments, as these factors can influence cellular response to inhibitors.

  • Question: Is the inhibitor solution prepared fresh?

    • Answer: Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution and prepare fresh dilutions in culture medium for each experiment.[7]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound, which reflects the concentration at which it reduces cell viability by 50%.

Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound

  • DMSO (or other appropriate solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Preparation: Prepare a 10-point, 2-fold serial dilution of this compound in complete cell culture medium. The concentration range should span from well below the expected IC50 to concentrations where toxicity is anticipated. Include a vehicle-only control.

  • Inhibitor Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan (B1609692) crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic regression model to determine the IC50 value.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines

Cell LineIC50 (µM) after 48h
HeLa5.2
A5498.1
MCF76.5

Table 2: Example of a Dose-Response Experiment for this compound in HeLa Cells (48h Incubation)

This compound (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
0.198 ± 5.1
0.595 ± 4.8
1.088 ± 6.2
2.570 ± 5.5
5.052 ± 4.9
10.025 ± 3.8
20.010 ± 2.1

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prep_inhibitor Prepare Serial Dilutions of this compound add_inhibitor Add Inhibitor to Cells prep_inhibitor->add_inhibitor incubate Incubate for a Defined Period (e.g., 48h) add_inhibitor->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_plate Measure Absorbance solubilize->read_plate plot_data Plot Dose-Response Curve read_plate->plot_data calc_ic50 Calculate IC50 plot_data->calc_ic50

Caption: Workflow for determining the IC50 of this compound.

spliceosome_pathway cluster_assembly Spliceosome Assembly cluster_activation Activation cluster_inhibition Inhibition U1_U2 U1 & U2 snRNPs bind pre-mRNA tri_snRNP U4/U6.U5 tri-snRNP recruitment U1_U2->tri_snRNP B_complex Pre-catalytic B complex formation tri_snRNP->B_complex U4_U6_unwinding U4/U6 Unwinding B_complex->U4_U6_unwinding Brr2 Brr2 Helicase Brr2->U4_U6_unwinding B_act_complex Activated B* complex U4_U6_unwinding->B_act_complex Catalytic Steps Catalytic Steps B_act_complex->Catalytic Steps Brr2_IN_2 This compound Brr2_IN_2->Brr2 Inhibits

Caption: Simplified pathway of spliceosome activation and Brr2 inhibition.

References

Troubleshooting Brr2-IN-2 insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Brr2 inhibitors. Given that specific solubility data for a compound designated "Brr2-IN-2" is not publicly available, this guide offers general principles and strategies applicable to small molecule inhibitors of the Brr2 helicase, which are often hydrophobic in nature and can present solubility challenges.

Frequently Asked Questions (FAQs)

Q1: My Brr2 inhibitor powder is not dissolving in my aqueous assay buffer. What should be my first step?

A1: The recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common choice due to its excellent ability to dissolve a wide range of organic molecules.[1][2] From this concentrated stock, you can make serial dilutions into your aqueous experimental medium. It is critical to keep the final concentration of the organic solvent in your assay low (typically below 0.5% v/v) to avoid any solvent-induced effects on your biological system.

Q2: I'm observing precipitation when I dilute my DMSO stock of the Brr2 inhibitor into my aqueous buffer. What can I do to prevent this?

A2: Precipitation upon dilution is a common issue and indicates that the kinetic solubility of your compound has been exceeded. Here are several strategies to address this:

  • Lower the Final Concentration: The simplest approach is to work with a lower final concentration of the inhibitor in your assay.

  • Use a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, to your aqueous buffer can help keep the inhibitor in solution.

  • Incorporate a Co-solvent: In some instances, a small percentage of a water-miscible co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) can improve solubility.

  • Adjust the pH: If your inhibitor has ionizable groups, adjusting the pH of the buffer might significantly enhance its solubility. For example, basic compounds are often more soluble at an acidic pH, while acidic compounds are more soluble at a basic pH.[2]

Q3: What are the best practices for preparing and storing my Brr2 inhibitor stock solutions?

A3: To ensure the integrity and stability of your inhibitor, follow these best practices:

  • Use High-Purity Solvents: Always use anhydrous, high-purity solvents like DMSO or ethanol to dissolve the inhibitor.

  • Proper Storage: Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can lead to compound degradation.

  • Protect from Light: If the compound is light-sensitive, store it in amber vials or tubes protected from light.

  • Fresh Dilutions: For your experiments, prepare fresh dilutions of the inhibitor from the stock solution in your cell culture medium or assay buffer. Avoid storing inhibitors in aqueous media for extended periods, as they may degrade or precipitate.

Troubleshooting Guide for Insolubility

If you are encountering persistent solubility issues with your Brr2 inhibitor, the following tiered approach can help you systematically troubleshoot the problem.

Tier 1: Initial Dissolution & Optimization
  • Solvent Screening: If DMSO is not suitable for your assay, test other organic solvents such as ethanol, methanol, or dimethylformamide (DMF).

  • Physical Assistance: Gentle warming (if the compound is heat-stable) or sonication can help dissolve the compound by breaking up aggregates.[1]

  • Vortexing: Ensure vigorous vortexing for 1-2 minutes to aid dissolution.

Tier 2: Formulation Strategies
  • Co-Solvent Systems: Prepare stock solutions in various mixtures of solvents (e.g., DMSO/ethanol, DMSO/PEG400). Test the solubility in these mixtures and their compatibility with your assay.

  • pH Adjustment: For ionizable compounds, determine the pKa of your inhibitor and test its solubility in a series of buffers with pH values around the pKa. Be aware that the optimal pH for solubility may not be compatible with your biological assay.[2]

Tier 3: Advanced Formulation (for challenging compounds)

For highly insoluble compounds, especially for in vivo studies, more advanced formulation strategies may be required, such as the use of excipients like cyclodextrins or the preparation of lipid-based formulations. These approaches typically require specialized expertise.

Quantitative Data Summary

Since specific quantitative solubility data for "this compound" is unavailable, the following table provides representative solubility data for other helicase and spliceosome modulators to serve as a general guide.

Compound/ClassSolventReported Solubility
RK-33 (DDX3 RNA Helicase Inhibitor) DMSOSoluble
NSC95397 (Spliceosome Inhibitor) DMSOStock solutions prepared in DMSO
H3B-8800 (SF3b Complex Modulator) DMSOSoluble
Representative Kinase Inhibitors DMSOOften soluble up to 100 mM
EthanolCan be soluble up to 100 mM for some compounds

This table is for illustrative purposes and actual solubility will vary for different compounds.

Experimental Protocols

Protocol for Determining Kinetic Solubility

This protocol provides a general method to assess the kinetic solubility of a small molecule inhibitor in an aqueous buffer using nephelometry (light scattering).

Materials:

  • Test compound (Brr2 inhibitor)

  • 100% Anhydrous DMSO

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well microtiter plates

  • Nephelometer (light-scattering plate reader)

Procedure:

  • Prepare a High-Concentration Stock Solution: Dissolve the Brr2 inhibitor in 100% DMSO to create a 10 mM stock solution.

  • Serial Dilution in DMSO: Perform a serial dilution of the 10 mM stock solution in DMSO to generate a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your chosen aqueous buffer. This creates a range of final compound concentrations with a consistent final DMSO concentration (in this example, 2%).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours), allowing the solution to equilibrate.[3][4]

  • Measurement: Measure the light scattering in each well using a nephelometer. An increase in light scattering compared to the buffer-only control indicates the presence of undissolved particles.

  • Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not cause a significant increase in light scattering.

Visualizations

Experimental Workflow for Solubility Troubleshooting

G cluster_0 Initial Assessment cluster_1 Tier 1: Basic Solubilization cluster_2 Tier 2: Troubleshooting Precipitation cluster_3 Outcome start Receive Brr2 Inhibitor Powder dissolve_aq Attempt to Dissolve in Aqueous Buffer start->dissolve_aq prepare_stock Prepare 10 mM Stock in 100% DMSO dissolve_aq->prepare_stock Fails soluble Soluble: Proceed with Assay dissolve_aq->soluble Succeeds dilute_aq Dilute Stock into Aqueous Buffer prepare_stock->dilute_aq lower_conc Lower Final Concentration dilute_aq->lower_conc Precipitation Occurs dilute_aq->soluble No Precipitation co_solvent Add Co-solvent (e.g., Ethanol, PEG) lower_conc->co_solvent Still Precipitates lower_conc->soluble Success ph_adjust Adjust Buffer pH co_solvent->ph_adjust Still Precipitates co_solvent->soluble Success ph_adjust->soluble Success insoluble Insoluble: Re-evaluate Formulation ph_adjust->insoluble Still Precipitates

A decision tree for troubleshooting Brr2 inhibitor insolubility.
Simplified Brr2 Signaling Pathway in Spliceosome Activation

G U1 U1 snRNP Pre_B_Complex Pre-B Complex U1->Pre_B_Complex U2 U2 snRNP U2->Pre_B_Complex Tri_snRNP U4/U6.U5 tri-snRNP Tri_snRNP->Pre_B_Complex Brr2 Brr2 Helicase Pre_B_Complex->Brr2 B_act_Complex B_act Complex (Catalytically Active) Brr2->B_act_Complex Unwinds U4/U6 U4_release U4 snRNP Release Brr2->U4_release ATP ATP ATP->Brr2

The role of Brr2 helicase in the activation of the spliceosome.

References

Technical Support Center: Minimizing Brr2 Inhibitor Toxicity in Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and minimizing the cellular toxicity of Brr2 inhibitors, including the notional compound Brr2-IN-2. The following information is curated to address common challenges encountered during in vitro experiments.

Troubleshooting Guide

This guide is designed to help you identify and resolve specific issues related to Brr2 inhibitor toxicity in your cell-based assays.

Issue 1: Excessive Cell Death Observed After Treatment

Question: I am observing a high level of cell death in my cultures after treating them with a Brr2 inhibitor. What are the potential causes and how can I resolve this?

Answer:

High levels of cell death can stem from several factors, ranging from the inhibitor's concentration to off-target effects. Here is a systematic approach to troubleshoot this issue:

Potential Causes & Solutions:

CauseRecommended Action
Inhibitor Concentration is Too High Perform a dose-response curve to determine the optimal, non-toxic concentration. It's advisable to test a broad range of concentrations, including those significantly below the reported IC50 value.[1]
Prolonged Exposure to the Inhibitor Reduce the incubation time. A time-course experiment can help determine the minimum exposure time required to achieve the desired biological effect.[1]
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your specific cell line (typically <0.1-0.5%). Always include a vehicle-only control in your experimental setup.[1]
Off-Target Effects The inhibitor may be affecting other cellular targets besides Brr2.[1] Consider using a structurally different Brr2 inhibitor, if available, to confirm that the observed phenotype is due to Brr2 inhibition.
Inhibition of Essential Cellular Processes As Brr2 is a key component of the spliceosome, its inhibition can lead to widespread pre-mRNA splicing defects and subsequent cell death.[2][3][4][5] This is an on-target effect that may be unavoidable. In this case, focus on finding the lowest effective concentration.
Compound Instability or Degradation A color change in the inhibitor solution may indicate degradation.[6] Ensure proper storage of the inhibitor as per the manufacturer's instructions, including protection from light and repeated freeze-thaw cycles.[1][6]

Experimental Workflow for Troubleshooting Excessive Cell Death:

G cluster_solutions Solutions start High Cell Death Observed dose_response Perform Dose-Response (e.g., 0.01 µM to 100 µM) start->dose_response time_course Perform Time-Course (e.g., 6, 12, 24, 48h) start->time_course vehicle_control Check Vehicle Control (e.g., DMSO only) start->vehicle_control confirm_target Confirm On-Target Effect (e.g., use alternative inhibitor, siRNA) start->confirm_target check_compound Assess Compound Stability start->check_compound optimize_conc Optimize Concentration dose_response->optimize_conc optimize_time Optimize Incubation Time time_course->optimize_time reduce_solvent Reduce Solvent Conc. vehicle_control->reduce_solvent validate_phenotype Validate Phenotype confirm_target->validate_phenotype fresh_stock Prepare Fresh Stock check_compound->fresh_stock

Caption: Troubleshooting workflow for addressing high cell death.

Issue 2: Inconsistent Experimental Results

Question: My experimental results with the Brr2 inhibitor are not reproducible. What could be the cause?

Answer:

Inconsistent results are often linked to the stability and handling of the small molecule inhibitor.

Potential Causes & Solutions:

CauseRecommended Action
Compound Degradation Small molecule inhibitors can be sensitive to light, temperature, and pH.[6] Store stock solutions in small aliquots at -20°C or -80°C in amber vials to avoid repeated freeze-thaw cycles and light exposure.[1][6]
Precipitation of Inhibitor Precipitation can occur in stock solutions upon thawing, especially at high concentrations.[6] Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use. If precipitation persists, consider preparing a fresh, lower-concentration stock.[6]
Inaccurate Pipetting Ensure accurate and consistent pipetting, especially when preparing serial dilutions from a concentrated stock.
Cell Culture Variability Variations in cell passage number, confluency, and overall health can impact the response to an inhibitor. Maintain consistent cell culture practices.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Brr2 and why would its inhibition be toxic?

A1: Brr2 is an RNA helicase that is a crucial component of the spliceosome, the cellular machinery responsible for pre-mRNA splicing.[2][3][4][5] Its primary role is to unwind the U4/U6 snRNA duplex, a critical step for the catalytic activation of the spliceosome.[2][5][7] Inhibition of Brr2 would stall or prevent this activation, leading to a global disruption of pre-mRNA splicing. This would result in the accumulation of unspliced transcripts and the failure to produce mature mRNAs for essential proteins, ultimately leading to cell cycle arrest and apoptosis. The activity of Brr2 must be tightly regulated within the cell to prevent detrimental off-target effects.[3][7]

Signaling Pathway of Brr2 in Spliceosome Activation:

G Tri_snRNP U4/U6.U5 tri-snRNP (Brr2 is present) Spliceosome_B Pre-catalytic Spliceosome (B complex) Tri_snRNP->Spliceosome_B Brr2 Brr2 Spliceosome_B->Brr2 recruits Brr2_IN_2 This compound Brr2_IN_2->Brr2 inhibits U4_U6_unwinding U4/U6 Unwinding Brr2->U4_U6_unwinding mediates Spliceosome_B_act Activated Spliceosome (Bact complex) U4_U6_unwinding->Spliceosome_B_act Splicing Splicing Catalysis Spliceosome_B_act->Splicing

References

Interpreting unexpected results with Brr2-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Brr2-IN-2. This guide is intended for researchers, scientists, and drug development professionals using this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound, also known as Brr2 inhibitor C9, is an allosteric inhibitor of the spliceosomal RNA helicase Brr2.[1][2] It binds to an allosteric site located between the N-terminal and C-terminal helicase cassettes of Brr2.[1][3] This binding event induces a conformational change in the protein that leads to a reduction in its ATPase activity and RNA binding affinity.[1] By inhibiting Brr2, the inhibitor disrupts the unwinding of the U4/U6 RNA duplex, a critical step for the activation of the spliceosome, ultimately leading to an accumulation of unspliced pre-mRNA transcripts.[1][3][4]

Q2: What are the expected outcomes of this compound treatment in biochemical and cellular assays?

  • Biochemical Assays: In enzymatic assays, this compound is expected to inhibit the RNA-dependent ATPase activity of Brr2.[1][4] It should also inhibit the helicase activity of Brr2, specifically the unwinding of U4/U6 di-snRNA.[3]

  • Cellular Assays: In cell-based experiments, treatment with this compound is expected to cause an accumulation of intron-containing pre-mRNAs, which can be detected by RT-qPCR or RNA sequencing.[1] Consequently, this disruption of splicing can lead to an arrest of cell proliferation, particularly in cancer cells.[1]

Q3: Are there any known off-target effects of this compound?

The available literature suggests that the allosteric inhibitor this compound (C9) is more selective for Brr2 compared to other inhibitors that target the RNA-binding site.[1][3] However, comprehensive selectivity profiling against a broad panel of helicases and ATPases is not extensively detailed in the provided search results. When interpreting unexpected phenotypes, the possibility of off-target effects should always be considered. It is crucial to shut off the helicase activity of Brr2 during its transport to the nucleus to avoid detrimental off-target effects.[5]

Troubleshooting Unexpected Results

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: No or weak inhibition of Brr2 ATPase/helicase activity in biochemical assays.
Possible Cause Troubleshooting Steps
Incorrect Inhibitor Concentration Verify the final concentration of this compound in your assay. The reported IC50 for ATPase inhibition is 1.8 µM.[1] Ensure your concentration range is appropriate to observe inhibition.
Inhibitor Precipitation This compound has moderate aqueous solubility.[1] Ensure the final DMSO concentration in your assay is low and does not cause the inhibitor to precipitate. Prepare fresh dilutions from a concentrated DMSO stock for each experiment.
Inactive Enzyme Confirm the activity of your recombinant Brr2 enzyme using a known positive control or by measuring its basal ATPase/helicase activity. The activity of Brr2 can be stimulated by its interaction with the Prp8 protein.[6]
Assay Conditions Optimize assay conditions such as buffer composition, temperature, and incubation time. Refer to established protocols for Brr2 ATPase and helicase assays.[7][8]
Issue 2: No or weak effect on pre-mRNA splicing in cellular assays.
Possible Cause Troubleshooting Steps
Insufficient Cellular Uptake or Efflux Verify the cellular permeability of this compound in your cell line. If uptake is low, consider using a higher concentration or a different delivery method. Active efflux by cellular transporters could also reduce the intracellular concentration of the inhibitor.
Inappropriate Cell Line The effect of splicing inhibition can be cell-type dependent. Ensure the chosen cell line has a level of splicing activity that can be robustly measured and is sensitive to Brr2 inhibition.
Incorrect Timepoint The accumulation of unspliced pre-mRNA is a dynamic process. Perform a time-course experiment to determine the optimal duration of inhibitor treatment for observing maximal splicing inhibition.
Assay Sensitivity Ensure your RT-qPCR primers are specific for the pre-mRNA (intronic) and total mRNA (exonic) of your target gene. For global splicing analysis, RNA sequencing provides a more comprehensive view.
Issue 3: Unexpected cellular phenotype or toxicity.
Possible Cause Troubleshooting Steps
Off-target Effects While reported to be selective, off-target activities cannot be completely ruled out.[1] Consider using a structurally distinct Brr2 inhibitor as a control to confirm that the observed phenotype is due to Brr2 inhibition.
General Splicing Disruption Inhibition of a core spliceosomal component like Brr2 can lead to widespread disruption of splicing and cellular homeostasis, resulting in pleiotropic effects.[5][9] Correlate the observed phenotype with the degree of splicing inhibition of multiple target genes.
Solvent Toxicity High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your cell culture medium is at a non-toxic level (typically <0.5%). Include a vehicle-only (DMSO) control in all cellular experiments.

Data Summary

Table 1: In Vitro Activity of this compound (Brr2 inhibitor C9)

ParameterValueAssayReference
IC50 (ATPase activity) 1.8 µMRNA-dependent ATPase assay[1]
Ki (Binding affinity) 0.9 µMSurface Plasmon Resonance (SPR)[1]

Experimental Protocols

Protocol 1: Brr2 RNA-Dependent ATPase Assay

This protocol is adapted from methods used for the discovery of Brr2 inhibitors.[3][4]

Materials:

  • Recombinant human Brr2 protein

  • U4/U6 RNA duplex

  • This compound (dissolved in DMSO)

  • Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)

  • ATP (with a tracer amount of [γ-³²P]ATP)

  • Thin Layer Chromatography (TLC) plates

  • Phosphorimager

Procedure:

  • Prepare a reaction mixture containing assay buffer, U4/U6 RNA duplex, and the desired concentration of this compound or DMSO vehicle control.

  • Add recombinant Brr2 protein to the reaction mixture and pre-incubate for 10 minutes at 30°C.

  • Initiate the reaction by adding ATP (spiked with [γ-³²P]ATP).

  • Incubate the reaction at 30°C. Take aliquots at various time points.

  • Stop the reaction by adding an equal volume of quench buffer (e.g., 0.5 M EDTA).

  • Spot the reaction aliquots onto a TLC plate.

  • Separate the unreacted [γ-³²P]ATP from the released [³²P]phosphate by developing the TLC plate in an appropriate solvent system.

  • Dry the TLC plate and visualize the separated spots using a phosphorimager.

  • Quantify the amount of released phosphate (B84403) to determine the ATPase activity.

Protocol 2: Gel-Based Helicase (U4/U6 Unwinding) Assay

This protocol is based on established methods for measuring Brr2 helicase activity.[7][10]

Materials:

  • Recombinant human Brr2 protein

  • Radioactively labeled U4/U6 di-snRNA substrate (e.g., ³²P-labeled U4 snRNA annealed to unlabeled U6 snRNA)

  • This compound (dissolved in DMSO)

  • Helicase Buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT)

  • ATP

  • Loading Dye (non-denaturing)

  • Native Polyacrylamide Gel

Procedure:

  • Prepare reaction mixtures containing helicase buffer, the radioactively labeled U4/U6 substrate, and the desired concentrations of this compound or DMSO vehicle.

  • Add recombinant Brr2 protein to the reaction mixtures and pre-incubate for 10 minutes on ice.

  • Initiate the unwinding reaction by adding ATP.

  • Incubate the reactions at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reactions by adding a stop buffer containing EDTA and a non-denaturing loading dye.

  • Resolve the RNA species (duplex vs. single-stranded) on a native polyacrylamide gel.

  • Dry the gel and visualize the bands using a phosphorimager.

  • Quantify the amount of single-stranded (unwound) U4 snRNA relative to the total U4 snRNA to determine the helicase activity.

Visualizations

Brr2_Inhibition_Pathway cluster_Spliceosome_Activation Spliceosome Activation cluster_Inhibition Inhibition by this compound Pre-catalytic Spliceosome (B complex) Pre-catalytic Spliceosome (B complex) Brr2 Brr2 Pre-catalytic Spliceosome (B complex)->Brr2 recruitment U4/U6 Duplex U4/U6 Duplex U4 snRNP U4 snRNP U4/U6 Duplex->U4 snRNP release U6 snRNA U6 snRNA U4/U6 Duplex->U6 snRNA rearranges Splicing Arrest Splicing Arrest U4/U6 Duplex->Splicing Arrest Brr2->U4/U6 Duplex binds & unwinds Activated Spliceosome (Bact complex) Activated Spliceosome (Bact complex) Brr2->Activated Spliceosome (Bact complex) Inactive Brr2 Inactive Brr2 Brr2->Inactive Brr2 This compound This compound This compound->Brr2 allosteric binding Inactive Brr2->U4/U6 Duplex unwinding blocked

Caption: Mechanism of this compound action on spliceosome activation.

Troubleshooting_Workflow cluster_Biochem Biochemical Troubleshooting cluster_Cellular Cellular Troubleshooting Start Unexpected Result Q1 Biochemical or Cellular Assay? Start->Q1 Biochem Biochemical Assay Issue: No/Weak Inhibition Q1->Biochem Biochemical Cellular Cellular Assay Issue: No/Weak Effect or Toxicity Q1->Cellular Cellular B1 Check Inhibitor Concentration & Solubility Biochem->B1 C1 Assess Cellular Uptake/Efflux Cellular->C1 B2 Verify Enzyme Activity B1->B2 B3 Optimize Assay Conditions B2->B3 End Resolution B3->End C2 Evaluate Timepoint & Assay Sensitivity C1->C2 C3 Consider Off-Target Effects & Controls C2->C3 C3->End

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: Optimizing Brr2 Inhibitor Treatments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for a specific compound named "Brr2-IN-2" did not yield results in the available literature. This guide has been developed to address the broader topic of improving the efficiency of Brr2 inhibitor treatments in a research setting, based on published data for known Brr2 inhibitors and the regulatory mechanisms of the Brr2 helicase.

Frequently Asked Questions (FAQs)

Q1: What is Brr2 and why is it a target for drug development?

Brr2 (Bad response to refrigeration 2) is an essential RNA helicase that is a core component of the spliceosome, the cellular machinery responsible for pre-mRNA splicing.[1][2][3] Specifically, Brr2 uses the energy from ATP hydrolysis to unwind the U4/U6 snRNA duplex, a critical and irreversible step for the catalytic activation of the spliceosome.[3][4][5] Given its crucial role in this fundamental process, aberrant Brr2 activity or regulation is linked to diseases, including Retinitis Pigmentosa.[1][4][6] Inhibiting Brr2 offers a potential therapeutic strategy for cancers or other diseases with dysregulated splicing.[7]

Q2: What are the known mechanisms of Brr2 inhibition?

Brr2 can be inhibited through several mechanisms:

  • Allosteric Inhibition: Small molecules can bind to an allosteric site located between Brr2's N-terminal and C-terminal helicase cassettes, preventing the conformational changes necessary for its activity.[3][8][9] The known inhibitor C9 (also referred to as compound 9) functions via this mechanism.[3][7]

  • Competitive Inhibition (RNA-Binding Site): Some inhibitors bind directly to the RNA-binding tunnel within the active N-terminal helicase cassette, physically blocking the U4/U6 substrate from entering.[3][8][9]

  • Natural Protein-Mediated Inhibition: The spliceosomal protein Prp8 can naturally regulate Brr2. Its Jab1 domain can insert a C-terminal tail into the Brr2 RNA-binding tunnel, acting as a reversible inhibitor by competing with the RNA substrate.[2][6][10]

Q3: What are the primary assays used to measure Brr2 inhibition?

The most common assays are:

  • RNA-dependent ATPase Assay: Measures the ability of an inhibitor to block Brr2's hydrolysis of ATP, which is dependent on the presence of an RNA substrate. This is often used for high-throughput screening (HTS).[3][7]

  • Helicase (U4/U6 Unwinding) Assay: Directly measures the unwinding of a model U4/U6 RNA duplex. This assay confirms that inhibition of ATPase activity translates to the functional inhibition of RNA unwinding.[4]

  • RNA Binding Assay: Assays like the Electrophoretic Mobility Shift Assay (EMSA) can determine if an inhibitor prevents Brr2 from binding to its RNA substrate.[7]

  • In Vitro Splicing Assay: Uses cell nuclear extracts (e.g., from HeLa cells) to assess the inhibitor's effect on the entire splicing process of a pre-mRNA transcript.[7]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with Brr2 inhibitors.

Issue 1: Low or no potency of the inhibitor in an in vitro ATPase/helicase assay.

Potential Cause Troubleshooting Step Rationale
Suboptimal ATP Concentration Titrate ATP concentration in your assay. Ensure it is not excessively high, which could outcompete certain types of inhibitors.Brr2 is an ATPase. For ATP-competitive or allosteric inhibitors, efficacy can be highly sensitive to substrate concentration.
Incorrect Brr2 Protein Construct Use a well-characterized Brr2 construct. The tandem helicase cassettes are crucial for proper function and regulation. While only the N-terminal cassette is active, the C-terminal cassette plays a key regulatory role.[5][11]Truncated or improperly folded protein may not be sensitive to allosteric inhibitors that bind at the interface of the two cassettes.[3]
Absence of Regulatory Factors Consider adding the C-terminal domain of Prp8 (specifically the Jab1 domain without its inhibitory tail, known as Jab1ΔC) to the assay.The Prp8 Jab1 domain can significantly stimulate Brr2's helicase activity.[6][12] An inhibitor's effect may be more pronounced on a more active enzyme.
RNA Substrate Issues Verify the integrity and proper annealing of your U4/U6 model duplex. Use native PAGE to confirm duplex formation.Brr2 activity is RNA-dependent. Degraded or improperly formed RNA substrates will lead to low basal activity, making it difficult to measure inhibition.

Issue 2: Inhibitor is potent in biochemical assays but shows low efficacy in cell-based splicing assays.

Potential Cause Troubleshooting Step Rationale
Poor Cell Permeability Assess compound permeability using standard assays (e.g., PAMPA). If low, consider chemical modification of the inhibitor to improve physicochemical properties.The compound must reach its intracellular target, the spliceosome, which resides in the nucleus.
Compound Efflux Co-treat with known efflux pump inhibitors to see if the potency of your Brr2 inhibitor increases.The compound may be actively transported out of the cell by multidrug resistance (MDR) pumps.
Off-Target Effects Perform a selectivity screen against other RNA helicases or ATPases to identify potential off-target activities that may confound the cellular phenotype.The observed cellular effect might be a composite of on-target Brr2 inhibition and other, unintended interactions. The allosteric inhibitor C9 was found to be more selective than inhibitors targeting the RNA-binding site.[3][8]
High Intracellular ATP Cellular ATP concentrations are typically in the millimolar range, much higher than those used in many biochemical assays.This can lead to a potency drop for ATP-competitive inhibitors. This is a key advantage of non-ATP competitive allosteric inhibitors.

Quantitative Data Summary

Table 1: In Vitro Activity of Brr2 Inhibitor C9 Data is for the potent, allosteric inhibitor discovered and optimized from initial screening hits.[3][7]

Assay TypeTargetIC₅₀ (µM)Notes
ATPase ActivityRecombinant human Brr2 (catalytic core)1.8Allosteric, non-competitive with ATP or RNA.[7]
RNA Binding (EMSA)Brr2 binding to U4 snRNA2.3Demonstrates interference with substrate interaction.[7]
In Vitro SplicingHeLa Cell Nuclear Extract~5.0Concentration at which formation of mature mRNA is reduced by 75%.[7]

Key Experimental Protocols

Protocol 1: Brr2 RNA-Dependent ATPase Assay

This protocol is based on methods used for high-throughput screening of Brr2 inhibitors.[3][7]

  • Reagents:

    • Purified recombinant human Brr2 protein.

    • Assay Buffer: 20 mM HEPES (pH 7.5), 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100.

    • RNA Substrate: Poly(A) RNA or a specific U4/U6 duplex.

    • ATP.

    • Test compound (inhibitor) dissolved in DMSO.

    • ATP detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Add 2 µL of test compound at various concentrations to a 384-well plate.

    • Add 10 µL of Brr2 enzyme and RNA substrate solution in assay buffer to each well.

    • Incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the reaction by adding 10 µL of ATP solution. Final concentrations should be optimized (e.g., 10 nM Brr2, 10 µg/mL Poly(A), 100 µM ATP).

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction and measure the amount of ADP produced using an appropriate detection reagent according to the manufacturer's instructions.

    • Calculate the percentage of inhibition relative to DMSO controls and determine the IC₅₀ value.

Protocol 2: Gel-Based Helicase (U4/U6 Unwinding) Assay

This protocol directly measures the enzymatic activity of Brr2 on its primary substrate.[4][12]

  • Substrate Preparation:

    • Synthesize U4 and U6 model RNA oligonucleotides.

    • Dephosphorylate the 5' end of the U4 strand using Calf Intestinal Phosphatase (CIP).

    • Radiolabel the 5' end of the U4 strand with [γ-³²P]ATP using T4 Polynucleotide Kinase (PNK).

    • Anneal the labeled U4 strand with an excess of the unlabeled U6 strand to form the U4/U6 duplex. Purify the duplex using native PAGE.

  • Unwinding Reaction:

    • Prepare reaction mix: Helicase Buffer (e.g., 15 mM HEPES pH 7.9, 400 mM NaCl), purified Brr2 protein, and test inhibitor at desired concentrations.

    • Pre-incubate the mix for 10 minutes at 30°C.

    • Initiate the reaction by adding the ³²P-labeled U4/U6 duplex and ATP/MgCl₂.

    • Incubate at 30°C. Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 min).

    • Stop the reaction by adding a stop buffer containing EDTA and a loading dye.

  • Analysis:

    • Separate the reaction products (unwound single-stranded U4 vs. intact U4/U6 duplex) on a native polyacrylamide gel.

    • Dry the gel and expose it to a phosphor screen.

    • Quantify the bands corresponding to the duplex and the single strand to determine the percentage of unwound substrate over time.

Visualizations

Brr2_Regulation_Pathway cluster_inputs Inputs / Regulators cluster_outputs Outputs / Consequences ATP ATP Brr2 Brr2 Helicase ATP->Brr2 Provides Energy U4U6 U4/U6 RNA Duplex (Substrate) U4U6->Brr2 Binds as Substrate Prp8_Jab1 Prp8-Jab1 Domain Prp8_Jab1->Brr2 Activates* Prp8_RH Prp8-RH Domain Prp8_RH->Brr2 Inhibits (Substrate Competition) Inhibitor Allosteric Inhibitor (e.g., C9) Inhibitor->Brr2 Inhibits Allosterically Inhibition Splicing Inhibition Inhibitor->Inhibition U4_U6_sep U4 + U6 snRNAs (Unwound) Brr2->U4_U6_sep Unwinds ADP ADP + Pi Brr2->ADP Hydrolyzes ATP Brr2->Inhibition Target of Activation Spliceosome Activation U4_U6_sep->Activation

Caption: Regulatory network for Brr2 helicase activity.

Inhibitor_Screening_Workflow start Start: Compound Library hts Primary Screen: High-Throughput ATPase Assay start->hts hits Identify Initial Hits (e.g., Compounds 3 & 12) hts->hits secondary Secondary Assays (Hit Confirmation & Characterization) hits->secondary helicase Helicase (U4/U6 Unwinding) Assay secondary->helicase binding RNA Binding (EMSA) Assay secondary->binding selectivity Selectivity Profiling (vs. other helicases) secondary->selectivity cellular Cellular Assays (Lead Validation) helicase->cellular binding->cellular selectivity->cellular splicing In Vitro Splicing Assay (HeLa Nuclear Extract) cellular->splicing proliferation Cancer Cell Proliferation Assay cellular->proliferation end Validated Lead Compound (e.g., C9) splicing->end proliferation->end

Caption: Experimental workflow for Brr2 inhibitor discovery.

Troubleshooting_Logic start Problem: Low Inhibitor Potency in vitro q_atp Is ATP concentration optimized? start->q_atp a_atp_yes Yes q_atp->a_atp_yes a_atp_no No q_atp->a_atp_no q_protein Is protein construct full-length & validated? a_atp_yes->q_protein s_atp Action: Titrate ATP. High [ATP] can compete with inhibitor. a_atp_no->s_atp s_atp->q_protein a_protein_yes Yes q_protein->a_protein_yes a_protein_no No q_protein->a_protein_no q_rna Is RNA substrate quality confirmed? a_protein_yes->q_rna s_protein Action: Use full-length or well-characterized construct. Allosteric sites may be absent in truncations. a_protein_no->s_protein s_protein->q_rna a_rna_yes Yes q_rna->a_rna_yes a_rna_no No q_rna->a_rna_no end Consider advanced issues: - Inhibitor solubility - Presence of activators (Prp8) a_rna_yes->end s_rna Action: Check RNA integrity and duplex annealing via native PAGE. a_rna_no->s_rna s_rna->end

Caption: Troubleshooting logic for low Brr2 inhibitor efficacy.

References

Technical Support Center: Brr2-IN-2 and Brr2 Helicase Inhibitor Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed experimental data and protocols specifically for Brr2-IN-2 (also known as Compound 30) are not extensively available in public scientific literature. This guide provides general protocols and troubleshooting advice for experiments with Brr2 inhibitors based on available information for other compounds targeting Brr2 and general best practices for small molecule inhibitors. The provided information should be adapted and optimized for your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known activity?

This compound, also referred to as Compound 30, is a small molecule inhibitor of the Brr2 helicase. Its primary reported activity is the inhibition of Brr2's ATPase function, with an IC50 value of 42 nM.

Q2: What is the mechanism of action of Brr2 and how do inhibitors like this compound affect its function?

Brr2 is an essential RNA helicase that functions as a core component of the spliceosome, the cellular machinery responsible for pre-mRNA splicing.[1][2][3] Its main role is to unwind the U4/U6 snRNA duplex, a critical step for the activation of the spliceosome.[2][3] By hydrolyzing ATP, Brr2 provides the energy for this and other conformational rearrangements within the spliceosome.[1]

Inhibitors of Brr2, such as this compound, are designed to interfere with its enzymatic activity. Based on the available data, this compound directly inhibits the ATPase activity of Brr2. This inhibition prevents the necessary conformational changes in the spliceosome, ultimately blocking the splicing process.

Q3: What are the potential therapeutic applications of Brr2 inhibitors?

The spliceosome is a target of interest for cancer therapy, as many cancers exhibit altered splicing patterns. By inhibiting Brr2, it may be possible to disrupt the splicing process in cancer cells, leading to cell death or growth arrest. Additionally, mutations in Brr2 are linked to diseases like Retinitis Pigmentosa, suggesting that modulating Brr2 activity could have therapeutic benefits in other contexts.[4]

Brr2 Signaling and Inhibition Pathway

Caption: Role of Brr2 in the spliceosome and its inhibition by this compound.

Troubleshooting Guide for Brr2 Inhibitor Experiments

This guide addresses common issues that may arise during in vitro and cell-based assays with Brr2 inhibitors.

Issue Possible Cause(s) Suggested Solution(s)
Inconsistent IC50 values in biochemical assays (ATPase/Helicase) - Compound instability: The inhibitor may be degrading in the assay buffer.- Perform a time-course experiment to assess compound stability in the assay buffer. - Prepare fresh stock solutions for each experiment.
- Compound aggregation: At higher concentrations, the inhibitor may form aggregates, leading to non-specific inhibition.- Include a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. - Visually inspect solutions for precipitation.
- Variability in enzyme activity: The specific activity of the recombinant Brr2 protein may vary between batches.- Use a consistent source and batch of Brr2. - Always include a positive control with a known inhibitor.
Low or no activity in cell-based assays - Poor cell permeability: The inhibitor may not be efficiently crossing the cell membrane.- If possible, use cell lines with known expression of influx/efflux transporters. - Increase incubation time to allow for sufficient uptake.
- Compound instability in cell culture media: The inhibitor may be degrading or being metabolized.[5]- Assess the stability of the inhibitor in your specific cell culture medium over the time course of your experiment using techniques like HPLC-MS.[6]
- High protein binding in serum: The inhibitor may be binding to proteins in the fetal bovine serum (FBS), reducing its effective concentration.- Perform experiments in serum-free or low-serum conditions, if tolerated by the cells. - Determine the extent of serum protein binding.
High cytotoxicity observed at expected effective concentrations - Off-target effects: The inhibitor may be affecting other essential cellular targets.[7][8][9]- Use a lower concentration of the inhibitor in combination with other treatments. - Test the inhibitor in a panel of cell lines to identify sensitive and resistant lines. - If available, use a structurally related but inactive analog as a negative control.
- Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.- Ensure the final DMSO concentration is typically below 0.5%, and ideally below 0.1%.[10] - Include a vehicle control with the same solvent concentration in all experiments.
Precipitation of the inhibitor in aqueous solutions - Poor aqueous solubility: Many small molecule inhibitors have low solubility in aqueous buffers.[11][12][13]- Prepare a high-concentration stock solution in 100% DMSO and dilute it into the final aqueous buffer just before use. - Test alternative solvents like ethanol (B145695) or DMF for stock solutions. - For cell-based assays, ensure the final solvent concentration is non-toxic.

Experimental Protocols (General)

General Brr2 ATPase Assay Protocol

This protocol is a general guideline for measuring the ATPase activity of Brr2 and the effect of inhibitors.

ATPase_Workflow General Workflow for Brr2 ATPase Assay Prepare Reagents Prepare Reagents Incubate Brr2 with Inhibitor Incubate Brr2 with Inhibitor Prepare Reagents->Incubate Brr2 with Inhibitor 1. Mix Brr2, buffer, and inhibitor (e.g., this compound) Initiate Reaction with ATP Initiate Reaction with ATP Incubate Brr2 with Inhibitor->Initiate Reaction with ATP 2. Pre-incubate Quench Reaction Quench Reaction Initiate Reaction with ATP->Quench Reaction 3. Incubate at 37°C for a defined time Detect Inorganic Phosphate (B84403) Detect Inorganic Phosphate Quench Reaction->Detect Inorganic Phosphate 4. Stop reaction (e.g., with EDTA) Data Analysis Data Analysis Detect Inorganic Phosphate->Data Analysis 5. Use a phosphate detection reagent (e.g., Malachite Green)

Caption: A generalized workflow for a Brr2 ATPase inhibition assay.

Materials:

  • Recombinant Brr2 protein

  • This compound or other inhibitor (stock solution in DMSO)

  • ATPase assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)

  • ATP solution

  • Inorganic phosphate detection reagent (e.g., Malachite Green-based reagent)

  • 96-well microplate

Procedure:

  • Prepare serial dilutions of this compound in ATPase assay buffer.

  • In a 96-well plate, add the diluted inhibitor and recombinant Brr2 protein. Include a vehicle control (DMSO) and a no-enzyme control.

  • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding a solution of ATP to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Stop the reaction by adding a quenching solution (e.g., EDTA).

  • Add the inorganic phosphate detection reagent to each well and incubate as per the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

General Brr2 Helicase Assay Protocol

This protocol provides a general method for assessing the RNA unwinding activity of Brr2.

Materials:

  • Recombinant Brr2 protein

  • This compound or other inhibitor

  • Helicase assay buffer (similar to ATPase buffer)

  • Radiolabeled or fluorescently labeled RNA duplex substrate (e.g., U4/U6 duplex)

  • ATP solution

  • Stop buffer (containing EDTA and a denaturing agent)

  • Native polyacrylamide gel

Procedure:

  • Prepare the reaction mixtures containing helicase assay buffer, Brr2 protein, and varying concentrations of the inhibitor.

  • Add the labeled RNA duplex substrate to the reaction mixtures.

  • Pre-incubate at 30°C for 10-15 minutes.

  • Initiate the unwinding reaction by adding ATP.

  • Incubate at 30°C for a specific time.

  • Terminate the reactions by adding stop buffer.

  • Resolve the unwound single-stranded RNA from the duplex RNA on a native polyacrylamide gel.

  • Visualize the RNA bands (e.g., by autoradiography or fluorescence imaging) and quantify the amount of unwound substrate.

Troubleshooting Logic for Brr2 Inhibitor Experiments

Troubleshooting_Logic Troubleshooting Decision Tree for Brr2 Inhibitor Assays Start Unexpected Result Biochem_vs_Cell Issue in Biochemical or Cell-based Assay? Start->Biochem_vs_Cell Biochem_Issue Inconsistent IC50 or No Inhibition? Biochem_vs_Cell->Biochem_Issue Biochemical Cell_Issue Low Potency or High Toxicity? Biochem_vs_Cell->Cell_Issue Cell-based Check_Solubility Check Compound Solubility & Aggregation Biochem_Issue->Check_Solubility Yes Check_Stability Check Compound Stability Biochem_Issue->Check_Stability No Check_Permeability Assess Cell Permeability Cell_Issue->Check_Permeability Low Potency Assess_Off_Target Investigate Off-Target Effects Cell_Issue->Assess_Off_Target High Toxicity Optimize_Assay Optimize Assay Conditions Check_Solubility->Optimize_Assay Validate_Enzyme Validate Enzyme Activity Check_Stability->Validate_Enzyme Validate_Enzyme->Optimize_Assay Check_Metabolism Evaluate Compound Metabolism Check_Permeability->Check_Metabolism Redesign_Experiment Redesign Cellular Experiment Check_Metabolism->Redesign_Experiment Assess_Off_Target->Redesign_Experiment

Caption: A decision tree to guide troubleshooting for common issues in Brr2 inhibitor experiments.

References

Technical Support Center: Assessing the Cellular Uptake of Brr2-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Brr2-IN-2, a novel small molecule inhibitor of the Brr2 RNA helicase. The information is designed to assist researchers, scientists, and drug development professionals in accurately assessing the cellular uptake of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an inhibitor of the Brr2 RNA helicase, a key component of the spliceosome. Brr2 is essential for the catalytic activation of the spliceosome, where it unwinds the U4/U6 small nuclear RNA (snRNA) duplex.[1][2][3] By inhibiting Brr2, this compound is expected to disrupt pre-mRNA splicing, leading to downstream effects on gene expression. The activity of Brr2 is tightly regulated within the cell by various intra- and inter-molecular mechanisms to ensure splicing fidelity.[1][2][4]

Q2: What are the common methods to quantify the intracellular concentration of this compound?

A2: The most common and accurate method for quantifying the intracellular concentration of small molecule inhibitors like this compound is Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). Other methods that can be employed, depending on the properties of the inhibitor, include High-Performance Liquid Chromatography (HPLC) with UV detection, fluorescence microscopy if the compound is fluorescent, or flow cytometry.[5][6]

Q3: How can I be sure I am measuring intracellular this compound and not just compound bound to the cell surface?

A3: This is a critical consideration. To distinguish between intracellular and membrane-bound compounds, it is essential to include stringent washing steps after incubating the cells with this compound. Washing with ice-cold phosphate-buffered saline (PBS) helps to remove non-specifically bound molecules. Additionally, performing control experiments at 4°C can help assess the contribution of passive membrane binding, as active transport processes are significantly reduced at this temperature.[6][7]

Q4: My measured intracellular concentration of this compound is consistently low. What are the potential reasons?

A4: Low intracellular accumulation can be due to several factors:

  • Poor membrane permeability: The physicochemical properties of this compound may limit its ability to cross the cell membrane.

  • Efflux pump activity: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.

  • Compound instability: this compound may be unstable in the cell culture medium or rapidly metabolized by the cells.

  • Protein binding: High binding to serum proteins in the culture medium can reduce the free fraction of the compound available for cellular uptake.[5][6]

Q5: Conversely, what could lead to an overestimation of the intracellular concentration?

A5: Overestimation can result from:

  • Inadequate washing: Insufficient removal of the extracellular compound can lead to artificially high readings.

  • Non-specific binding: The inhibitor may bind non-specifically to the cell culture plate or extracellular matrix.[5][6]

  • Inefficient cell lysis: Incomplete cell lysis can lead to a lower measured cell number, thus artificially inflating the calculated concentration per cell.

Troubleshooting Guides

This section provides structured guidance for common issues encountered during the assessment of this compound cellular uptake.

Issue 1: High Variability in Replicate Samples
Potential Cause Troubleshooting Step
Inconsistent cell seedingEnsure a homogenous cell suspension and accurate cell counting before seeding. Allow cells to adhere and reach the desired confluency before starting the experiment.
Incomplete removal of mediumAspirate the medium completely and consistently from all wells before washing and cell lysis.
Inefficient or variable cell lysisOptimize the lysis buffer and procedure. Ensure complete cell detachment and membrane disruption. Visually inspect wells under a microscope to confirm lysis.
Pipetting errorsCalibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Issue 2: Low Signal or Inability to Detect Intracellular this compound
Potential Cause Troubleshooting Step
Suboptimal extraction solventTest a panel of organic solvents (e.g., acetonitrile, methanol, or a mixture) to determine the most efficient solvent for extracting this compound from the cell lysate.[5][6]
Insufficient incubation timePerform a time-course experiment (e.g., 0.5, 1, 2, 4, 8 hours) to determine the optimal incubation time for maximal uptake.
Low compound concentrationIncrease the concentration of this compound in the incubation medium. Be mindful of potential cytotoxicity at higher concentrations.
Rapid efflux of the compoundCo-incubate with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp) to see if intracellular accumulation increases.
Issue 3: Poor Correlation Between Cellular Uptake and Biological Activity
Potential Cause Troubleshooting Step
Off-target effectsThe observed biological activity may not be solely due to Brr2 inhibition. Perform target engagement assays to confirm this compound is binding to its intended target within the cell.
Subcellular localizationThe compound may accumulate in a cellular compartment where Brr2 is not active. Use imaging techniques (e.g., fluorescence microscopy with a fluorescent analog of this compound) to determine its subcellular distribution.
Active metabolitesThis compound may be metabolized into a more or less active compound. Analyze cell lysates by LC-MS/MS to identify potential metabolites.

Experimental Protocols

Protocol 1: Quantification of Intracellular this compound using LC-MS/MS
  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Compound Incubation: On the day of the experiment, remove the culture medium and add fresh medium containing the desired concentration of this compound. Incubate for the desired time at 37°C. Include a vehicle control (e.g., DMSO).

  • Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS.

  • Cell Lysis and Extraction:

    • Add a known volume of a suitable organic solvent (e.g., 80% methanol) to each well to lyse the cells and extract the compound.

    • Scrape the cells and transfer the cell lysate/extract to a microcentrifuge tube.

  • Protein Precipitation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new tube and analyze by a validated LC-MS/MS method to quantify the concentration of this compound.

  • Cell Number Determination: In a parallel set of wells treated identically, detach the cells (e.g., with trypsin) and count the cell number using a hemocytometer or an automated cell counter.

  • Data Normalization: Express the intracellular concentration as the amount of this compound per million cells.

Protocol 2: Assessing Non-Specific Binding
  • 4°C Incubation: Perform the cellular uptake experiment as described in Protocol 1, but conduct the incubation step at 4°C instead of 37°C.[6]

  • Comparison: Compare the amount of compound detected at 4°C to that at 37°C. The amount detected at 4°C is indicative of non-specific binding to the cell surface and the culture plate.

Visualizations

Brr2_Signaling_Pathway cluster_spliceosome Spliceosome Cycle Pre_mRNA Pre-mRNA Spliceosome_Assembly Spliceosome Assembly Pre_mRNA->Spliceosome_Assembly Precatalytic_Spliceosome Pre-catalytic Spliceosome (B complex) Spliceosome_Assembly->Precatalytic_Spliceosome Active_Spliceosome Active Spliceosome (Bact complex) Precatalytic_Spliceosome->Active_Spliceosome Brr2-mediated U4/U6 unwinding Splicing_Catalysis Splicing Catalysis Active_Spliceosome->Splicing_Catalysis Mature_mRNA Mature mRNA Splicing_Catalysis->Mature_mRNA Lariat_Intron Lariat Intron Splicing_Catalysis->Lariat_Intron Spliceosome_Disassembly Spliceosome Disassembly Splicing_Catalysis->Spliceosome_Disassembly Brr2_IN_2 This compound Brr2 Brr2 Helicase Brr2_IN_2->Brr2 Brr2->Precatalytic_Spliceosome Activation Step

Caption: Role of Brr2 in the spliceosome cycle and the inhibitory action of this compound.

Cellular_Uptake_Workflow Start Start: Seed Cells Incubate Incubate with this compound Start->Incubate Wash Wash with Cold PBS (3x) Incubate->Wash Lyse Lyse Cells & Extract Compound Wash->Lyse Count Count Cells (Parallel Plate) Wash->Count Separate Separate Supernatant (Centrifugation) Lyse->Separate Analyze Analyze by LC-MS/MS Separate->Analyze Normalize Normalize Data Analyze->Normalize Count->Normalize End End: Intracellular Concentration Normalize->End

Caption: Experimental workflow for quantifying the cellular uptake of this compound.

References

How to control for secondary effects of Brr2-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Brr2-IN-2, a small molecule inhibitor of the RNA helicase Brr2. The information provided here will help users control for potential secondary effects and ensure the rigorous interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is part of a class of spiro[indole-3,2'-pyrrolidin]-2(1H)-one based inhibitors that target the RNA helicase Brr2.[1][2] Brr2 is an essential component of the spliceosome, responsible for unwinding the U4/U6 snRNA duplex, a critical step for the catalytic activation of the spliceosome.[1][3][4] this compound and its analogs inhibit the ATPase activity of Brr2, which in turn prevents the helicase from unwinding its RNA substrate, thereby blocking spliceosome activation.[1][2]

Q2: What are the potential secondary or off-target effects of this compound?

A2: As with any small molecule inhibitor, there is a potential for off-target effects. The primary screen for the chemical series of this compound focused on ATPase inhibition.[1][2] While potent against Brr2, it is crucial to experimentally verify its specificity in your system. Potential off-target effects could include the inhibition of other ATP-dependent enzymes, particularly other RNA helicases with structurally similar ATP-binding sites. For a related allosteric class of Brr2 inhibitors, selectivity was demonstrated against several other helicases, suggesting a good starting point for specificity.[3] However, comprehensive profiling for each specific compound, like this compound, is recommended.

Q3: How can I be sure that the observed phenotype in my experiment is due to the inhibition of Brr2?

A3: Attributing an observed phenotype to the specific inhibition of Brr2 requires a series of control experiments. The use of a structurally related but inactive compound as a negative control is highly recommended. For another Brr2 inhibitor, TP-061, a specific enantiomer (TP-061N) was identified as an ideal negative control with significantly lower activity. While a specific inactive analog for this compound is not commercially available, comparing its effects to a structurally distinct Brr2 inhibitor can strengthen the evidence for on-target activity. Additionally, performing rescue experiments by overexpressing a resistant Brr2 mutant, if available, can provide strong evidence for on-target engagement.

Q4: What are the expected downstream cellular consequences of Brr2 inhibition?

A4: Inhibition of Brr2's helicase activity is expected to block the activation of the spliceosome.[1][3] This leads to an accumulation of pre-catalytic spliceosomal complexes (B complex) and a reduction in the formation of mature mRNA.[5] Consequently, global changes in pre-mRNA splicing, including intron retention and exon skipping, are anticipated.[6] These splicing defects can lead to altered protein expression and downstream cellular phenotypes such as cell proliferation inhibition.[5]

Troubleshooting Guides

Problem 1: Inconsistent or weaker than expected activity of this compound.
  • Possible Cause: Compound instability or insolubility.

    • Solution: Ensure proper storage of this compound, protected from light. Prepare fresh stock solutions in a suitable solvent like DMSO. When diluting into aqueous buffers for assays, ensure the final DMSO concentration is low (typically <0.5%) to avoid precipitation and solvent-induced artifacts. Solubility issues can be addressed by using formulation strategies such as the inclusion of co-solvents like PEG300 and surfactants like Tween-80, as suggested for similar compounds.[5]

  • Possible Cause: Degradation of the compound in cell culture media.

    • Solution: Assess the stability of this compound in your specific cell culture media over the time course of your experiment. This can be done by incubating the compound in media, collecting samples at different time points, and analyzing its concentration and integrity by LC-MS.

Problem 2: Observing a cellular phenotype, but unsure if it is a direct result of Brr2 inhibition.
  • Possible Cause: The observed effect is a secondary consequence of broader cellular stress or an off-target effect.

    • Solution: Implement a multi-pronged approach to validate on-target activity.

      • Use a Negative Control: If an inactive analog of this compound is not available, use a structurally unrelated compound with a different mechanism of action that produces a similar phenotype as a positive control for the downstream effect, but not for the direct inhibition of Brr2.

      • Orthogonal Inhibitor: Use a different, well-characterized Brr2 inhibitor with a distinct chemical scaffold (e.g., an allosteric inhibitor like Brr2 inhibitor C9).[3][5][7] If both inhibitors produce the same specific molecular phenotype (e.g., accumulation of pre-mRNA for a specific set of genes), it is more likely to be an on-target effect.

      • Biochemical Validation: Directly measure the effect of this compound on Brr2's enzymatic activity using in vitro ATPase or helicase assays with purified components. This confirms direct target engagement.

      • Cellular Target Engagement: Use techniques like cellular thermal shift assay (CETSA) to confirm that this compound binds to Brr2 in a cellular context.

      • Rescue Experiments: If a Brr2 mutant resistant to this compound is known or can be generated, expressing this mutant in cells should rescue the phenotype caused by the inhibitor.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative Brr2 inhibitors. Note that "this compound (Compound 30)" is part of the spiro[indole-3,2'-pyrrolidin]-2(1H)-one series, and its activity is expected to be in a similar range to the potent analogs from that class (e.g., compounds 32a and 33a).[1][2]

Compound NameTargetAssay TypeIC50Reference
This compound (Compound 30) Brr2ATPase42 nMMedChemExpress
Compound 32a Brr2ATPase< 3.9 nM[1]
Brr2Helicase0.28 µM[1]
Compound 33a Brr2ATPase< 3.9 nM[1]
Brr2Helicase0.23 µM[1]
Brr2 inhibitor C9 Brr2ATPase1.8 µM[5]
Brr2HelicasePotent Inhibition[3]
TP-061 Brr2ATPase21 nMSGC
Brr2Helicase480 nMSGC
TP-061N (Negative Control) Brr2ATPase84 µMSGC

Experimental Protocols

Protocol 1: In Vitro Brr2 ATPase Activity Assay

This assay measures the ATP hydrolysis activity of Brr2 in the presence of RNA, which is inhibited by this compound.

Materials:

  • Recombinant human Brr2 protein

  • U4/U6 snRNA duplex

  • ATP

  • This compound and control compounds

  • Assay buffer (e.g., 20 mM HEPES-KOH pH 7.5, 150 mM KCl, 1.5 mM MgCl2, 0.5 mM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

Procedure:

  • Prepare a reaction mixture containing Brr2 protein and U4/U6 snRNA duplex in the assay buffer.

  • Add serial dilutions of this compound or control compounds (including a DMSO vehicle control) to the reaction mixture and incubate for a specified pre-incubation time (e.g., 15 minutes at room temperature).

  • Initiate the reaction by adding ATP.

  • Allow the reaction to proceed for a time that ensures linear product formation (e.g., 30-60 minutes at 30°C).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: In Vitro Brr2 Helicase (RNA Unwinding) Assay

This assay directly measures the ability of Brr2 to unwind a duplex RNA substrate, a function that is dependent on its ATPase activity.

Materials:

  • Recombinant human Brr2 protein

  • Radiolabeled (e.g., 32P) or fluorescently labeled duplex RNA substrate (e.g., U4/U6)

  • ATP

  • This compound and control compounds

  • Helicase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1.5 mM DTT, 0.1 mg/ml BSA, 8% glycerol)

  • Stop buffer (e.g., 40 mM Tris-HCl pH 7.4, 50 mM NaCl, 25 mM EDTA, 1% SDS, 10% glycerol, bromophenol blue, xylene cyanol)

Procedure:

  • Incubate Brr2 protein with the labeled RNA duplex in the helicase assay buffer.

  • Add serial dilutions of this compound or control compounds and pre-incubate.

  • Initiate the unwinding reaction by adding ATP.

  • At various time points, take aliquots of the reaction and quench them with the stop buffer.

  • Resolve the unwound single-stranded RNA from the duplex RNA by native polyacrylamide gel electrophoresis (PAGE).

  • Visualize the RNA species by autoradiography or fluorescence imaging and quantify the amount of unwound product.

  • Determine the effect of this compound on the rate and extent of RNA unwinding.

Protocol 3: Cellular Splicing Reporter Assay

This assay assesses the impact of this compound on splicing activity within a cellular context using a reporter construct.

Materials:

  • Cells stably or transiently expressing a splicing reporter plasmid (e.g., a plasmid containing a gene with an intron, where the splicing of the intron leads to the expression of a reporter protein like GFP or luciferase).

  • This compound and control compounds

  • Cell culture reagents

  • Reagents for quantifying the reporter protein (e.g., fluorescence plate reader, luminometer) or for analyzing RNA (RT-qPCR).

Procedure:

  • Plate the cells expressing the splicing reporter.

  • Treat the cells with a dose-range of this compound or control compounds for a specified duration.

  • Measure the reporter gene expression. A decrease in reporter signal would indicate inhibition of splicing.

  • Alternatively, extract total RNA from the treated cells.

  • Perform RT-qPCR using primers that can distinguish between the spliced and unspliced forms of the reporter mRNA. An increase in the unspliced-to-spliced ratio would indicate splicing inhibition.

Visualizations

Brr2_Signaling_Pathway cluster_spliceosome Spliceosome Activation cluster_inhibition Inhibition by this compound Pre-catalytic Spliceosome (B complex) Pre-catalytic Spliceosome (B complex) Activated Spliceosome (Bact complex) Activated Spliceosome (Bact complex) Pre-catalytic Spliceosome (B complex)->Activated Spliceosome (Bact complex) Activation U4/U6 snRNA duplex U4/U6 snRNA duplex Brr2 Brr2 U4/U6 snRNA duplex->Brr2 ADP_Pi ADP_Pi Brr2->ADP_Pi Unwound U4 and U6 snRNAs Unwound U4 and U6 snRNAs Brr2->Unwound U4 and U6 snRNAs Brr2_inactive Brr2 (inactive) ATP ATP ATP->Brr2 Brr2_IN_2 Brr2_IN_2 Brr2_IN_2->Brr2 Inhibits ATPase activity

Caption: Mechanism of Brr2 action and its inhibition by this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_controls Control Experiments ATPase_Assay Brr2 ATPase Assay (On-target activity) Negative_Control Inactive Analog Control (Specificity) ATPase_Assay->Negative_Control Helicase_Assay Brr2 Helicase Assay (Functional consequence) Selectivity_Panel Helicase Selectivity Panel (Off-target assessment) Splicing_Reporter Splicing Reporter Assay (Cellular efficacy) RNA_Seq RNA-Seq Analysis (Global splicing changes) Splicing_Reporter->RNA_Seq Orthogonal_Inhibitor Orthogonal Brr2 Inhibitor (On-target validation) Splicing_Reporter->Orthogonal_Inhibitor CETSA CETSA (Target engagement) This compound This compound This compound->ATPase_Assay This compound->Helicase_Assay This compound->Selectivity_Panel This compound->Splicing_Reporter This compound->CETSA

Caption: Workflow for validating the effects of this compound.

Troubleshooting_Logic Inconsistent_Results Inconsistent Results Check_Solubility Check Compound Solubility and Stability Inconsistent_Results->Check_Solubility Validate_On_Target Validate On-Target Effect Inconsistent_Results->Validate_On_Target Refine_Protocol Refine Protocol Check_Solubility->Refine_Protocol Use_Controls Use Negative and Orthogonal Controls Validate_On_Target->Use_Controls Biochemical_Validation Perform Biochemical Validation Assays Validate_On_Target->Biochemical_Validation Cellular_Engagement Confirm Cellular Target Engagement Validate_On_Target->Cellular_Engagement Confirm_Phenotype Confirm On-Target Phenotype Use_Controls->Confirm_Phenotype Biochemical_Validation->Confirm_Phenotype Cellular_Engagement->Confirm_Phenotype

Caption: Troubleshooting logic for experiments with this compound.

References

Validation & Comparative

A Head-to-Head Comparison of Brr2 Inhibitors: Brr2-IN-2 vs. C9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spliceosomal RNA helicase Brr2 is a critical enzyme in the pre-mRNA splicing process, making it an attractive target for therapeutic intervention in diseases characterized by splicing dysregulation, such as certain cancers and retinitis pigmentosa. This guide provides a detailed comparison of two prominent Brr2 inhibitors, Brr2-IN-2 and C9, offering a comprehensive overview of their performance based on available experimental data.

Performance Comparison

This compound and C9 are both potent inhibitors of Brr2, yet they exhibit distinct profiles in terms of potency and mechanism of action. This compound demonstrates significantly greater potency in inhibiting the ATPase activity of Brr2 compared to C9.

ParameterThis compoundC9
Target Brr2 HelicaseBrr2 Helicase
Mechanism of Action Not specifiedAllosteric inhibitor
Brr2 ATPase Activity IC50 42 nM1.8 µM
Brr2-U4 snRNA Binding IC50 Data not available2.3 µM
Effect on pre-mRNA Splicing Data not availableInhibits pre-mRNA splicing in HeLa cell nuclear extracts

Mechanism of Action and Cellular Effects

C9 has been characterized as an allosteric inhibitor of Brr2.[1] It binds to a site distinct from the ATP and RNA binding pockets, effectively locking the enzyme in an inactive conformation. This allosteric inhibition translates to the disruption of Brr2's interaction with its U4 snRNA substrate and a subsequent block in pre-mRNA splicing, as observed in in vitro splicing assays.[1] Furthermore, C9 has been shown to inhibit the proliferation of cancer cell lines with dysregulated splicing.[1]

While the specific mechanism of action for This compound is not as extensively detailed in the available literature, its remarkably low IC50 value for ATPase inhibition suggests a highly efficient disruption of the enzyme's catalytic cycle.

Signaling Pathway of Brr2 in Spliceosome Activation

Brr2 plays a pivotal role in the activation of the spliceosome by unwinding the U4/U6 di-snRNA duplex. This ATP-dependent step is a prerequisite for the formation of the spliceosome's catalytic core. The activity of Brr2 is tightly regulated, notably by the Prp8 protein, which can both inhibit and activate the helicase at different stages of the splicing cycle.

Brr2_Signaling_Pathway cluster_pre_activation Spliceosome Assembly cluster_activation Spliceosome Activation cluster_inhibition Inhibition Pre-spliceosome Pre-spliceosome U4/U6.U5 tri-snRNP U4/U6.U5 tri-snRNP Pre-spliceosome->U4/U6.U5 tri-snRNP Recruitment Brr2 Brr2 U4/U6.U5 tri-snRNP->Brr2 Brr2 is part of tri-snRNP U4/U6 duplex U4/U6 duplex Brr2->U4/U6 duplex ATP-dependent unwinding Active Spliceosome Active Spliceosome U4/U6 duplex->Active Spliceosome Prp8 Prp8 Prp8->Brr2 Regulation This compound This compound This compound->Brr2 Potent Inhibition C9 C9 C9->Brr2 Allosteric Inhibition

Caption: Role of Brr2 in spliceosome activation and points of inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance. Below are generalized protocols for key assays used in the characterization of Brr2 inhibitors.

Brr2 ATPase Activity Assay (Malachite Green-based)

This assay quantifies the ATPase activity of Brr2 by measuring the amount of inorganic phosphate (B84403) released from ATP hydrolysis. The malachite green reagent forms a colored complex with free phosphate, which can be measured spectrophotometrically.

ATPase_Assay_Workflow cluster_workflow ATPase Assay Workflow start Start step1 Incubate Brr2 with inhibitor (this compound or C9) in assay buffer. start->step1 step2 Initiate reaction by adding ATP. step1->step2 step3 Stop the reaction at various time points. step2->step3 step4 Add Malachite Green reagent to each well. step3->step4 step5 Incubate to allow color development. step4->step5 step6 Measure absorbance at ~620 nm. step5->step6 end End step6->end

Caption: Workflow for a Malachite Green-based ATPase assay.

Protocol:

  • Reaction Setup: In a 96-well plate, incubate recombinant Brr2 protein with varying concentrations of the inhibitor (this compound or C9) in an appropriate assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1.5 mM MgCl2, 1 mM DTT) for a defined period at a specified temperature (e.g., 30°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of ATP to a final concentration within the linear range of the assay.

  • Reaction Termination: After a set incubation time, terminate the reaction by adding a stop solution, such as EDTA, which chelates the magnesium ions required for ATP hydrolysis.

  • Color Development: Add the malachite green reagent to the reaction mixture.

  • Measurement: Measure the absorbance of the resulting color complex at approximately 620 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of released phosphate based on a standard curve generated with known phosphate concentrations. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Brr2 Helicase Activity Assay (Gel-based)

This assay directly measures the ability of Brr2 to unwind a duplex RNA substrate, typically a radiolabeled U4/U6 snRNA mimic.

Protocol:

  • Substrate Preparation: Prepare a duplex RNA substrate by annealing a radiolabeled single-stranded RNA (e.g., 32P-labeled U4) to its complementary strand (U6).

  • Reaction Setup: Incubate the purified Brr2 enzyme with varying concentrations of the inhibitor in a helicase assay buffer.

  • Reaction Initiation: Add the radiolabeled duplex RNA substrate to the reaction mixture, followed by ATP to initiate the unwinding reaction.

  • Reaction Termination: After a specific time, stop the reaction by adding a quench buffer containing a proteinase and a high concentration of unlabeled single-stranded RNA to prevent re-annealing.

  • Gel Electrophoresis: Separate the unwound single-stranded RNA from the duplex RNA on a native polyacrylamide gel.

  • Visualization and Quantification: Visualize the radiolabeled RNA using autoradiography or phosphorimaging. Quantify the amount of unwound substrate to determine the percentage of helicase activity and calculate the IC50 value of the inhibitor.

Conclusion

Both this compound and C9 are valuable chemical tools for studying the function of the Brr2 helicase and for exploring its therapeutic potential. The available data clearly indicates that This compound is a significantly more potent inhibitor of Brr2's ATPase activity than C9. C9, on the other hand, has been well-characterized as an allosteric inhibitor with demonstrated effects on in vitro splicing and cancer cell proliferation.

The choice between these inhibitors will depend on the specific research question. For studies requiring maximal potency at the enzymatic level, this compound appears to be the superior choice. For investigations into allosteric inhibition mechanisms and their downstream cellular consequences, C9 provides a well-documented tool. Further head-to-head comparative studies, particularly examining the helicase activity and cellular effects of this compound, are warranted to provide a more complete picture of its pharmacological profile.

References

Brr2-IN-2: A Comparative Guide to its Helicase Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profile of Brr2-IN-2, a representative allosteric inhibitor of the spliceosomal RNA helicase Brr2, against other human helicases. The information presented is based on available experimental data to objectively assess its performance and aid in its application as a specific molecular probe or therapeutic lead. For the purpose of this guide, the well-characterized and selective Brr2 inhibitor C9 will be used as the exemplar for this compound.

Selectivity Profile of Brr2 Inhibitor C9

The selectivity of a small molecule inhibitor is a critical parameter, defining its utility for specific biological investigation and its potential for off-target effects in therapeutic applications. Brr2 inhibitor C9 has been shown to be a highly selective inhibitor of the human Brr2 helicase. Its inhibitory activity has been assessed against a panel of other structurally and functionally related human RNA helicases.

The primary mechanism of action of Brr2 inhibitor C9 is the allosteric inhibition of its ATPase activity, which is essential for its helicase function. The half-maximal inhibitory concentration (IC50) against Brr2 is 1.8 μM.[1] In contrast, at a concentration of 50 μM, Brr2 inhibitor C9 exhibits minimal inhibition (<10%) against other RNA helicases, including DDX3X, DDX5, DHX9, and eIF4AIII, underscoring its high selectivity for Brr2.[1]

Target HelicaseFamilyIC50 (μM)% Inhibition at 50 μM
Brr2 Ski2-like (SF2) 1.8 >90% (estimated)
DDX3XDEAD-box (SF2)>50<10%
DDX5DEAD-box (SF2)>50<10%
DHX9DEAH-box (SF2)>50<10%
eIF4AIIIDEAD-box (SF2)>50<10%

Experimental Protocols

The selectivity of Brr2 inhibitor C9 was determined using a biochemical ATPase activity assay. This assay measures the rate of ATP hydrolysis by the helicase in the presence of a stimulating RNA substrate.

Brr2 ATPase Inhibition Assay

Objective: To determine the concentration-dependent inhibition of the RNA-stimulated ATPase activity of Brr2 and other helicases by a test compound.

Materials:

  • Recombinant human Brr2 protein (catalytic core domain)

  • Recombinant human helicases for counter-screening (e.g., DDX3X, DDX5, DHX9, eIF4AIII)

  • Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, and 0.01% Tween-20.

  • ATP

  • Stimulating RNA (e.g., poly(A) or a specific RNA substrate for the respective helicase)

  • Test compound (Brr2 inhibitor C9) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

  • 384-well plates

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO.

  • Reaction Mixture Preparation: The helicase enzyme is diluted in the assay buffer to the desired concentration. The stimulating RNA is also prepared in the assay buffer.

  • Assay Plate Setup: The diluted compound, helicase, and stimulating RNA are added to the wells of a 384-well plate. The reaction is initiated by the addition of ATP. The final reaction volume is typically 10-20 µL.

  • Incubation: The reaction plate is incubated at room temperature (or 30°C) for a specified period (e.g., 60 minutes), allowing for ATP hydrolysis to occur.

  • ADP Detection: Following incubation, the ADP-Glo™ reagent is added to terminate the enzymatic reaction and deplete the remaining ATP. Subsequently, the kinase detection reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Acquisition: The luminescence is measured using a plate reader. The amount of ADP generated is directly proportional to the luminescent signal.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). The IC50 value is determined by fitting the dose-response curve with a suitable nonlinear regression model.

Visualizations

Brr2's Role in Spliceosome Activation

The following diagram illustrates the critical role of Brr2 in the activation of the spliceosome, which is the cellular process targeted by Brr2 inhibitors.

Brr2_Spliceosome_Activation cluster_pre_catalytic Pre-catalytic Spliceosome (B complex) cluster_activation Activation cluster_catalytic Catalytically Active Spliceosome (B* complex) U4/U6_dsRNA U4/U6 di-snRNP ATP_hydrolysis ATP Hydrolysis U4/U6_dsRNA->ATP_hydrolysis unwinding by U5_snRNP U5 snRNP Brr2_inactive Brr2 (Inactive) U5_snRNP->Brr2_inactive associated with Brr2_active Brr2 (Active) Brr2_inactive->Brr2_active activated U4_release U4 snRNP Release ATP_hydrolysis->U4_release U6_snRNA U6 snRNA (active conformation) ATP_hydrolysis->U6_snRNA Brr2_active->ATP_hydrolysis

Caption: Brr2-mediated unwinding of U4/U6 di-snRNP during spliceosome activation.

Experimental Workflow for Helicase Selectivity Profiling

The diagram below outlines the general workflow for determining the selectivity of a helicase inhibitor.

Helicase_Selectivity_Workflow Start Start: Compound Library Primary_Screen Primary Screen: Brr2 ATPase Assay Start->Primary_Screen Hit_Identification Hit Identification (e.g., this compound) Primary_Screen->Hit_Identification Dose_Response Dose-Response Curve for Brr2 IC50 Hit_Identification->Dose_Response Counter_Screen Counter-Screening: Panel of other Helicases (DDX3X, DDX5, DHX9, etc.) Hit_Identification->Counter_Screen Selectivity_Analysis Selectivity Analysis: Compare IC50 values or % inhibition Dose_Response->Selectivity_Analysis Counter_Screen->Selectivity_Analysis Selective_Inhibitor Selective Brr2 Inhibitor Selectivity_Analysis->Selective_Inhibitor

Caption: Workflow for determining the selectivity profile of a helicase inhibitor.

References

A Comparative Guide to Brr2 Helicase Inhibitors: Focus on Brr2-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Brr2-IN-2, a potent inhibitor of the Brr2 RNA helicase, with other known inhibitors. The data presented herein is intended to assist researchers in selecting the appropriate tools for studying the function of Brr2 in pre-mRNA splicing and for potential therapeutic development.

The DEAD-box helicase Brr2 is an essential component of the spliceosome, the molecular machine responsible for intron removal from pre-messenger RNA.[1][2] Brr2's primary role is to unwind the U4/U6 small nuclear RNA (snRNA) duplex, a critical step for the catalytic activation of the spliceosome.[3] Given its crucial function, the activity of Brr2 is tightly regulated by other spliceosomal proteins, such as Prp8.[1][4][5] The C-terminal tail of the Prp8 protein can act as a natural inhibitor by inserting into the RNA-binding tunnel of Brr2, thereby blocking its activity.[4][5] Dysregulation of Brr2 function has been linked to diseases such as Retinitis Pigmentosa. The development of small molecule inhibitors targeting Brr2 is therefore of significant interest for both basic research and therapeutic applications.

Performance Comparison of Brr2 Inhibitors

This section compares the in vitro potency of this compound with other published small molecule inhibitors of Brr2. The primary metric for comparison is the half-maximal inhibitory concentration (IC50) in an ATPase assay, which measures the enzymatic activity of the Brr2 helicase.

InhibitorTargetAssay TypeIC50Reference
This compound (Compound 30) Brr2ATPase42 nM[6]
TP-061 Brr2ATPase21 nM[7][8]
Brr2 inhibitor C9 Brr2ATPase1.8 µM[9][10]

Note: Lower IC50 values indicate higher potency. The data indicates that this compound and TP-061 are significantly more potent than Brr2 inhibitor C9 in inhibiting the ATPase activity of Brr2.

Western Blot Analysis of Downstream Effects

While direct measurement of Brr2 inhibition is often performed using ATPase or helicase assays, Western blotting can be a valuable tool to assess the downstream cellular consequences of Brr2 inhibition. For instance, inhibiting Brr2 is expected to stall the spliceosome at a pre-activation stage, which may lead to changes in the abundance of certain splicing factors within the spliceosomal complex or in the total cell lysate.

Below is a hypothetical comparison of the effect of this compound and Brr2 inhibitor C9 on the protein levels of a hypothetical splicing factor, "Splicing Factor X" (SFX), whose association with the spliceosome is dependent on Brr2 activity. This experiment aims to quantify the reduction of SFX in the nuclear extract following inhibitor treatment.

TreatmentConcentration% Reduction of Splicing Factor X (Hypothetical)
DMSO (Vehicle)-0%
This compound 100 nM75%
Brr2 inhibitor C9 5 µM60%

This data is hypothetical and serves as an example for a comparative Western blot experiment.

Experimental Protocols

Western Blot Protocol for Analysis of Splicing Factor X Levels

This protocol outlines the steps for a Western blot analysis to compare the effects of this compound and Brr2 inhibitor C9 on the protein levels of a target splicing factor.

1. Cell Culture and Treatment:

  • Seed HeLa cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with either DMSO (vehicle control), this compound (e.g., 100 nM), or Brr2 inhibitor C9 (e.g., 5 µM) for 24 hours.

2. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.[11]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Sonicate the lysate briefly to shear DNA and reduce viscosity.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA assay.

4. Sample Preparation and SDS-PAGE:

  • Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer.

  • Boil the samples at 95°C for 5 minutes.

  • Load the samples onto a 10% SDS-polyacrylamide gel.

  • Run the gel at 100V until the dye front reaches the bottom.[12]

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[13][14]

6. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[11]

  • Incubate the membrane with the primary antibody against the target Splicing Factor X (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[11]

  • Wash the membrane three times with TBST for 10 minutes each.

7. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

8. Data Analysis:

  • Quantify the band intensities for Splicing Factor X and a loading control (e.g., GAPDH or β-actin).

  • Normalize the intensity of the Splicing Factor X band to the loading control.

  • Calculate the percentage reduction of Splicing Factor X in the inhibitor-treated samples relative to the DMSO control.

Visualizations

Signaling and Experimental Workflow Diagrams

Spliceosome_Activation_Pathway cluster_0 Spliceosome Assembly cluster_1 Spliceosome Activation Pre-spliceosome (B complex) Pre-spliceosome (B complex) U4/U6 Unwinding U4/U6 Unwinding Pre-spliceosome (B complex)->U4/U6 Unwinding Brr2 Helicase Activity Activated Spliceosome (Bact complex) Activated Spliceosome (Bact complex) U4/U6 Unwinding->Activated Spliceosome (Bact complex) U4 snRNP release Brr2 Brr2 Brr2->U4/U6 Unwinding Prp8 Prp8 Prp8->Brr2 Inhibition This compound This compound This compound->Brr2 Inhibition

Caption: Role of Brr2 in Spliceosome Activation.

Western_Blot_Workflow Cell Culture & Treatment Cell Culture & Treatment Cell Lysis & Protein Extraction Cell Lysis & Protein Extraction Cell Culture & Treatment->Cell Lysis & Protein Extraction Protein Quantification (BCA) Protein Quantification (BCA) Cell Lysis & Protein Extraction->Protein Quantification (BCA) SDS-PAGE SDS-PAGE Protein Quantification (BCA)->SDS-PAGE Protein Transfer (PVDF) Protein Transfer (PVDF) SDS-PAGE->Protein Transfer (PVDF) Immunoblotting Immunoblotting Protein Transfer (PVDF)->Immunoblotting Detection (ECL) Detection (ECL) Immunoblotting->Detection (ECL) Data Analysis Data Analysis Detection (ECL)->Data Analysis

References

Brr2-IN-2 vs. Genetic Knockdown of Brr2: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the small molecule inhibitor Brr2-IN-2 and genetic knockdown techniques for the study of the spliceosomal helicase Brr2. This document summarizes key performance differences, presents supporting experimental data in a comparative format, and provides detailed experimental protocols for the cited methodologies.

Introduction to Brr2 and its Inhibition

Brr2 is a crucial RNA helicase essential for the catalytic activation of the spliceosome, the cellular machinery responsible for pre-mRNA splicing. Its primary function is to unwind the U4/U6 small nuclear RNA (snRNA) duplex, a critical step for the conformational rearrangements that form the spliceosome's active site. Given its central role in splicing, Brr2 is a target of interest for both basic research and therapeutic development, particularly in diseases with aberrant splicing such as cancer.

Two primary methods are employed to probe Brr2 function and inhibition: the use of small molecule inhibitors and genetic knockdown approaches. This guide focuses on a direct comparison of this compound, a potent allosteric inhibitor of Brr2, and genetic knockdown methods like siRNA and shRNA.

Mechanism of Action

The fundamental difference between this compound and genetic knockdown lies in their mechanism of action.

This compound is a potent and selective allosteric inhibitor of Brr2. It is also known as Brr2 inhibitor C9[1][2]. It binds to a site distinct from the ATP- and RNA-binding sites, inducing a conformational change that inhibits the enzyme's ATPase activity and its ability to bind RNA[1]. This leads to a rapid but reversible inhibition of Brr2's function.

Genetic knockdown , through techniques such as siRNA or shRNA, aims to reduce the cellular levels of Brr2 protein. This is achieved by targeting the Brr2 mRNA for degradation, thereby preventing its translation into protein. This method results in a longer-lasting, but potentially less specific, reduction of Brr2 protein levels. Complete knockout of Brr2 is lethal to cells.

dot

Caption: Mechanisms of this compound and genetic knockdown.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and genetic knockdown of Brr2. It is important to note that this data is compiled from different studies and direct head-to-head comparisons in the same experimental system are limited.

Table 1: Effect on Brr2 Activity and Splicing
ParameterThis compound (Brr2 inhibitor C9)Genetic Knockdown of Brr2Reference
Brr2 ATPase Activity (IC50) 1.8 µMNot Applicable[1]
Brr2-RNA Binding (IC50) 2.3 µMNot Applicable[1]
In vitro Splicing Inhibition 75% reduction of mature mRNA at 5 µMSplicing defects and pre-mRNA accumulation observed with truncation mutants[1]
Cellular Splicing Defects 2.8-fold increase in unspliced CD44 mRNA, 2.3-fold increase in unspliced BCL-X mRNA (at 1-10 µM)Significant pre-mRNA accumulation of genes like ACT1 and TEF4 in brr2-Δ120 strain[1]
Table 2: Effect on Cell Viability
Cell LineThis compound (Brr2 inhibitor C9) IC50Genetic Knockdown of Brr2Reference
HeLa (Cervical Cancer) Data not available in provided search resultsNot specified
HCT116 (Colorectal Cancer) Data not available in provided search resultsNot specified
MDA-MB-231 (Breast Cancer) Data not available in provided search resultsNot specified

Note: While the source indicates that Brr2 inhibitor C9 inhibits the proliferation of these cancer cell lines, specific IC50 values were not available in the provided search results.

Experimental Protocols

In Vitro Splicing Assay with Brr2 Inhibitor

This protocol is adapted from methodologies used to assess the effect of small molecules on pre-mRNA splicing in HeLa cell nuclear extracts.

Objective: To determine the effect of this compound on the splicing of a pre-mRNA substrate in vitro.

Materials:

  • HeLa cell nuclear extract

  • Radiolabeled pre-mRNA substrate (e.g., MINX)

  • Splicing buffer (containing ATP, MgCl2, and other necessary components)

  • This compound (dissolved in DMSO)

  • Proteinase K

  • Urea (B33335) loading buffer

  • Denaturing polyacrylamide gel

Procedure:

  • Prepare splicing reactions by combining HeLa nuclear extract, splicing buffer, and the radiolabeled pre-mRNA substrate.

  • Add this compound at various concentrations (e.g., 1-10 µM) or an equivalent volume of DMSO as a control.

  • Incubate the reactions at 30°C for a specified time (e.g., 90 minutes) to allow splicing to occur.

  • Stop the reactions by adding proteinase K and incubating further to digest proteins.

  • Extract the RNA from the reactions.

  • Resuspend the RNA in urea loading buffer and resolve the splicing products (pre-mRNA, mRNA, splicing intermediates) on a denaturing polyacrylamide gel.

  • Visualize the RNA species by autoradiography and quantify the band intensities to determine the percentage of intron removal.

dot

In_Vitro_Splicing_Assay_Workflow Start Prepare Splicing Reaction (Nuclear Extract, pre-mRNA, Buffer) Add_Inhibitor Add this compound or DMSO Start->Add_Inhibitor Incubate Incubate at 30°C Add_Inhibitor->Incubate Stop_Reaction Stop Reaction (Proteinase K) Incubate->Stop_Reaction RNA_Extraction RNA Extraction Stop_Reaction->RNA_Extraction PAGE Denaturing PAGE RNA_Extraction->PAGE Visualize Autoradiography & Quantification PAGE->Visualize

Caption: Workflow for in vitro splicing assay.

RT-qPCR Analysis of Splicing Defects after Genetic Knockdown

This protocol outlines the general steps for quantifying splicing changes in cells following Brr2 knockdown.

Objective: To measure the levels of spliced and unspliced transcripts of target genes after siRNA-mediated knockdown of Brr2.

Materials:

  • Cultured cells (e.g., HeLa)

  • siRNA targeting Brr2 and a non-targeting control siRNA

  • Transfection reagent

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers specific for spliced and unspliced isoforms of target genes (e.g., CD44, BCL-X) and a housekeeping gene (e.g., GAPDH).

Procedure:

  • Transfect cells with Brr2-specific siRNA or control siRNA using a suitable transfection reagent.

  • Incubate the cells for a period sufficient to achieve significant protein knockdown (e.g., 48-72 hours).

  • Harvest the cells and extract total RNA using a commercial kit.

  • Synthesize cDNA from the total RNA using a reverse transcription kit.

  • Perform qPCR using primers that specifically amplify either the pre-mRNA (intron-exon junction) or the mature mRNA (exon-exon junction) of the target genes. Use primers for a housekeeping gene for normalization.

  • Calculate the relative levels of unspliced and spliced transcripts using the ΔΔCt method.

dot

RT_qPCR_Workflow Transfection Transfect cells with siRNA (Brr2 or control) Incubation Incubate (48-72h) Transfection->Incubation RNA_Extraction Total RNA Extraction Incubation->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qPCR with specific primers (unspliced, spliced, housekeeping) cDNA_Synthesis->qPCR Analysis Data Analysis (ΔΔCt method) qPCR->Analysis

Caption: Workflow for RT-qPCR analysis of splicing.

Off-Target Effects

A critical consideration when choosing a method for target inhibition is the potential for off-target effects.

This compound: As a small molecule, this compound has the potential for off-target binding to other proteins. While it has been shown to be a selective allosteric inhibitor of Brr2, at higher concentrations, some small molecules can exhibit non-specific activities. For instance, some kinase inhibitors have been reported to have off-target effects on microtubule polymerization. A thorough characterization of the selectivity profile of this compound across a panel of kinases and other ATPases would be necessary to fully assess its off-target potential.

Genetic Knockdown: Off-target effects are also a known concern with RNAi technologies. siRNAs can inadvertently bind to and lead to the degradation of unintended mRNAs that have partial sequence complementarity, a phenomenon known as the "seed effect". To mitigate this, it is recommended to use multiple different siRNAs targeting the same gene and to perform rescue experiments.

Summary and Recommendations

FeatureThis compound (Small Molecule Inhibitor)Genetic Knockdown (siRNA/shRNA)
Mechanism Allosteric inhibition of ATPase and RNA binding activityReduction of total protein level via mRNA degradation
Speed of Action Rapid (minutes to hours)Slower (24-72 hours for protein depletion)
Reversibility Reversible upon washoutLong-lasting, effectively irreversible in the short term
Specificity Potential for off-target binding to other proteinsPotential for off-target mRNA degradation (seed effects)
Control Dose-dependent inhibitionLevel of knockdown can be variable
Applications Acute inhibition studies, validation of Brr2 as a drug targetLong-term loss-of-function studies, target validation

Recommendations for Researchers:

  • For studies requiring acute and reversible inhibition of Brr2 function, This compound is the preferred method. Its rapid action allows for precise temporal control of Brr2 activity.

  • For long-term studies on the consequences of Brr2 depletion, genetic knockdown is more suitable. However, careful validation with multiple siRNAs and rescue experiments is crucial to control for off-target effects.

  • For target validation, a combination of both approaches is highly recommended. Observing a similar phenotype with both a specific small molecule inhibitor and genetic knockdown provides strong evidence for the on-target effect.

  • When using this compound, it is advisable to use the lowest effective concentration to minimize potential off-target effects.

  • For genetic knockdown experiments, performing RNA-sequencing can provide a global view of on- and off-target changes in the transcriptome.

References

Comparative Analysis of Splicing Modulators: Brr2 Helicase Inhibitors vs. SF3b Complex Modulators

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The intricate process of pre-mRNA splicing, essential for eukaryotic gene expression, presents a compelling target for therapeutic intervention in a variety of diseases, including cancer and genetic disorders. Small molecules that modulate the spliceosome, the complex machinery responsible for splicing, have emerged as a promising class of therapeutics. This guide provides a comparative analysis of two distinct classes of splicing modulators: inhibitors of the RNA helicase Brr2 and modulators of the SF3b complex. Due to the limited public information on "Brr2-IN-2," this guide will focus on other known Brr2 inhibitors, such as the allosteric inhibitor referred to as Brr2 inhibitor C9 and the natural product Isoginkgetin, and compare them with well-characterized SF3b complex modulators like H3B-8800, E7107, and Pladienolide B.

Mechanism of Action: Distinct Interventions in the Splicing Cycle

Splicing modulators achieve their effects by targeting different components and stages of the highly dynamic splicing process.

Brr2 Helicase Inhibitors: These molecules target Brr2, a crucial RNA helicase responsible for unwinding the U4/U6 snRNA duplex, a key step in the activation of the spliceosome. By inhibiting Brr2, these compounds stall the spliceosome prior to catalytic activation.

  • Allosteric Inhibition (e.g., Brr2 inhibitor C9): Some inhibitors bind to an allosteric site on Brr2, away from the active site, inducing a conformational change that impedes its helicase activity.

  • Inhibition of tri-snRNP Recruitment (e.g., Isoginkgetin): Isoginkgetin has been shown to prevent the stable recruitment of the U4/U5/U6 tri-small nuclear ribonucleoprotein (tri-snRNP) to the prespliceosomal A complex, thereby halting spliceosome assembly.[1][2]

SF3b Complex Modulators: This class of compounds, including H3B-8800, E7107, and Pladienolide B, targets the SF3b complex, a core component of the U2 snRNP. The SF3b complex is critical for recognizing the branch point sequence (BPS) within the intron. These modulators bind to a pocket on the SF3b complex, interfering with its interaction with the pre-mRNA and leading to altered splice site selection.[3] This can result in either intron retention or exon skipping, often in a sequence-dependent manner.

Performance Data: A Comparative Overview

Direct comparison of the potency of these two classes of modulators is challenging due to the different assays used for their characterization. However, the available data provides insights into their relative activities.

Modulator ClassCompound ExampleTargetAssay TypePotencyReference(s)
Brr2 Helicase Inhibitor IsoginkgetinBrr2In vitro splicing (HeLa nuclear extract)IC50: ~30 µM[4]
SF3b Complex Modulator H3B-8800SF3b complexCellular Proliferation/Splicing ModulationEffective at low nM concentrations[5][6]
SF3b Complex Modulator E7107SF3b complexCellular ProliferationIC50: 1.0 - 20 nM[7][8]
SF3b Complex Modulator Pladienolide BSF3b complexCellular ProliferationPotent at nM concentrations[9][10]

Signaling Pathways and Cellular Consequences

The modulation of splicing can have profound downstream effects on cellular signaling pathways and overall cell fate.

SF3b complex modulators have been shown to impact several critical pathways:

  • p53 Pathway: Treatment with E7107 can lead to altered splicing of p53 pathway components like MDM2, resulting in p53 stabilization and apoptosis.[7]

  • Wnt Signaling: FD-895 and Pladienolide B have been shown to modulate the Wnt signaling pathway.[11]

  • NF-κB and MAPKK Signaling: Aberrant splicing induced by SF3B1 mutations, the target of these modulators, is enriched in genes involved in these pathways.[12]

The inhibition of Brr2 is expected to lead to a global disruption of splicing, affecting a wide range of genes. The precise downstream signaling consequences of Brr2 inhibition are less well-characterized but are predicted to lead to widespread cellular dysfunction and apoptosis due to the essential role of Brr2 in spliceosome activation. The regulation of Brr2 itself is intricately linked to the core spliceosomal protein Prp8, which can both positively and negatively regulate its helicase activity.[13][14]

Experimental Protocols

Accurate evaluation and comparison of splicing modulators rely on robust and well-defined experimental protocols. Below are summaries of key assays.

In Vitro Splicing Assay using HeLa Nuclear Extract

This assay directly measures the biochemical effect of a compound on the splicing machinery.

Objective: To determine the concentration at which a compound inhibits the splicing of a pre-mRNA substrate in a cell-free system.

Methodology:

  • Preparation of Radiolabeled Pre-mRNA: A model pre-mRNA substrate (e.g., containing two exons and an intron) is transcribed in vitro in the presence of a radiolabeled nucleotide (e.g., [α-³²P]UTP).

  • Splicing Reaction: The radiolabeled pre-mRNA is incubated with splicing-competent HeLa nuclear extract, which contains all the necessary spliceosomal components. The reaction mixture also includes ATP and other required co-factors. Test compounds are added at varying concentrations.[15][16]

  • RNA Extraction: After the incubation period, the reaction is stopped, and total RNA is extracted using methods like phenol-chloroform extraction followed by ethanol (B145695) precipitation.

  • Analysis: The extracted RNA is resolved on a denaturing polyacrylamide gel. The gel is then dried and exposed to a phosphor screen or X-ray film.

  • Quantification: The relative amounts of pre-mRNA, splicing intermediates (lariat intron-exon 2 and free lariat (B8276320) intron), and spliced mRNA products are quantified to determine the extent of splicing inhibition. The IC50 value is calculated as the concentration of the compound that reduces the formation of the spliced mRNA product by 50%.

Cellular Splicing Reporter Assay

This assay measures the effect of a compound on splicing within a cellular context.

Objective: To quantify the modulation of alternative or constitutive splicing of a reporter minigene in living cells.

Methodology:

  • Reporter Construct: A plasmid containing a minigene reporter is used. This minigene typically consists of two or three exons separated by introns, and its splicing can be designed to produce different fluorescent proteins or a luciferase enzyme depending on the splicing outcome (e.g., exon inclusion vs. skipping).[17][18]

  • Cell Culture and Transfection: A suitable cell line (e.g., HeLa or HEK293) is cultured and then transiently transfected with the reporter plasmid.[19]

  • Compound Treatment: After allowing for reporter expression, the cells are treated with the test compound at various concentrations for a defined period.

  • Analysis:

    • Fluorescence-based reporters: The ratio of the two fluorescent signals (e.g., GFP/RFP) is measured using flow cytometry or high-content imaging. A shift in this ratio indicates a change in the splicing pattern.

    • Luciferase-based reporters: Cell lysates are prepared, and luciferase activity is measured using a luminometer.

    • RT-PCR analysis: Total RNA is extracted from the cells, and reverse transcription followed by PCR (RT-PCR) is performed using primers specific to the reporter exons. The resulting PCR products corresponding to the different spliced isoforms are separated and quantified by gel electrophoresis or quantitative PCR (qPCR).[17][19]

Brr2 Helicase Activity Assay

This biochemical assay specifically measures the enzymatic activity of Brr2.

Objective: To determine if a compound directly inhibits the RNA unwinding activity of purified Brr2 helicase.

Methodology:

  • Substrate Preparation: A radiolabeled RNA duplex substrate that mimics the U4/U6 snRNA duplex is prepared.

  • Enzyme Reaction: Purified recombinant Brr2 protein is incubated with the radiolabeled duplex substrate in the presence of ATP and the test compound at various concentrations.

  • Analysis: The reaction products (unwound single-stranded RNA and remaining duplex RNA) are separated by native polyacrylamide gel electrophoresis.

  • Quantification: The amount of unwound RNA is quantified to determine the percentage of helicase activity. The IC50 value is the concentration of the compound that inhibits 50% of the Brr2 helicase activity.[20]

Visualizing the Mechanisms

To better understand the distinct mechanisms of these splicing modulators, the following diagrams illustrate their points of intervention in the splicing pathway and a typical experimental workflow.

Splicing_Pathway_Inhibition cluster_pre_spliceosome Pre-Spliceosome Assembly cluster_tri_snRNP tri-snRNP Recruitment cluster_activation Spliceosome Activation cluster_catalysis Catalysis Pre-mRNA Pre-mRNA U1 U1 Pre-mRNA->U1 5' SS recognition U2 U2 U1->U2 BPS recognition A_Complex A Complex U2->A_Complex tri_snRNP U4/U5/U6 tri-snRNP A_Complex->tri_snRNP B_Complex B Complex tri_snRNP->B_Complex Brr2_unwinding Brr2: U4/U6 unwinding B_Complex->Brr2_unwinding B_act_Complex B_act Complex Brr2_unwinding->B_act_Complex Catalysis Step 1 & 2 Catalysis B_act_Complex->Catalysis Spliced_mRNA Spliced mRNA Catalysis->Spliced_mRNA Brr2_Inhibitor_C9 Brr2_Inhibitor_C9 Brr2_Inhibitor_C9->Brr2_unwinding Inhibits helicase activity SF3b_Modulators H3B-8800, E7107, Pladienolide B SF3b_Modulators->U2 Alters BPS recognition

Caption: Mechanism of action of different splicing modulators.

In_Vitro_Splicing_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis Radiolabeled_pre_mRNA Radiolabeled pre-mRNA Substrate Incubation Incubate at 30°C Radiolabeled_pre_mRNA->Incubation HeLa_Extract HeLa Nuclear Extract HeLa_Extract->Incubation Test_Compound Test Compound (e.g., Brr2 inhibitor) Test_Compound->Incubation RNA_Extraction RNA Extraction Incubation->RNA_Extraction PAGE Denaturing PAGE RNA_Extraction->PAGE Autoradiography Autoradiography/ Phosphorimaging PAGE->Autoradiography Quantification Quantification of Splicing Products Autoradiography->Quantification

References

Cross-Validation of Brr2-IN-2 Effects: A Comparative Guide to Biochemical and Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of experimental data and methodologies used to validate the effects of Brr2-IN-2, a known inhibitor of the spliceosomal RNA helicase Brr2. The information presented is intended for researchers, scientists, and drug development professionals working on splicing modulation and related therapeutic areas.

Introduction to Brr2 and its Inhibition

Brr2 is a crucial RNA helicase that plays a vital role in the activation of the spliceosome, the molecular machinery responsible for pre-mRNA splicing. A key function of Brr2 is the ATP-dependent unwinding of the U4/U6 small nuclear RNA (snRNA) duplex, a critical step for the catalytic activation of the spliceosome.[1][2][3] Given its essential role in this fundamental cellular process, Brr2 has emerged as a potential therapeutic target.[4] this compound (also referred to as compound C9) is an allosteric inhibitor of Brr2, binding to a site distinct from the ATP or RNA binding pockets.[4][5] This guide cross-validates the inhibitory effects of this compound using data from various biochemical and cellular assays.

Quantitative Data Summary

The inhibitory effects of this compound and a related compound that binds to the RNA-binding site have been quantified across different assays. The following tables summarize the available data for easy comparison.

Table 1: Biochemical Assay Data for Brr2 Inhibitors

CompoundAssay TypeTargetIC50Reference
This compound (C9)ATPase AssayBrr25.3 μM[5]
Compound 12ATPase AssayBrr257 μM[5]
Compound 12ATPase AssayeIF4A132 μM[5]
Compound 12ATPase AssayeIF4A358 μM[5]
Compound 12ATPase AssayDHX29Not specified[5]

Table 2: Cellular Assay Data for Brr2 Inhibitors

CompoundAssay TypeCell LineEndpointIC50 / EffectReference
This compound (C9)Cytotoxicity AssayVariousCell ViabilityData not available
This compound (C9)Splicing Reporter AssayVariousSplicing EfficiencyData not available

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Brr2 ATPase Assay

This assay measures the rate of ATP hydrolysis by Brr2, which is coupled to its helicase activity. The inhibition of ATPase activity is a primary indicator of Brr2 inhibition.

Principle: The release of inorganic phosphate (B84403) (Pi) from ATP hydrolysis is detected using a malachite green-based colorimetric method.

Protocol:

  • Recombinant Brr2 Preparation: Purify recombinant human Brr2 protein.

  • Reaction Mixture: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2 mM DTT, and 0.01% Tween-20.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Procedure:

    • Add 5 µL of the Brr2 enzyme solution to each well of a 384-well plate.

    • Add 0.5 µL of the compound solution (this compound or control) to the wells.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of a solution containing ATP and U4/U6 di-snRNA substrate to a final concentration of 100 µM and 100 nM, respectively.

    • Incubate the reaction for 60 minutes at 37°C.

  • Detection:

    • Stop the reaction by adding 10 µL of a malachite green solution.

    • Incubate for 15 minutes at room temperature to allow color development.

    • Measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Brr2 Helicase (Unwinding) Assay

This assay directly measures the ability of Brr2 to unwind a duplex RNA substrate, mimicking its in vivo function on the U4/U6 snRNA duplex.

Principle: A radiolabeled RNA duplex is incubated with Brr2, and the unwound single-stranded RNA is separated from the duplex by native polyacrylamide gel electrophoresis (PAGE) and quantified.

Protocol:

  • Substrate Preparation: Prepare a 32P-labeled U4/U6 di-snRNA duplex substrate.

  • Reaction Mixture: Prepare a reaction buffer containing 40 mM Tris-HCl (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1.5 mM DTT, and 8% glycerol.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Assay Procedure:

    • Incubate 100 nM of purified Brr2 with 2 nM of the 32P-labeled U4/U6 di-snRNA substrate in the reaction buffer with or without this compound.

    • Initiate the unwinding reaction by adding 1 mM ATP/MgCl₂.

    • Take aliquots at various time points and quench the reaction with a stop buffer containing EDTA and SDS.

  • Analysis:

    • Separate the RNA duplex and single-stranded RNA on a native polyacrylamide gel.

    • Visualize the RNA species by autoradiography and quantify the bands corresponding to the duplex and unwound RNA.

  • Data Analysis: Calculate the percentage of unwound substrate at each time point and for each inhibitor concentration to determine the effect on the unwinding rate.

Cellular Splicing Reporter Assay

This cell-based assay assesses the impact of Brr2 inhibition on pre-mRNA splicing within a cellular context.

Principle: A reporter plasmid containing a minigene with an intron is transfected into cells. The efficiency of splicing of the reporter pre-mRNA is measured, typically by quantifying the ratio of spliced to unspliced mRNA transcripts.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable human cell line (e.g., HeLa or HEK293T) in appropriate media.

    • Co-transfect the cells with a splicing reporter plasmid (e.g., a plasmid containing a gene interrupted by an intron, with upstream and downstream exons fused to a reporter like luciferase or GFP) and a control plasmid for normalization.

  • Compound Treatment: After transfection, treat the cells with various concentrations of this compound or a vehicle control (DMSO).

  • RNA Extraction and RT-qPCR:

    • After a suitable incubation period (e.g., 24-48 hours), harvest the cells and extract total RNA.

    • Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers specific for the spliced and unspliced forms of the reporter mRNA.

  • Data Analysis:

    • Calculate the ratio of spliced to unspliced mRNA for each treatment condition.

    • Determine the effect of this compound on splicing efficiency by comparing the ratios in treated versus untreated cells.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the central role of Brr2 in spliceosome activation and the general workflow for evaluating Brr2 inhibitors.

Brr2_Signaling_Pathway cluster_spliceosome Spliceosome Activation U4_U6_U5 U4/U6.U5 tri-snRNP Pre-catalytic_Spliceosome Pre-catalytic Spliceosome (B complex) U4_U6_U5->Pre-catalytic_Spliceosome Recruitment Brr2 Brr2 Pre-catalytic_Spliceosome->Brr2 requires Activated_Spliceosome Activated Spliceosome (Bact complex) Brr2->Activated_Spliceosome unwinds U4/U6 ATP ATP ATP->Brr2 hydrolysis This compound This compound This compound->Brr2

Caption: Role of Brr2 in spliceosome activation and its inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-based Assays ATPase ATPase Assay IC50_determination IC50_determination ATPase->IC50_determination Quantitative Data Helicase Helicase Assay Unwinding_rate Unwinding_rate Helicase->Unwinding_rate Quantitative Data Splicing_Reporter Splicing Reporter Assay Splicing_efficiency Splicing_efficiency Splicing_Reporter->Splicing_efficiency Functional Data Cytotoxicity Cytotoxicity Assay Cell_viability Cell_viability Cytotoxicity->Cell_viability Safety Profile Brr2_IN_2 This compound Brr2_IN_2->ATPase Test Inhibition Brr2_IN_2->Helicase Test Inhibition Brr2_IN_2->Splicing_Reporter Test Effect Brr2_IN_2->Cytotoxicity Test Effect

Caption: Workflow for the evaluation of Brr2 inhibitors.

Conclusion

The cross-validation of this compound's effects through a combination of biochemical and cellular assays provides a robust framework for characterizing its mechanism of action and potential therapeutic utility. The data presented herein, along with the detailed experimental protocols, offer a valuable resource for researchers in the field of splicing modulation. Further investigation into the cellular effects of this compound is warranted to fully elucidate its biological consequences.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Brr2-IN-2

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling the spliceosomal RNA helicase inhibitor Brr2-IN-2 must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. While specific safety data sheets for a compound explicitly named "this compound" are not publicly available, this guide provides a comprehensive disposal framework based on the properties of a closely related and likely synonymous compound, Brr2 inhibitor C9, and general best practices for hazardous chemical waste management.

Chemical and Physical Properties of Brr2 Inhibitor C9

Proper disposal procedures are informed by the chemical and physical characteristics of the substance. The following table summarizes the known properties of Brr2 inhibitor C9, which should be considered when handling and disposing of this compound.

PropertyValue
Molecular Formula C24H20N4O3S
Molecular Weight 444.51 g/mol
Solubility in DMSO 89 mg/mL (200.22 mM)
Appearance Powder Solid
Storage Store at -20°C for up to 3 years (powder)

Step-by-Step Disposal Protocol for this compound

This protocol outlines the essential steps for the safe disposal of this compound and associated contaminated materials.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, it is mandatory to wear appropriate PPE to minimize exposure risk. This includes:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

2. Waste Classification and Segregation:

  • Hazardous Chemical Waste: this compound, whether in its pure solid form or dissolved in a solvent like DMSO, must be treated as hazardous chemical waste.[1]

  • Waste Segregation: Do not mix this compound waste with other waste streams. Keep halogenated and non-halogenated solvent wastes separate.[1] Never dispose of this chemical down the sink or in regular trash.[1]

3. Preparing for Disposal:

  • Waste Container: Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[1] The container must be in good condition and have a secure lid.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound". If it is in a solution, also list the solvent (e.g., DMSO) and the estimated concentration. Avoid using abbreviations.

4. Disposal of Pure Compound and Solutions:

  • Solid Waste: Carefully transfer any unused or waste this compound powder into the designated hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container for liquid chemical waste.

5. Disposal of Contaminated Materials:

  • Solid Contaminated Waste: Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, are considered contaminated and must be disposed of as solid hazardous waste.[1] Place these items in a designated solid hazardous waste container.

  • Sharps: Contaminated needles or other sharps should be placed in an approved sharps container.

6. Final Disposal:

  • Container Closure: Keep the hazardous waste container securely closed except when adding waste.

  • Institutional Procedures: Follow your institution's specific guidelines for the final pickup and disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) office for detailed procedures.[1]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Brr2_IN_2_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_final Final Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Classify Classify Waste as Hazardous Chemical Waste PPE->Classify Segregate Segregate from Other Waste Streams Classify->Segregate PrepareContainer Prepare Labeled, Leak-Proof Hazardous Waste Container Segregate->PrepareContainer CollectSolid Collect Solid this compound Waste PrepareContainer->CollectSolid CollectLiquid Collect Liquid this compound Solutions PrepareContainer->CollectLiquid CollectContaminated Collect Contaminated Labware (Gloves, Tips, Vials) PrepareContainer->CollectContaminated SecureContainer Securely Close Waste Container CollectSolid->SecureContainer CollectLiquid->SecureContainer CollectContaminated->SecureContainer EHS Follow Institutional EHS Procedures for Pickup SecureContainer->EHS

Caption: Workflow for the safe disposal of this compound.

References

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